molecular formula C11H15NO5S B1590515 Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate CAS No. 80036-89-1

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Cat. No.: B1590515
CAS No.: 80036-89-1
M. Wt: 273.31 g/mol
InChI Key: BBWJVKZAKHIKRQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H15NO5S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO5S/c1-4-18(14,15)10-5-7(11(13)17-3)9(16-2)6-8(10)12/h5-6H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWJVKZAKHIKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512653
Record name Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate
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Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80036-89-1
Record name Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
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Record name Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate
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Record name methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
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Foundational & Exploratory

"Physical and chemical properties of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 80036-89-1, is a crucial chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block in the synthesis of Amisulpride, an atypical antipsychotic medication used in the treatment of schizophrenia.[2][3] A thorough understanding of its physical and chemical properties is paramount for process optimization, quality control, and the development of safe and efficient manufacturing protocols. This guide provides a comprehensive overview of this compound, grounded in established scientific principles and experimental insights.

Chemical and Physical Properties

The molecular structure of this compound features a substituted benzene ring with an amino group, a methoxy group, a methyl ester, and an ethylsulfonyl group. These functional groups dictate its chemical reactivity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C11H15NO5S[4][5]
Molecular Weight 273.31 g/mol [4][5]
Appearance Solid[1]
Density 1.289 ± 0.06 g/cm³ (Predicted)[6]
Boiling Point 514.5 ± 50.0 °C at 760 mmHg (Predicted)[6]
Flash Point 265 °C[1][6]
pKa -2.97 ± 0.13 (Predicted)[6]
Refractive Index 1.534[1][6]
Vapor Pressure 1.07E-10 mmHg at 25°C[6]
Solubility Inferred to be soluble in polar organic solvents like methanol and ethanol, with limited solubility in water.[7][8]

Spectral Data (Predicted)

As of the latest review, experimental spectral data for this compound is not widely available in public databases. However, based on its chemical structure, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton on the carbon between the methoxy and amino groups and the proton on the carbon between the amino and ethylsulfonyl groups will appear as distinct singlets due to the lack of adjacent protons.

  • Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group.

  • Methyl Ester Group: A singlet around δ 3.7-3.9 ppm, representing the three protons of the -COOCH₃ group.

  • Amino Group: A broad singlet in the region of δ 4.0-5.0 ppm for the two -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

  • Ethylsulfonyl Group: A quartet at approximately δ 3.1-3.3 ppm for the two methylene protons (-CH₂-) and a triplet around δ 1.2-1.4 ppm for the three methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. Key predicted chemical shifts include:

  • Carbonyl Carbon: In the range of 165-170 ppm.

  • Aromatic Carbons: Between 110-160 ppm.

  • Methoxy and Methyl Ester Carbons: Around 50-60 ppm.

  • Ethylsulfonyl Carbons: The methylene carbon at approximately 45-55 ppm and the methyl carbon at 10-15 ppm.

Predicted FTIR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretch (Amino group): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[6]

  • C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.[6]

  • C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

  • S=O Stretch (Sulfonyl group): Two strong bands, typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

  • C-O Stretch (Ester and Ether): In the fingerprint region, between 1000-1300 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ range.[8]

Predicted Mass Spectrum Fragmentation

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 273. Key fragmentation patterns would likely involve:

  • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 242.

  • Cleavage of the ethyl group from the sulfonyl moiety, leading to a fragment at m/z = 244.

  • The formation of a stable benzoyl cation through cleavage of the ester group.[9][10]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the oxidation of its thioether precursor, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[11]

Synthesis_Workflow Start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Oxidation Oxidation (H₂O₂, Sodium Tungstate) Start->Oxidation Reagents Product This compound Oxidation->Product Formation

Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a solvent such as isopropanol. Add a catalytic amount of sodium tungstate.

  • Oxidation: While maintaining the temperature at 40-45°C, slowly add 30% hydrogen peroxide to the reaction mixture. The use of hydrogen peroxide as an oxidizing agent is effective and environmentally friendly, producing water as a byproduct. Sodium tungstate acts as a catalyst to facilitate the oxidation of the thioether to the sulfone.[11][12]

  • Reaction Monitoring: Stir the mixture for 3-4 hours at 40-45°C.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After completion of the reaction, cool the mixture and quench any excess hydrogen peroxide by adding a solution of sodium thiosulfate.

  • Work-up and Isolation: The product can be isolated through standard work-up procedures, which may include extraction and crystallization to yield the final product with high purity.

Application in Amisulpride Synthesis

This compound is a pivotal intermediate in the synthesis of Amisulpride. The subsequent step in the synthesis involves the amidation of the methyl ester group. This is typically achieved by reacting the intermediate with 2-(aminomethyl)-1-ethylpyrrolidine. This reaction forms the final amide bond, completing the synthesis of the Amisulpride molecule. The purity of the intermediate is critical as it directly influences the purity and yield of the final Active Pharmaceutical Ingredient (API).[3]

Analytical Methods: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 240 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Workflow for HPLC Purity Analysis.

Typical HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as a gradient of water and methanol or acetonitrile. A typical mobile phase composition could be a 70:30 mixture of water and methanol.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at 240 nm.[9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Choices:

  • A C18 column is chosen for its versatility in separating moderately polar compounds.

  • The mobile phase composition is selected to achieve good resolution between the main peak and any potential impurities.

  • UV detection at 240 nm is based on the chromophoric nature of the substituted benzene ring.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. A comprehensive understanding of its properties, synthesis, and analysis is essential for its effective and safe utilization. This guide provides a foundational resource for professionals working with this important intermediate, enabling them to navigate the complexities of its application in drug development and manufacturing.

References

An In-depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key chemical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in pharmaceutical manufacturing. Detailed experimental protocols and analytical procedures are presented to equip researchers and drug development professionals with the necessary knowledge for its effective handling, synthesis, and quality control.

Introduction and Nomenclature

This compound is a substituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a precursor for the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia and dysthymia.[1][2][3] Understanding the various synonyms and identifiers for this compound is crucial for navigating scientific literature and chemical databases.

Synonyms and Identifiers:

This compound is known by several names, which can often be a source of confusion. The following table consolidates its most common synonyms and registry numbers for clarity.

Identifier Type Identifier Source
IUPAC Name This compound
CAS Number 80036-89-1[4][5][6]
EINECS Number 616-818-1[4][6]
Synonym 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester[4]
Synonym 2-methoxyl-4-amino-5-ethylsulfonyl methyl benzoate[4][7]
Synonym Amisulpride Impurity 5[5]
Synonym 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester[5][6]
Synonym 2-methoxyl-4-amine-5-ethylsulfonyl methyl benzoate[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic procedures.

Property Value Source
Molecular Formula C11H15NO5S[4][6]
Molecular Weight 273.31 g/mol [4][6]
Appearance Solid[5]
Density 1.289 g/cm³[5][7]
Boiling Point 514.5 °C at 760 mmHg[5][7]
Flash Point 265 °C[5][7]
Refractive Index 1.534[5]
Vapor Pressure 1.07E-10 mmHg at 25°C[7]

Synthesis Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been described in the literature, with a common strategy involving the halogenation of a protected aniline derivative followed by nucleophilic substitution with an ethylsulfinate salt.[8][9][10]

A general synthetic pathway is outlined below:

Synthesis_Pathway A Methyl 4-amino-2-methoxybenzoate B Methyl 4-acetamido-2-methoxybenzoate A->B Acetylation C Methyl 4-acetamido-5-halo-2-methoxybenzoate B->C Halogenation (e.g., Cl2, Br2) D Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate C->D Condensation with Sodium Ethanesulfinate E This compound D->E Deacetylation

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on methodologies described in the patent literature.[8][9][10]

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

  • To a solution of Methyl 4-amino-2-methoxybenzoate in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.

Step 2: Halogenation of Methyl 4-acetamido-2-methoxybenzoate

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C.

  • Slowly add a halogenating agent (e.g., chlorine gas or bromine) while maintaining the temperature.[8][9]

  • Monitor the reaction by TLC or HPLC. Once the starting material is consumed, concentrate the reaction mixture to obtain the crude halogenated intermediate.

Step 3: Condensation with Sodium Ethanesulfinate

  • To a solution of the halogenated intermediate in a polar aprotic solvent (e.g., DMF), add sodium ethanesulfinate and a copper catalyst (e.g., cuprous oxide or cuprous chloride).[8][9]

  • Heat the reaction mixture to 65-80 °C and stir for several hours.[8]

  • Monitor the reaction progress. Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate.

Step 4: Deacetylation

  • Suspend the product from Step 3 in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the deacetylation is complete.

  • Cool the reaction mixture and neutralize with a base or acid to precipitate the final product, this compound.

  • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Role in Drug Development: The Synthesis of Amisulpride

The primary application of this compound is as a crucial building block in the synthesis of Amisulpride.[2][3][11] The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation.

Amisulpride_Synthesis A Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate B 4-Amino-5-(ethylsulfonyl) -2-methoxybenzoic acid (Amisulpride Acid) A->B Hydrolysis C Amisulpride B->C Amidation with (2RS)-1-ethylpyrrolidin-2-yl]methanamine

Caption: Synthesis of Amisulpride from this compound.

The intermediate, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (also known as Amisulpride acid), is formed via hydrolysis of the methyl ester, typically using a base like sodium hydroxide followed by acidification.[11][12][13][14] This carboxylic acid is then coupled with [(2RS)-1-ethylpyrrolidin-2-yl]methanamine to form the final active pharmaceutical ingredient, Amisulpride.[15][16][17]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is paramount in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing purity and quantifying impurities.[9][18]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer)

  • Detection: UV at a suitable wavelength (e.g., 240 nm)[9]

  • Flow Rate: 1.0 mL/min[9]

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural elucidation and confirmation.[16][19]

Safety and Handling

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of the antipsychotic drug Amisulpride. A thorough understanding of its nomenclature, properties, synthesis, and analytical methods is essential for researchers and professionals in the field of drug development and manufacturing. The methodologies and information presented in this guide aim to provide a solid foundation for the effective and safe utilization of this important chemical entity.

References

The Lynchpin of an Atypical Antipsychotic: A Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Bottle

In the landscape of medicinal chemistry and drug development, certain molecules, while not therapeutic agents themselves, represent critical junctures in the synthesis of life-changing pharmaceuticals. They are the unsung heroes of the synthetic route, meticulously designed and optimized to ensure the efficient and pure production of the final active pharmaceutical ingredient (API). Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1) is a paramount example of such a molecule.[1][2] Its story is intrinsically linked to the development of Amisulpride, a significant second-generation atypical antipsychotic.

This guide eschews a simple recitation of facts. Instead, it serves as an in-depth exploration for the practicing researcher and drug development professional. We will delve into the core utility of this compound, dissect its synthesis with an emphasis on chemical logic, and provide the contextual and practical knowledge necessary for its application in a research setting. Our focus will be on the causality behind the chemistry—the "why" that transforms a synthetic procedure into a robust and reliable scientific method.

Core Application: The Architectural Scaffold for Amisulpride

The principal and most extensively documented application of this compound is its role as a high-purity, advanced intermediate in the synthesis of Amisulpride (CAS: 71675-85-9).[3] Amisulpride is a substituted benzamide derivative with a unique pharmacological profile that has established it as a first-line treatment for schizophrenia and dysthymia in many parts of the world.[4][5]

To appreciate the importance of the intermediate, one must first understand the therapeutic target.

The Pharmacological Significance of Amisulpride

Amisulpride functions as a highly selective dopamine D₂ and D₃ receptor antagonist.[6] Its clinical efficacy is distinguished by a remarkable dose-dependent dual action:

  • At Low Doses (approx. 50-300 mg/day): It preferentially blocks presynaptic D₂/D₃ autoreceptors.[7] These autoreceptors normally act as a negative feedback mechanism, inhibiting dopamine release. By blocking them, amisulpride paradoxically increases dopaminergic transmission in the prefrontal cortex.[4] This mechanism is believed to be responsible for its efficacy against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and its antidepressant effects in dysthymia.[7]

  • At High Doses (approx. 400-1200 mg/day): Amisulpride acts as a potent antagonist on postsynaptic D₂/D₃ receptors, particularly in the limbic system.[7] This action inhibits dopaminergic hyperactivity, which is the cornerstone of its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4]

This selective, dual-action profile, with minimal affinity for serotonergic, adrenergic, or histaminergic receptors, gives amisulpride its "atypical" status and a favorable side-effect profile compared to older antipsychotics.[6] The precise arrangement of the functional groups on the this compound scaffold is essential for achieving this specific pharmacological activity in the final Amisulpride molecule.

Structural Role of the Intermediate

This compound provides the core substituted benzamide structure. Each substituent plays a critical role:

  • 4-Amino Group: This is the reactive site for the final condensation step, where the ethyl-pyrrolidinyl side chain is attached to form the amide bond of Amisulpride.

  • 5-Ethylsulfonyl Group: This powerful electron-withdrawing group is crucial for modulating the electronic properties of the aromatic ring and contributes significantly to the binding affinity and selectivity of Amisulpride for the D₂/D₃ receptors.

  • 2-Methoxy Group: This group influences the conformation of the molecule and its metabolic stability.

  • Methyl Ester: This group serves as a protecting group for the carboxylic acid, which is later converted to the primary amide of Amisulpride.

The purity of this intermediate is paramount; any impurities, such as isomers or related substances, can carry through to the final API, potentially affecting its safety, efficacy, and regulatory compliance.[5][8][9]

Synthesis and Mechanistic Insights

Several synthetic routes to this compound and its parent carboxylic acid have been reported, primarily in patent literature.[10] The choice of a specific route in a research or industrial setting depends on factors like starting material cost, scalability, safety, and achievable purity. Below, we outline a common, illustrative pathway and provide a detailed experimental protocol.

A Common Synthetic Pathway

A frequently cited approach involves the halogenation of an acetyl-protected aminobenzoate, followed by nucleophilic substitution with an ethylsulfinate salt, and subsequent deprotection.

Synthesis_Pathway A 2-Methoxy-4-acetamidobenzoate B Halogenated Intermediate (e.g., 5-Chloro derivative) A->B Halogenation (e.g., Cl₂, Br₂) C Protected Intermediate (Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate) B->C Nucleophilic Substitution (Sodium Ethanesulfinate, Cu catalyst) D Final Product (this compound) C->D Deprotection (Hydrolysis) (Acid or Base) Research_Applications Core Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate Amisulpride Amisulpride Synthesis (Primary Use) Core->Amisulpride Established Pathway Analogs Analog Library Synthesis (SAR Studies) Core->Analogs Potential Derivatization PET PET Ligand Development (In Vivo Imaging) Core->PET Potential Derivatization

References

Spectroscopic Profile of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1). As a key intermediate and a known impurity in the synthesis of the atypical antipsychotic drug Amisulpride, a thorough understanding of its spectroscopic signature is critical for researchers, scientists, and professionals in drug development and quality control.[1] This document synthesizes fundamental chemical properties with an in-depth, theoretical analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The presented data is based on established spectroscopic principles and predicted values due to the limited availability of public experimental spectra. This guide aims to serve as a valuable reference for the identification, characterization, and purity assessment of this compound.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol .[2][3] Its structure, featuring a highly substituted benzene ring, incorporates several key functional groups: an amino group, an ethylsulfonyl group, a methoxy group, and a methyl ester. These functionalities impart distinct and predictable spectroscopic properties, which are essential for its unambiguous identification and for monitoring its presence in synthetic pathways. The compound is recognized as "Amisulpride Impurity 5" and is a useful research chemical.[1]

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Synonyms: 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester, Amisulpride Impurity 5[1]

  • CAS Number: 80036-89-1[4]

  • Molecular Formula: C₁₁H₁₅NO₅S[2]

  • Molecular Weight: 273.31[2]

  • Appearance: Predicted to be a solid[1]

  • Boiling Point: 514.5°C at 760 mmHg (Predicted)[1][2]

  • Density: 1.289 g/cm³ (Predicted)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl, methoxy, and methyl ester groups. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (C6-H)~7.8s1H
Aromatic H (C3-H)~6.5s1H
-NH₂~4.5br s2H
-OCH₃ (ester)~3.9s3H
-OCH₃ (ring)~3.8s3H
-SO₂-CH₂ -CH₃~3.2q2H
-SO₂-CH₂-CH₃ ~1.2t3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ would be particularly useful for observing the exchangeable -NH₂ protons. The predicted chemical shifts are based on the strong electron-withdrawing nature of the sulfonyl and ester groups and the electron-donating effects of the amino and methoxy groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~168
C4 (aromatic, C-NH₂)~150
C2 (aromatic, C-OCH₃)~155
C5 (aromatic, C-SO₂)~125
C1 (aromatic, C-COOCH₃)~115
C6 (aromatic, C-H)~130
C3 (aromatic, C-H)~100
-OC H₃ (ester)~52
-OC H₃ (ring)~56
-SO₂-C H₂-CH₃~50
-SO₂-CH₂-C H₃~8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amino)3400-3300Medium, sharp (doublet)
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ester)1725-1705Strong
C=C stretch (aromatic)1600-1450Medium
S=O stretch (sulfonyl)1350-1300 and 1160-1120Strong
C-O stretch (ester/ether)1300-1000Strong

Self-Validating Protocol: A well-defined protocol for IR analysis would involve preparing a KBr pellet or a mull of the solid sample to obtain a high-resolution spectrum. The presence of sharp, distinct peaks in the predicted regions would validate the presence of the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 273.

  • Key Fragmentation Patterns:

    • Loss of the methyl group from the ester (-CH₃) leading to a peak at m/z = 258.

    • Loss of the methoxy group from the ester (-OCH₃) resulting in a peak at m/z = 242.

    • Loss of the ethyl group from the sulfonyl moiety (-CH₂CH₃) giving a peak at m/z = 244.

    • Cleavage of the C-S bond with the loss of the ethylsulfonyl radical (•SO₂CH₂CH₃) could also be a possible fragmentation pathway.

MassSpec_Fragmentation M [M]⁺˙ m/z = 273 M_minus_CH3 [M-CH₃]⁺ m/z = 258 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z = 242 M->M_minus_OCH3 - •OCH₃ M_minus_C2H5 [M-C₂H₅]⁺ m/z = 244 M->M_minus_C2H5 - •C₂H₅

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino, methoxy, and carbonyl groups, which act as chromophores and auxochromes, will influence the position and intensity of these bands.

  • Expected λmax: Two main absorption bands are predicted in the UV region:

    • A strong absorption band around 240-260 nm.

    • A weaker absorption band at a longer wavelength, likely around 300-320 nm, due to the extended conjugation and the presence of the amino group.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL solvent) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General Workflow for NMR Analysis.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI or a GC/LC inlet for EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

Solubility Profile of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Development Professionals

Abstract

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 80036-89-1) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Amisulpride.[1][2][3] A comprehensive understanding of its solubility profile across a range of common laboratory solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and designing suitable formulations. This technical guide provides a framework for determining and interpreting the equilibrium solubility of this compound. It outlines the gold-standard shake-flask methodology, discusses critical experimental parameters, details a reliable analytical quantification technique using HPLC-UV, and offers insights into the practical application of the resulting solubility data. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Significance of Solubility Profiling

In pharmaceutical development, the physical and chemical properties of an API or its intermediates dictate the efficiency and scalability of the manufacturing process. This compound, also known as Amisulpride Impurity 5, is a pivotal building block whose behavior in various solvents directly impacts process chemistry and product purity.[1]

A detailed solubility profile is not merely academic; it is a critical dataset with profound practical implications:

  • Process Chemistry: Selecting an appropriate reaction solvent requires the starting materials to be sufficiently soluble under the desired reaction conditions.

  • Purification and Crystallization: The success of crystallization, a crucial step for achieving high purity, relies on identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, an "anti-solvent" in which the compound is poorly soluble is often required to induce precipitation.

  • Formulation Development: For downstream applications, understanding solubility in various excipients and solvent systems is essential for creating stable and bioavailable drug products.

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires knowledge of suitable solvents that can dissolve the compound at the desired concentration.

This guide provides the theoretical grounding and practical protocols necessary to generate a reliable and reproducible solubility profile for this compound.

Physicochemical Properties of the Compound

Before embarking on experimental studies, a review of the known physicochemical properties of the target compound is essential. These properties provide the foundational context for its expected behavior.

PropertyValueSource
CAS Number 80036-89-1[1]
Molecular Formula C₁₁H₁₅NO₅S[3][4][5]
Molecular Weight 273.31 g/mol [2][3][5]
Appearance Solid[1]
Density ~1.289 g/cm³[1][2][4]
Boiling Point 514.5 °C at 760 mmHg[1]
Flash Point 265 °C[1]
Synonyms Amisulpride Impurity 5; 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester[1][4]

Guiding Principles: Predicting Solubility Behavior

The molecular structure of this compound contains several functional groups that govern its interaction with different solvents: an aromatic amine (-NH₂), an ethylsulfonyl (-SO₂Et), a methoxy ether (-OCH₃), and a methyl ester (-COOCH₃).

The principle of "like dissolves like" provides a strong predictive framework:

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the amine and sulfonyl groups, which can participate in hydrogen bonding, suggests potential solubility in polar protic solvents. The ester and ether groups also contribute to the overall polarity.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions. The polar nature of the sulfonyl and ester groups suggests that solubility in these solvents is likely.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity, owing to the multiple heteroatoms and polar functional groups, predicts that solubility will be limited in nonpolar solvents.

The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of the compound.

G cluster_Solvent Solvent Properties cluster_Interaction Primary Molecular Interactions cluster_Solubility Predicted Solubility Outcome PolarProtic Polar Protic (e.g., Water, Methanol) HBond Hydrogen Bonding PolarProtic->HBond PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole Dipole-Dipole PolarAprotic->Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) VDW Van der Waals Forces Nonpolar->VDW HighSol Higher Solubility HBond->HighSol ModSol Moderate Solubility Dipole->ModSol LowSol Lower Solubility VDW->LowSol

Caption: Logical flow from solvent class to predicted solubility.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantification, a robust experimental method is required. The saturation shake-flask (SSF) method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6]

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of the solvent.[7] The resulting suspension is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium—the point at which the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the saturated supernatant is measured using a suitable analytical technique.[6]

Detailed Experimental Protocol: Shake-Flask Method

1. Preparation: a. Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment. b. To each vial, add a precise volume (e.g., 1.0 mL) of a selected laboratory solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, DMSO, hexane, toluene).

2. Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator, typically set at 25 °C (room temperature) or 37 °C (physiological temperature). c. Agitate the suspensions continuously. An equilibration time of 24 to 48 hours is standard for most pharmaceutical compounds to ensure thermodynamic equilibrium is reached.[8]

3. Phase Separation (Critical Step): a. After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the larger solid particles settle. b. The separation of the saturated liquid phase from the solid phase is crucial and must be done without altering the equilibrium. Centrifugation is the preferred method.[6] Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). c. Alternative: Filtration using a syringe filter (e.g., 0.22 µm PTFE or PVDF) can be used, but care must be taken to ensure the compound does not adsorb to the filter membrane and that the filtration process does not cause temperature changes leading to precipitation.

4. Sample Preparation for Analysis: a. Carefully aspirate a known volume of the clear supernatant from the centrifuged vial. b. Dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the calibrated range of the analytical instrument. The dilution factor must be recorded accurately.

Experimental Workflow Diagram

The following diagram provides a visual representation of the shake-flask protocol.

G start Start prep 1. Preparation Add excess solid to known volume of solvent start->prep equil 2. Equilibration Agitate at constant T (24-48 hours) prep->equil separate 3. Phase Separation Centrifuge to pellet undissolved solid equil->separate sample 4. Sampling & Dilution Withdraw supernatant and dilute for analysis separate->sample analyze 5. Analysis Quantify concentration using HPLC-UV sample->analyze end End Calculate Solubility analyze->end

Caption: Step-by-step workflow for the Shake-Flask solubility assay.

Analytical Quantification via HPLC-UV

An accurate and validated analytical method is required to determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal choice due to its specificity, sensitivity, and robustness.[9]

Protocol: HPLC-UV Quantification Method

1. Instrument and Conditions:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure consistent peak shape). A starting point could be 60:40 Acetonitrile:Water.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by running a UV scan of a standard solution. A wavelength of maximum absorbance (λ-max), likely around 240 nm, should be used for quantification.[10]
  • Injection Volume: 10 µL.

2. Calibration Curve: a. Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). b. Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards of known concentrations. c. Inject each standard into the HPLC system and record the corresponding peak area. d. Plot a calibration curve of peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (r²) of >0.999 for accuracy.

3. Sample Analysis: a. Inject the diluted supernatant samples prepared in Step 4.4 of the shake-flask protocol. b. Record the peak area for each sample. c. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

4. Final Solubility Calculation:

  • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison across different solvents and provides a valuable reference for future experimental design.

Solubility Data Summary Table
Solvent ClassSolventTemperature (°C)Equilibrium Solubility (mg/mL)
Polar Protic Deionized Water25To be determined
Methanol25To be determined
Ethanol25To be determined
Polar Aprotic Acetonitrile25To be determined
Acetone25To be determined
Dimethyl Sulfoxide (DMSO)25To be determined
Moderate Polarity Ethyl Acetate25To be determined
Dichloromethane25To be determined
Nonpolar Toluene25To be determined
n-Hexane25To be determined
Practical Interpretation of the Profile
  • High Solubility in Dichloromethane/Ethyl Acetate: Suggests these are good candidate solvents for carrying out chemical reactions or for use in chromatographic purification (as part of the mobile phase).

  • Low Solubility in Hexane/Water: Identifies these as potential anti-solvents. A high solubility in a solvent like ethanol followed by low solubility in water would make an ethanol/water system a prime candidate for recrystallization.

  • High Solubility in DMSO/Acetonitrile: Confirms these are excellent solvents for preparing highly concentrated stock solutions for biological screening or analytical standard preparation.

Conclusion

Establishing the solubility profile of this compound is a foundational activity that directly enables efficient process development and robust analytical control. The shake-flask method, while requiring careful execution, provides the most reliable and scientifically sound data for equilibrium solubility. When coupled with a validated analytical technique such as HPLC-UV, this approach yields a comprehensive dataset that is indispensable for chemists and formulation scientists. The protocols and principles outlined in this guide provide a self-validating framework for generating and applying this critical information in a pharmaceutical research and development setting.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of its Discovery, Synthesis, and Pivotal Role in the Development of Amisulpride

Introduction

In the landscape of pharmaceutical sciences, the journey from a molecule's conception to its application as a therapeutic agent is often long and intricate. Central to this journey are the unsung heroes: the chemical intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are critical building blocks whose efficient and reliable synthesis dictates the viability of the entire drug development process. Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 80036-89-1) is a prime example of such a pivotal intermediate, inextricably linked to the development of the atypical antipsychotic drug, amisulpride. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this important compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: A Tale Intertwined with Amisulpride

The discovery of this compound is not a standalone event but is deeply rooted in the research and development of the benzamide class of antipsychotic drugs. The true significance of this intermediate emerged with the work of the French pharmaceutical company Sanofi-Aventis (then Société d'Etudes Scientifiques et Industrielles de l'Ile-de-France) in the development of amisulpride.

Amisulpride was first described in the late 1970s and was introduced in the 1990s as a novel atypical antipsychotic.[1] Its unique pharmacological profile, acting as a selective antagonist at dopamine D2 and D3 receptors, necessitated a specific molecular architecture. The core of this architecture is the substituted benzamide scaffold, and this compound provided the essential functionalities in a strategic arrangement to build the final amisulpride molecule.

The "discovery" of this intermediate, therefore, can be viewed as a consequential step in the broader quest for more effective and better-tolerated treatments for schizophrenia. The development of scalable and efficient synthetic routes to this key intermediate was a critical hurdle that needed to be overcome to make the production of amisulpride feasible on an industrial scale.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental for its handling, purification, and use in subsequent reactions. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 80036-89-1[2]
Molecular Formula C₁₁H₁₅NO₅S[2]
Molecular Weight 273.31 g/mol [2]
Appearance Solid
Boiling Point 514.5 °C at 760 mmHg
Density 1.289 g/cm³
Flash Point 265 °C
Refractive Index 1.534

Synthetic Routes and Methodologies

The synthesis of this compound has been approached through several strategic pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness. Below, we detail some of the prominent synthetic methodologies.

Route 1: Oxidation of a Thioether Precursor

This is one of the most common and direct methods for the synthesis of the target compound. It typically starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.

Reaction Scheme:

Oxidation_of_Thioether start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate product This compound start->product Oxidation reagents + H₂O₂ (Hydrogen Peroxide) Catalyst: Sodium Tungstate

Workflow for the oxidation of a thioether precursor.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a solvent such as isopropyl alcohol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate to the solution.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature between 40-45 °C.[3]

  • Reaction Monitoring: Stir the mixture for 3-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching: Upon completion, cool the reaction mixture and quench the excess peroxide by adding a 5% sodium thiosulfate solution.[3]

  • Work-up and Isolation: The product, this compound, can be isolated from the reaction mixture. For the synthesis of the corresponding carboxylic acid, the in-situ product is often directly hydrolyzed.[3]

Causality Behind Experimental Choices:

  • Choice of Oxidant: Hydrogen peroxide is a clean and effective oxidizing agent, with water being its only byproduct.

  • Role of Catalyst: Sodium tungstate is a highly efficient catalyst for the oxidation of sulfides to sulfones with hydrogen peroxide, allowing the reaction to proceed under milder conditions.

  • Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a controlled reaction rate and to prevent unwanted side reactions or decomposition of the peroxide.

  • Quenching Step: The use of sodium thiosulfate is a standard and effective method to neutralize any remaining hydrogen peroxide, ensuring the safety of the work-up procedure.

Route 2: Synthesis from 4-Amino-2-hydroxybenzoic Acid

This multi-step synthesis provides an alternative route starting from a more readily available precursor.

Reaction Scheme:

Synthesis_from_Hydroxybenzoic_Acid start 4-Amino-2-hydroxybenzoic Acid intermediate1 Methyl 4-amino-2-methoxybenzoate start->intermediate1 Step 1 step1 Methylation (Dimethyl Sulfate) intermediate2 Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate intermediate1->intermediate2 Step 2 step2 Thiocyanation (KSCN, Bromine) intermediate3 Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate intermediate2->intermediate3 Step 3 step3 Ethylation (Bromoethane, KOH) product 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid intermediate3->product Step 4 step4 Oxidation (H₂O₂)

Multi-step synthesis from 4-Amino-2-hydroxybenzoic Acid.

Experimental Protocol Outline:

  • Methylation: The starting material, 4-amino-2-hydroxybenzoic acid, is first subjected to methylation using dimethyl sulfate to yield methyl 4-amino-2-methoxybenzoate.[1]

  • Thiocyanation: The resulting intermediate is then reacted with potassium thiocyanate and bromine to introduce the thiocyanate group at the 5-position.[1]

  • Ethylation: The thiocyanate intermediate is subsequently ethylated using bromoethane in the presence of a base like potassium hydroxide to form methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1]

  • Oxidation: Finally, the thioether is oxidized to the corresponding sulfone using hydrogen peroxide to yield the final product (in its carboxylic acid form in this cited example).[1]

Causality Behind Experimental Choices:

  • Protecting Group Strategy: The initial methylation serves to protect the hydroxyl group and form the methyl ester in one step, preparing the molecule for subsequent functionalization.

  • Regioselective Thiocyanation: The reaction conditions for thiocyanation are chosen to favor substitution at the electron-rich position 5 of the benzene ring.

  • Nucleophilic Substitution: The ethylation step is a classic nucleophilic substitution where the sulfur atom of the thiolate (formed in situ) attacks the electrophilic carbon of bromoethane.

Route 3: Halogenation and Condensation

A patented method describes a route involving the halogenation of an N-acetylated precursor followed by condensation with sodium ethanesulfinate.

Reaction Scheme:

Halogenation_Condensation_Route start 2-Methoxy-4-acetylamine methyl benzoate intermediate1 Halogenated Intermediate start->intermediate1 Step 1 step1 Halogenation (Cl₂, Br₂, or I₂) intermediate2 N-acetylated Product intermediate1->intermediate2 Step 2 step2 Condensation (Sodium Ethanesulfinate) product This compound intermediate2->product Step 3 step3 Deacetylation

Synthesis via halogenation and condensation.

Experimental Protocol Outline:

  • Halogenation: 2-Methoxy-4-acetylamine methyl benzoate is halogenated (chlorinated, brominated, or iodinated) to introduce a halogen atom at the 5-position.[4]

  • Condensation: The halogenated intermediate is then condensed with sodium ethanesulfinate to form the ethylsulfonyl group.[4]

  • Deacetylation: The final step involves the removal of the acetyl protecting group from the amino functionality to yield the target product.[4]

Causality Behind Experimental Choices:

  • N-Acetylation: The amino group is protected as an acetamide to prevent it from interfering with the subsequent halogenation and condensation reactions.

  • Halogen as a Leaving Group: The introduced halogen serves as a good leaving group for the subsequent nucleophilic aromatic substitution by the sulfinate salt.

  • Deprotection: The final deacetylation step unmasks the free amino group, which is a key feature of the target molecule.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the protons at positions 3 and 6 of the benzene ring.

  • Ethyl Group: A triplet and a quartet corresponding to the methyl and methylene protons of the ethylsulfonyl group, respectively.

  • Methoxy Group: A singlet for the methoxy protons.

  • Amino Group: A broad singlet for the two protons of the amino group.

  • Methyl Ester Group: A singlet for the protons of the methyl ester.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Distinct signals are expected for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the carbons of the ethyl group, and the methyl ester carbon.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Characteristic peaks for the amino group.

  • C=O Stretching: A strong absorption band for the carbonyl group of the ester.

  • S=O Stretching: Strong absorption bands characteristic of the sulfonyl group.

  • C-O and C-N Stretching: Peaks corresponding to the ether and amine functionalities.

  • Aromatic C-H and C=C Stretching: Bands typical for a substituted benzene ring.

MS (Mass Spectrometry):

  • The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (273.31 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the methoxy, ethyl, and methyl ester moieties.

Conclusion

This compound stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its history is a direct reflection of the development of amisulpride, a significant therapeutic agent for schizophrenia. The synthetic routes to this intermediate showcase a range of classical and modern organic chemistry principles, from oxidation and methylation to halogenation and condensation. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characterization is indispensable for any scientist or researcher involved in the synthesis of amisulpride or related benzamide derivatives. As the demand for effective and accessible pharmaceuticals continues to grow, the importance of robust and efficient synthetic pathways for key intermediates like this compound will only increase.

References

Methodological & Application

Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Detailed Protocol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a crucial intermediate in the manufacturing of the antipsychotic drug Amisulpride.[1][2] The described methodology is optimized for high yield and purity, addressing common challenges encountered in previous synthetic routes.[3] This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing. The protocol emphasizes safety, efficiency, and mechanistic understanding to ensure reliable and scalable production.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in the synthesis of Amisulpride.[1] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final Active Pharmaceutical Ingredient (API).[1] Historically, various synthetic pathways have been explored, some of which suffer from low yields, harsh reaction conditions, and the formation of difficult-to-remove impurities.[3]

This protocol details a robust and efficient three-step synthesis commencing from the readily available starting material, methyl 2-methoxy-4-acetamidobenzoate. The strategic choice of an acetamido protecting group for the amine allows for selective functionalization of the aromatic ring prior to its removal in the final step. The core synthetic strategy involves:

  • Electrophilic Halogenation: Introduction of a halogen atom at the 5-position of the benzene ring, activated by the electron-donating methoxy and acetamido groups.

  • Nucleophilic Aromatic Substitution: Displacement of the halide with an ethylsulfonyl group via a copper-catalyzed reaction with sodium ethyl sulfinate.

  • Deprotection: Removal of the acetyl group to yield the final primary amine product.

This approach has been shown to produce the target compound with a total yield of up to 80% and a purity exceeding 99.5%.[3]

Overall Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions at each stage. The following diagram illustrates the overall workflow from the starting material to the final product.

SynthesisWorkflow Start Methyl 2-methoxy-4-acetamidobenzoate Step1 Step 1: Halogenation Start->Step1 Intermediate1 Methyl 4-acetamido-5-halo-2-methoxybenzoate Step1->Intermediate1 Halogen (Cl₂, Br₂, or I₂) Dichloromethane Step2 Step 2: Sulfonylation Intermediate1->Step2 Intermediate2 Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate Step2->Intermediate2 Sodium ethyl sulfinate DMF, Cu(I) catalyst Step3 Step 3: Deacetylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Methanol Conc. H₂SO₄

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis. All reagents should be of analytical grade or higher to ensure optimal results.

ReagentCAS NumberMolar Mass ( g/mol )Notes
Methyl 2-methoxy-4-acetamidobenzoate4093-31-6223.23Starting material
Dichloromethane (DCM)75-09-284.93Solvent for halogenation
Chlorine (Cl₂)7782-50-570.90Halogenating agent (gas)
Bromine (Br₂)7726-95-6159.81Halogenating agent (liquid)
Iodine (I₂)7553-56-2253.81Halogenating agent (solid)
N,N-Dimethylformamide (DMF)68-12-273.09Solvent for sulfonylation
Sodium ethyl sulfinate20333-43-1116.11Ethylsulfonyl group source
Cuprous Oxide (Cu₂O)1317-39-1143.09Catalyst for sulfonylation
Cuprous Chloride (CuCl)7758-89-699.00Alternative catalyst
Methanol (MeOH)67-56-132.04Solvent for deacetylation
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08Catalyst for deacetylation
Step-by-Step Synthesis Protocol

Step 1: Halogenation of Methyl 2-methoxy-4-acetamidobenzoate

  • Rationale: This step introduces a halogen at the C5 position, which is ortho to the activating acetamido group and para to the methoxy group. This position is highly activated towards electrophilic aromatic substitution. Dichloromethane is chosen as the solvent due to its inertness under the reaction conditions. The reaction is performed at a low temperature to control the reactivity of the halogen and minimize side reactions.

  • Procedure (using Chlorination as an example):

    • In a reaction flask equipped with a stirrer and a gas absorption device for hydrogen chloride, add methyl 2-methoxy-4-acetamidobenzoate (1.0 eq) and dichloromethane.

    • Cool the mixture to below 10°C using an ice bath.

    • Slowly bubble chlorine gas (1.1 eq) into the stirred solution while maintaining the temperature between 10-15°C.

    • After the addition of chlorine is complete, continue to stir the reaction mixture for 1 hour at the same temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction solution under reduced pressure to obtain the crude solid methyl 4-acetamido-5-chloro-2-methoxybenzoate. This intermediate is typically used in the next step without further purification.

Step 2: Copper-Catalyzed Sulfonylation

  • Rationale: This step involves a nucleophilic aromatic substitution where the halogen is displaced by the ethyl sulfinate anion. A copper(I) catalyst is essential for this transformation, which likely proceeds via an oxidative addition/reductive elimination cycle. DMF is used as a polar aprotic solvent, which is well-suited for this type of reaction. The elevated temperature is required to overcome the activation energy of the reaction.

  • Procedure:

    • To the reaction flask containing the crude methyl 4-acetamido-5-chloro-2-methoxybenzoate from the previous step, add DMF, sodium ethyl sulfinate (1.5 eq), and a catalytic amount of cuprous oxide (e.g., 0.045 eq).

    • Slowly heat the reaction mixture to 65-70°C and maintain this temperature for approximately 8 hours with continuous stirring.

    • Monitor the reaction by TLC until the starting halide is consumed.

    • After completion, cool the reaction mixture to below 10°C.

    • The product, methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate, will precipitate. Collect the solid by filtration.

Step 3: Deacetylation to Yield the Final Product

  • Rationale: The final step is the hydrolysis of the acetamido group to reveal the free amine. This is achieved through acid-catalyzed hydrolysis in methanol. The use of concentrated sulfuric acid as a catalyst and methanol as a solvent under reflux conditions ensures efficient removal of the acetyl protecting group.

  • Procedure:

    • Place the filtered methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate into a reaction flask equipped with a reflux condenser.

    • Add methanol and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 5-10 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow the final product, this compound, to crystallize.

    • Collect the white solid product by filtration, wash with cold methanol, and dry under vacuum.

Results and Quality Control

The final product should be a white crystalline solid. The quality of the synthesized this compound should be assessed using standard analytical techniques.

ParameterSpecificationMethod
Appearance White solidVisual
Purity (HPLC) ≥ 99.5%HPLC
Yield Up to 80% (overall)Gravimetric

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.[3] The structure can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

  • Halogens (Chlorine, Bromine): These are toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane and DMF: These are volatile and potentially harmful solvents. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to other solutions to avoid splashing.

  • General Precautions: Always conduct reactions in a fume hood. Be aware of the potential for exothermic reactions, especially during the halogenation step.

Conclusion

The protocol outlined in this application note presents a reliable and high-yielding synthesis of this compound. By following the detailed steps and understanding the rationale behind each experimental choice, researchers and drug development professionals can consistently produce this vital pharmaceutical intermediate with high purity. This method offers significant advantages over older routes in terms of yield, product quality, and process simplicity.[3]

References

"Use of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in Amisulpride synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Amisulpride via Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Detailed Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amisulpride, a substituted benzamide, is a second-generation atypical antipsychotic agent renowned for its high selectivity as a dopamine D₂/D₃ receptor antagonist.[1] It is clinically employed in the management of schizophrenia and, at lower doses, for preventing postoperative nausea and vomiting.[1] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its purity, which begins with a well-controlled and optimized synthesis process. This document provides a detailed application protocol for the synthesis of Amisulpride, focusing on a key synthetic route that utilizes this compound (CAS: 80036-89-1) as the pivotal intermediate. We will explore the chemical rationale behind the procedural steps, present a comprehensive, step-by-step protocol from reaction to purification, and discuss the analytical methods for quality control of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Role of the Key Intermediate

The industrial synthesis of Amisulpride involves several potential pathways, but many converge on the formation of the core benzamide structure.[2] this compound serves as a highly strategic precursor in this process.[3][4] Its structure contains the essential substituted benzene ring—the 4-amino, 5-ethylsulfonyl, and 2-methoxy groups—required for the pharmacological activity of Amisulpride. The methyl ester functionality provides a stable, yet reactive site for the final condensation step.[3]

This application note details the direct amidation of this compound with 2-(Aminomethyl)-1-ethylpyrrolidine. This reaction forms the crucial amide bond, completing the synthesis of the Amisulpride molecule. The protocol is designed to be robust, scalable, and yield a high-purity product suitable for pharmaceutical development.

Reaction Pathway: Amide Bond Formation

The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amine of 2-(Aminomethyl)-1-ethylpyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester in this compound. This process, typically conducted at elevated temperatures, results in the displacement of the methoxy group (as methanol) and the formation of the stable amide linkage, yielding Amisulpride.

Caption: Synthesis of Amisulpride via direct amidation.

Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of Amisulpride from its key ester intermediate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound80036-89-1C₁₀H₁₃NO₅S275.28Key Intermediate
2-(Aminomethyl)-1-ethylpyrrolidine26116-12-1C₇H₁₆N₂128.22Amine Source
Isopropanol (IPA)67-63-0C₃H₈O60.10Reaction Solvent
Acetonitrile75-05-8C₂H₃N41.05Recrystallization Solvent
Deionized Water7732-18-5H₂O18.02Used for precipitation and washing.
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.

  • Heating mantle.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Analytical balance.

  • Melting point apparatus.

  • HPLC system.

Synthesis Workflow

Caption: Step-by-step workflow for Amisulpride synthesis.

Step-by-Step Methodology

1. Reaction Setup: a. To a three-neck flask equipped with a mechanical stirrer and condenser, add this compound (e.g., 1.0 eq). b. Add 2-(Aminomethyl)-1-ethylpyrrolidine (e.g., 1.2 eq) followed by isopropanol as the solvent.

2. Amidation Reaction: a. Begin mechanical stirring to ensure the mixture is homogenous. b. Heat the reaction mixture to an internal temperature of 80-85°C. c. Maintain this temperature and continue stirring for approximately 28 hours. The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) to check for the consumption of the starting ester.

3. Product Isolation (Work-up): a. Once the reaction is deemed complete, cool the mixture to a temperature between 40-50°C. b. Slowly add deionized water to the flask. This will cause the crude Amisulpride, which is poorly soluble in the isopropanol/water mixture, to precipitate out as a white solid.[5] c. Allow the mixture to cool to room temperature and continue stirring for an additional 10 hours to ensure complete precipitation. d. Further cool the slurry to 0-5°C and stir for 3 hours. e. Collect the precipitated solid by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with deionized water multiple times to remove any remaining isopropanol and unreacted amine.

4. Purification: a. Transfer the crude solid to a clean flask. b. Add acetonitrile and heat the mixture to dissolve the solid. c. Allow the solution to cool slowly to room temperature, then to 0-5°C, to induce recrystallization. d. Filter the purified white crystals and wash with a small amount of cold acetonitrile. e. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. A typical yield for this process is around 92%.

Analytical Characterization

To ensure the synthesized product meets pharmaceutical standards, rigorous quality control is essential.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisual InspectionA basic check for product consistency and absence of colored impurities.
Melting Point 126-127°C[6]Capillary Melting Point ApparatusA sharp melting range close to the literature value is a strong indicator of purity.
Identity The spectrum should conform to the structure of Amisulpride.IR, ¹H-NMR, Mass SpectrometryConfirms the chemical structure and identity of the synthesized compound.[7]
Purity (HPLC) ≥99.5%[7]Reverse-Phase HPLC[8][9]Quantifies the purity of the API and detects the presence of any process-related impurities or degradants.[2]
Causality in Experimental Choices
  • Choice of Solvent (Isopropanol): Isopropanol is selected for its ability to dissolve the reactants at elevated temperatures, facilitating a homogenous reaction environment. Its boiling point (82.6°C) is ideal for the target reaction temperature of 80-85°C.

  • Temperature Control (80-85°C): This temperature provides sufficient thermal energy to overcome the activation energy of the amidation reaction without causing significant degradation of the reactants or product.

  • Precipitation with Water: Amisulpride is poorly soluble in water.[5] Adding water to the isopropanol reaction mixture dramatically decreases the solubility of the product, causing it to precipitate efficiently, which is a simple and effective method for initial isolation.

  • Recrystallization from Acetonitrile: This step is crucial for achieving high purity. Acetonitrile is chosen because Amisulpride has good solubility in it at higher temperatures but poor solubility at lower temperatures, allowing for the separation of the pure product from more soluble impurities upon cooling.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of high-purity Amisulpride using this compound as a key intermediate. The direct amidation route is straightforward and scalable. By carefully controlling reaction conditions and implementing a robust purification strategy, this process yields an API that meets the stringent quality requirements for pharmaceutical use. The analytical methods outlined are essential for validating the identity, strength, and purity of the final product, ensuring its suitability for further development and clinical application.

References

"HPLC analytical method for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The significance of this compound lies in its role as a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Amisulpride.[1][2] A reliable analytical method is therefore essential for quality control throughout the manufacturing process to ensure the purity and safety of the final drug product.[2] The developed method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring it is fit for its intended purpose.[3][4] This protocol provides a comprehensive framework covering method development, system suitability, and full validation, including specificity demonstrated through forced degradation studies.[5][6]

Introduction: The Rationale for a Validated Method

This compound (CAS No. 80036-89-1) is a chemical entity whose purity must be meticulously controlled.[1][7][8] In pharmaceutical manufacturing, even minor impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and precision.[5][9]

Developing a stability-indicating method is of paramount importance. This requires demonstrating that the analytical procedure can accurately measure the analyte of interest, free from any interference from potential degradation products that may form under various stress conditions.[6][10] This application note serves as a guide for researchers and drug development professionals to implement a scientifically sound HPLC method, underpinned by rigorous validation to meet global regulatory expectations.[11]

Materials and Methods

Instrumentation

The method was developed on a standard HPLC system equipped with the following modules:

  • Quaternary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or Variable Wavelength UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Chromatographic Conditions

The selection of chromatographic parameters was driven by the physicochemical properties of the analyte and the goal of achieving a symmetric peak with adequate retention and resolution from potential impurities. A reversed-phase C18 column was chosen due to the non-polar nature of the analyte. The mobile phase, a mixture of aqueous buffer and organic solvent, was optimized to ensure proper elution and peak shape. A detection wavelength of 240 nm was selected based on a patent describing a similar analysis, which corresponds to a region of significant UV absorbance for the analyte.[12]

ParameterRecommended ConditionCausality and Justification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately non-polar compounds like the target analyte. The dimensions are standard for robust analytical methods.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of residual silanols on the column, leading to improved peak symmetry.
Mobile Phase B AcetonitrileA common, effective organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution Time (min)%B
030
1570
2070
2230
2530
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[12]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detector Wavelength 240 nmChosen to provide high sensitivity for the analyte.[12]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and is compatible with the mobile phase to prevent peak shape issues.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Experimental Protocols

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[13][14] SST ensures that the equipment and method are operating correctly on the day of analysis.[15] The procedure involves multiple injections of a standard solution to evaluate parameters like precision, peak shape, and column efficiency.[16]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters using the chromatography data software.

ParameterAcceptance CriteriaRationale
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and pump.[17]
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value close to 1 indicates a symmetrical peak, free from undesirable secondary interactions.[17]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column in separating components of a mixture.[17]
Method Validation Workflow

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH guidelines.[9][18] The validation process provides documented evidence that the method is specific, linear, accurate, precise, and robust.

G cluster_Dev Method Development Dev Initial Method (Column, Mobile Phase, Flow Rate, Wavelength) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Refinement SST System Suitability Test (%RSD, Tailing, Plates) PASS? Opt->SST Finalized Method Spec Specificity (Forced Degradation) Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LoQ LOD & LOQ Rob Robustness Routine Routine Sample Analysis (QC, Stability) Rob->Routine Validated Method Ready SST->Spec Proceed if PASS SST->Routine Pre-analysis Check

Caption: Workflow for HPLC Method Development and Validation.

3.2.1 Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[5][19] The goal is to achieve 5-20% degradation of the API to ensure that any significant degradants are produced and can be separated from the main peak.[20]

Protocol: Prepare samples of the analyte (approx. 100 µg/mL) and subject them to the following stress conditions.[20] Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose drug substance to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B.

Acceptance Criteria: The method is specific if the main analyte peak is free from co-elution with any degradation products, which is confirmed by peak purity analysis using a PDA detector. A clear separation (resolution > 2) should be observed between the analyte and any major degradants.

3.2.2 Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[9]

Protocol:

  • From the Standard Stock Solution, prepare a series of at least five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.2.3 Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[9]

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

3.2.4 Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the %RSD for the results from both sets of experiments.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

3.2.5 Limits of Detection (LOD) and Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%).

3.2.6 Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Protocol:

  • Analyze the working standard solution while making small variations to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% absolute change in organic component)

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations, demonstrating the method's reliability for routine use.

Conclusion

This application note details a comprehensive, stability-indicating reversed-phase HPLC method for the quantitative analysis of this compound. The provided protocols for method execution, system suitability, and full validation according to ICH guidelines ensure that the method is reliable, accurate, and precise. By demonstrating specificity through forced degradation studies, this method is proven to be fit for purpose in quality control and stability testing environments within the pharmaceutical industry.

References

Application Note: Comprehensive NMR Characterization of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1][2] Due to the limited availability of public domain spectral assignments for this specific compound, this guide presents a robust, predicted ¹H and ¹³C NMR dataset. The predictions are grounded in established principles of NMR spectroscopy and analysis of structurally related compounds.[3][4][5] This document outlines detailed, step-by-step protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a thorough interpretation of the resulting spectra. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure scientific integrity and trustworthiness.

Introduction

This compound (CAS No. 80036-89-1) is a critical building block in the pharmaceutical industry, most notably in the synthesis of Amisulpride.[1][6] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules in solution.[7]

This guide provides a comprehensive framework for the complete assignment of the ¹H and ¹³C NMR spectra of this compound. By employing a suite of modern NMR experiments, we can confidently determine the chemical environment of each proton and carbon atom, confirming the compound's identity and substitution pattern.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound and the numbering scheme used throughout this note are presented below.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR (Proton) Assign_H Assign ¹H Spectrum H1->Assign_H C13 ¹³C NMR (Carbon) Assign_C Assign ¹³C Spectrum C13->Assign_C DEPT DEPT-135 DEPT->Assign_C Multiplicity Edit COSY ¹H-¹H COSY COSY->Assign_H H-H Connectivity HSQC ¹H-¹³C HSQC HSQC->Assign_C Direct C-H Connectivity HMBC ¹H-¹³C HMBC Structure Confirm Structure HMBC->Structure Long-Range C-H Connectivity Assign_H->COSY Assign_H->HSQC Assign_H->HMBC Assign_C->HMBC Assign_C->Structure HMBC_Correlations C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C9 C9 C11 C11 C14 C14 C15 C15 H3 H3 H3->C1 H3->C2 H3->C4 H3->C5 H6 H6 H6->C1 H6->C2 H6->C4 H6->C5 H9 H9 H9->C7 H11 H11 H11->C2 H14 H14 H14->C5 H14->C15

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein provide a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis. By leveraging high-resolution mass spectrometry, this guide offers insights into the structural elucidation of this molecule, which is critical for impurity profiling and metabolic studies in drug development.

Introduction: The Significance of this compound Analysis

This compound (Molecular Formula: C₁₁H₁₅NO₅S, Molecular Weight: 273.31 g/mol ) is a crucial building block in the synthesis of various pharmacologically active compounds.[1][2][3][4] Its purity and structural integrity are paramount to the safety and efficacy of the final drug product. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical tool for the qualitative and quantitative analysis of such small molecules throughout the drug development pipeline.[5][6]

This guide is designed to provide researchers and drug development professionals with a detailed, scientifically-grounded protocol for the mass spectrometric analysis of this compound. We will delve into the rationale behind the selection of specific analytical techniques and parameters, moving beyond a simple recitation of steps to offer a deeper understanding of the underlying principles. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. This process begins with meticulous sample preparation to ensure compatibility with the LC-MS/MS system, followed by chromatographic separation and subsequent mass spectrometric analysis for identification and structural elucidation.

Experimental_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing & Analysis Sample Analyte Standard or Sample Dissolution Dissolution in Organic Solvent (e.g., Methanol) Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Transfer to Autosampler Vial LC_Separation Reversed-Phase HPLC Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Full Scan MS (MS1) Ionization->MS_Analysis Fragmentation Tandem MS (MS/MS) MS_Analysis->Fragmentation Data_Acquisition Data Acquisition Software Fragmentation->Data_Acquisition Raw Data Qualitative_Analysis Qualitative Analysis (e.g., MassHunter) Data_Acquisition->Qualitative_Analysis Interpretation Spectral Interpretation & Pathway Analysis Qualitative_Analysis->Interpretation Reporting Report Generation Interpretation->Reporting

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[7][8] The following protocol is designed to ensure the analyte is in a suitable solvent, free of interfering salts and particulates.

Protocol 3.1.1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of HPLC-grade methanol in a clean glass vial.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.

    • Add 990 µL of the mobile phase A (see section 3.2.1) to the tube.

    • Vortex briefly to mix. This working solution is now at a concentration suitable for direct injection.

  • Final Dilution and Filtration:

    • Transfer the working solution to a 2 mL autosampler vial.

    • If any particulates are observed, filter the solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[9]

Rationale for Choices:

  • Methanol: Chosen as the primary solvent due to its volatility and ability to dissolve a wide range of organic molecules, including the target analyte.

  • Dilution with Mobile Phase A: This minimizes solvent effects that can distort peak shape during chromatographic separation.

  • Filtration: A crucial step to protect the sensitive components of the HPLC and mass spectrometer from particulate matter.

LC-MS/MS Instrumentation and Method

The separation and detection of the analyte are performed using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. A reversed-phase C18 column is well-suited for retaining and separating this polar aromatic compound.[6][10][11] Gradient elution is employed to ensure efficient elution and good peak shape.[1][12][13][14]

Protocol 3.2.1: Liquid Chromatography Method

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for efficient separations.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalentC18 stationary phase offers excellent retention for aromatic compounds. The smaller particle size enhances resolution.[15]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion ESI, enhancing sensitivity.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient Program 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% BA gradient allows for the separation of compounds with a range of polarities and ensures the column is cleaned after each injection.[12][17]
Flow Rate 0.4 mL/minA moderate flow rate suitable for the column dimensions and ESI.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is used to prevent column overloading.

Protocol 3.2.2: Mass Spectrometry Method

ParameterSettingRationale
Mass Spectrometer Agilent 6545 Q-TOF or equivalentA high-resolution instrument is crucial for accurate mass measurements and formula determination.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar, thermally labile molecules like the target analyte.[16]
Polarity PositiveThe amino group on the analyte is readily protonated in the positive ion mode.
Gas Temperature 325 °COptimizes desolvation of the ESI droplets.[18]
Gas Flow 8 L/minAssists in the desolvation process.
Nebulizer Pressure 35 psiControls the formation of the aerosolized droplets.[18]
Capillary Voltage 3500 VThe potential difference that drives the electrospray process.[16]
MS1 Scan Range m/z 100-500A range that comfortably includes the expected precursor ion.
MS/MS Acquisition Targeted MS/MSThe precursor ion (m/z 274.07) is isolated and fragmented.
Collision Energy Ramped (e.g., 10, 20, 40 eV)Using a range of collision energies helps to generate a comprehensive fragmentation spectrum.[19][20][21][22]

Results and Discussion: Fragmentation Analysis

The structural features of this compound—specifically the aromatic ring, the amino group, the ethylsulfonyl group, the methoxy group, and the methyl ester—dictate its fragmentation behavior in the gas phase. Based on established fragmentation patterns of aromatic sulfonamides, a key fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass loss of 64 Da.

Proposed Fragmentation Pathway

In positive ion ESI, the analyte is expected to be protonated, likely on the amino group, to form the precursor ion [M+H]⁺ at m/z 274.07. Upon collision-induced dissociation (CID) in the MS/MS experiment, this precursor ion is expected to undergo a series of fragmentation events. The proposed major fragmentation pathway is illustrated below.

Fragmentation_Pathway loss_so2 Loss of SO₂ (-64 Da) fragment1 Fragment A m/z 210.07 loss_so2->fragment1 loss_ch2ch2 Loss of C₂H₄ (-28 Da) fragment1->loss_ch2ch2 fragment2 Fragment B m/z 182.07 loss_ch2ch2->fragment2 loss_ch3oh Loss of CH₃OH (-32 Da) fragment2->loss_ch3oh fragment3 Fragment C m/z 150.05 loss_ch3oh->fragment3

Figure 2: Proposed fragmentation pathway for protonated this compound.

Explanation of Fragmentation Steps:

  • [M+H]⁺ (m/z 274.07): The protonated molecule serves as the precursor ion for MS/MS analysis.

  • Fragment A (m/z 210.07): This fragment is proposed to arise from the characteristic neutral loss of sulfur dioxide (SO₂; 64 Da) from the ethylsulfonyl group. This is a common fragmentation pathway for aromatic sulfonamides.

  • Fragment B (m/z 182.07): Subsequent loss of ethene (C₂H₄; 28 Da) from the remaining ethyl group attached to the sulfur atom would lead to this fragment.

  • Fragment C (m/z 150.05): The loss of methanol (CH₃OH; 32 Da) from the methyl ester group is another plausible fragmentation step.

Data Analysis

The acquired LC-MS/MS data can be processed using software such as Agilent MassHunter Qualitative Analysis or Thermo Fisher Compound Discoverer.[8][23][24] The software is used to extract the ion chromatogram for the precursor mass, view the corresponding mass spectrum, and analyze the MS/MS spectrum to identify the fragment ions. The accurate mass measurements from a high-resolution mass spectrometer allow for the confident assignment of elemental compositions to the precursor and fragment ions, further corroborating the proposed structures.

Conclusion

This application note provides a detailed and scientifically robust protocol for the mass spectrometric analysis of this compound. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry are designed to yield high-quality, reproducible data. The proposed fragmentation pathway, based on established principles of sulfonamide chemistry, offers a framework for the structural confirmation of this important pharmaceutical intermediate. These methodologies can be readily adapted for impurity profiling, stability testing, and metabolite identification studies, making them a valuable tool for researchers in the pharmaceutical industry.

References

Application Notes and Protocols for the Purification of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate via Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Amisulpride, an antipsychotic medication.[1][2] The efficacy and safety of the final drug product are directly contingent on the purity of such intermediates. Even trace impurities can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing. Therefore, robust and reproducible purification methods are paramount. Crystallization stands as a cornerstone technique in pharmaceutical manufacturing for its ability to yield highly pure solid materials in a cost-effective and scalable manner.

This guide provides a comprehensive overview of crystallization techniques tailored for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing an effective crystallization strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80036-89-1[3]
Molecular Formula C₁₁H₁₅NO₅S[4]
Molecular Weight 273.31 g/mol [4]
Appearance White to off-white solid/crystalline powder[3]
Boiling Point 514.5 °C at 760 mmHg[3]
Density 1.289 g/cm³[3]

Potential Impurities:

The impurity profile is largely dependent on the synthetic route employed. A common route involves the chlorosulfonation of an acetanilide precursor, followed by reaction with an amine and subsequent modifications.[3][4][5][6][7] Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-amino-2-methoxybenzoic acid derivatives.

  • By-products from Side Reactions: Including regioisomers and products of incomplete reactions. One patent highlights that by-products from a thiocyanation process can be particularly challenging to remove.[8]

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis.

  • Degradation Products: Formed during the reaction or subsequent work-up.

The goal of crystallization is to selectively precipitate the desired compound, leaving these impurities behind in the mother liquor.

Solvent Screening: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent system should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • Good solubility of impurities at all temperatures.

  • Chemically inert with the target compound.

  • Safe to handle and environmentally acceptable.

  • Produces a well-defined crystalline form that is easy to filter and dry.

Since detailed solubility data for this compound is not widely published, an initial solvent screening is essential.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify promising solvents for cooling, anti-solvent, and slurry crystallization.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water)

  • Small vials (e.g., 2 mL) with magnetic stir bars

  • Hot plate/stirrer with temperature control

  • Cold bath (ice/water)

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • Add a small, known amount of the crude compound (e.g., 20 mg) to a vial.

    • Add a small volume of solvent (e.g., 0.1 mL) and stir at room temperature.

    • If the solid dissolves, it is highly soluble at room temperature.

    • If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) until it dissolves or a large volume has been added. Record the approximate solubility.

  • Temperature-Dependent Solubility:

    • For solvents where the compound has moderate to low solubility at room temperature, heat the vial while stirring.

    • Observe if the solid dissolves at a higher temperature. A good candidate for cooling crystallization will show a significant increase in solubility with temperature.

    • Once dissolved, cool the vial to room temperature and then in a cold bath. Observe the amount and nature of the precipitate.

  • Anti-Solvent Screening:

    • For solvents where the compound is highly soluble, add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or heptane) dropwise until precipitation occurs.

    • Note the volume of anti-solvent required and the nature of the precipitate.

Data Interpretation:

The results of this screening will guide the selection of the most suitable crystallization technique and solvent system.

Table 2: Interpreting Solvent Screening Results

ObservationImplication for Crystallization
High solubility at high temp, low solubility at low tempGood candidate for Cooling Crystallization
High solubility in one solvent, low in another (miscible)Good candidate for Anti-Solvent Crystallization
Moderate to low solubility across a range of tempsPotential for Slurry Crystallization
Compound "oils out" instead of crystallizingSolvent system may be unsuitable, or a co-solvent is needed

Crystallization Techniques and Protocols

Based on the solvent screening, one or more of the following techniques can be optimized for the purification of this compound.

Cooling Crystallization

This is the most common crystallization technique and is particularly effective when the solubility of the compound is strongly dependent on temperature. A patent for a synthesis route for the target compound mentions a final purification step of cooling crystallization from methanol, indicating this is a viable approach.[9]

G A Dissolution: Dissolve crude compound in a minimum amount of hot solvent. B Hot Filtration (Optional): Remove insoluble impurities. A->B C Cooling: Slowly cool the solution to induce crystallization. B->C D Isolation: Filter the crystals from the mother liquor. C->D E Washing: Wash crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals. E->F

Caption: Workflow for Cooling Crystallization.

Objective: To purify this compound by cooling crystallization.

Materials:

  • Crude this compound

  • Methanol (reagent grade or higher)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Cold bath (ice/water)

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of methanol and begin heating and stirring.

    • Continue adding methanol portion-wise until the solid is completely dissolved at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

    • Once at room temperature, place the flask in a cold bath for at least 30 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Break the vacuum and add a small amount of ice-cold methanol to wash the crystals, removing any residual mother liquor.

    • Reapply the vacuum to pull the wash solvent through.

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent, even at low temperatures. A second solvent (the anti-solvent), in which the compound is insoluble but which is miscible with the first solvent, is added to induce precipitation.

G A Dissolution: Dissolve crude compound in a 'good' solvent. B Anti-Solvent Addition: Slowly add a miscible 'anti-solvent' to induce supersaturation. A->B C Maturation: Allow time for crystal growth and equilibration. B->C D Isolation: Filter the crystals from the mother liquor. C->D E Washing: Wash crystals with a mixture of the solvent and anti-solvent. D->E F Drying: Dry the purified crystals. E->F

Caption: Workflow for Anti-Solvent Crystallization.

Objective: To purify this compound by anti-solvent addition.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., Acetone)

  • A suitable anti-solvent (e.g., Water or Heptane)

  • Jacketed reaction vessel with overhead stirrer (for larger scale) or flask with stir bar

  • Addition funnel or syringe pump

Procedure:

  • Dissolution:

    • Dissolve the crude compound in a minimal amount of the chosen "good" solvent at room temperature.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; slow addition promotes the growth of larger, purer crystals.

    • Continue adding the anti-solvent until a desired level of precipitation is observed.

  • Maturation:

    • Stir the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.

  • Isolation and Drying:

    • Follow the same isolation and drying procedures as described for cooling crystallization (Protocol 2, steps 4 and 5). The wash solvent should be a mixture of the solvent and anti-solvent.

Slurry Crystallization

Slurry crystallization is an effective method for converting a solid from a less stable to a more stable crystalline form or for purifying a compound with moderate solubility. The crude material is suspended in a solvent where it is sparingly soluble, and over time, the solid dissolves and re-precipitates as a more purified, stable form.

G A Slurry Formation: Suspend the crude compound in a 'poor' solvent. B Agitation: Stir the slurry at a controlled temperature for an extended period. A->B C Equilibration: Allow dissolution and re-precipitation to reach equilibrium. B->C D Isolation: Filter the purified crystals. C->D E Washing: Wash with fresh, cold solvent. D->E F Drying: Dry the purified crystals. E->F

Caption: Workflow for Slurry Crystallization.

Objective: To purify this compound by slurry crystallization.

Materials:

  • Crude this compound

  • A suitable solvent in which the compound is sparingly soluble (e.g., Isopropanol or Toluene)

  • Jacketed reaction vessel or flask with temperature control and overhead stirring

Procedure:

  • Slurry Formation:

    • Charge the crude compound and the selected solvent to the vessel. The solid should not fully dissolve.

  • Agitation and Equilibration:

    • Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 12-24 hours). This allows for the dissolution of the crude solid and re-precipitation of the purer, more stable crystalline form.

  • Isolation and Drying:

    • Follow the same isolation and drying procedures as described for cooling crystallization (Protocol 2, steps 4 and 5).

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out - Cooling too rapidly- Solution is too concentrated- Inappropriate solvent- Slow down the cooling rate- Add more solvent- Use a co-solvent system to modify polarity
Poor Yield - Too much solvent used- Incomplete precipitation- Compound is too soluble at low temps- Reduce the amount of solvent- Cool to a lower temperature or for a longer time- Consider anti-solvent or evaporative crystallization
Formation of Fine Needles - Rapid precipitation- Slow down the cooling or anti-solvent addition rate- Increase agitation during crystallization
Polymorphism - Different crystallization conditions (solvent, temperature, cooling rate)- Strictly control crystallization parameters- Use seeding with the desired polymorph

Conclusion

The purification of this compound is a critical step in the manufacturing of important pharmaceuticals. While a definitive, one-size-fits-all crystallization protocol is challenging without extensive solubility data, a systematic approach starting with solvent screening allows for the development of a robust and efficient purification strategy. Cooling crystallization from methanol is a known effective method, but anti-solvent and slurry crystallization offer valuable alternatives depending on the specific properties of the crude material and the desired final product attributes. By understanding the principles behind each technique and systematically optimizing the key parameters, researchers can consistently achieve the high purity required for this vital pharmaceutical intermediate.

References

The Versatile Benzamide Scaffold: Application Notes for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key chemical intermediate, for researchers, scientists, and professionals in drug development. The primary focus will be on its pivotal role in the synthesis of the atypical antipsychotic agent, Amisulpride. Beyond this well-established application, we will delve into the broader potential of the substituted benzamide scaffold in medicinal chemistry, offering insights into the design of novel therapeutic agents. This document aims to bridge the gap between synthesis and application, providing not only detailed protocols but also the scientific rationale behind the experimental designs.

Introduction: The Significance of a Substituted Benzamide Intermediate

This compound (CAS 80036-89-1) is a multi-functionalized aromatic compound that has carved a significant niche in pharmaceutical synthesis.[1][2] Its structure, featuring an aniline, a sulfone, a methoxy ether, and a methyl ester, presents a versatile platform for chemical elaboration. The strategic placement of these functional groups is instrumental in the construction of pharmacologically active molecules, most notably Amisulpride.[3] Understanding the chemistry and applications of this intermediate is crucial for optimizing existing synthetic routes and for envisioning new therapeutic possibilities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource(s)
CAS Number 80036-89-1[4]
Molecular Formula C₁₁H₁₅NO₅S[4]
Molecular Weight 273.31 g/mol [4]
Appearance Solid[1]
Density 1.289 g/cm³[1]
Boiling Point 514.5 °C at 760 mmHg[1]
Flash Point 265 °C[1]
Refractive Index 1.534[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5]

Core Application: A Key Building Block for Amisulpride

The most prominent application of this compound is its function as a penultimate intermediate in the synthesis of Amisulpride.[3] Amisulpride is an atypical antipsychotic and antiemetic agent that exhibits high affinity and selectivity for dopamine D2 and D3 receptors.[6] Its therapeutic efficacy is dose-dependent; at low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is associated with its antidepressant effects.[7] At higher doses, it antagonizes postsynaptic D2/D3 receptors, underlying its antipsychotic properties.[7]

The Role of the Intermediate in Amisulpride's Structure and Activity

The structural features of this compound are integral to the final pharmacological profile of Amisulpride. The 4-amino and 5-ethylsulfonyl substituents on the benzamide core are crucial for modulating the affinity and selectivity for dopamine receptors. The subsequent amidation of the methyl ester with (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine introduces the side chain responsible for the specific interactions within the dopamine receptor binding pocket. The (S)-enantiomer of Amisulpride has been shown to possess a higher affinity for the dopamine D2-like receptor compared to the (R+)-enantiomer.[8]

Synthetic Pathway to Amisulpride

The synthesis of Amisulpride from this compound typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation.

Diagram: Synthesis of Amisulpride

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Intermediate Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate Acid 4-Amino-5-(ethylsulfonyl) -2-methoxybenzoic acid Intermediate->Acid NaOH, H₂O/MeOH Reflux Amisulpride Amisulpride Acid->Amisulpride Coupling Agent (e.g., DCC, EDC) or conversion to acyl chloride Amine (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine Amine->Amisulpride

Caption: General synthetic scheme for the conversion of this compound to Amisulpride.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

This protocol details the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for Amisulpride synthesis.[3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in a mixture of methanol and water.

  • Add a stoichiometric excess of sodium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with concentrated hydrochloric acid.

  • A precipitate of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Validation:

  • Purity: Assess by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Melting Point: Compare with the literature value.

Protocol 2: Analytical Characterization of this compound

Accurate analytical characterization is crucial for quality control and to ensure the suitability of the intermediate for subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[9] An acidic modifier like 0.1% formic acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 240 nm.[9]

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.04 mg/mL.[9] Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR (DMSO-d₆, 400 MHz) - Expected Signals:

    • Aromatic protons: Two singlets or doublets in the aromatic region.

    • Methoxy group (OCH₃): A singlet around 3.8-4.0 ppm.

    • Amino group (NH₂): A broad singlet.

    • Ethylsulfonyl group (CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

    • Methyl ester (COOCH₃): A singlet around 3.7-3.9 ppm.

  • ¹³C NMR (DMSO-d₆, 101 MHz) - Expected Signals:

    • Multiple signals in the aromatic region for the benzene ring carbons.

    • Signals for the methoxy, ethylsulfonyl, and methyl ester carbons.

Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse into the mass spectrometer.

  • Expected Ion: [M+H]⁺ at m/z 274.07.

Diagram: Analytical Workflow

G Sample Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate Sample HPLC HPLC Analysis (Purity) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Data Comprehensive Analytical Data HPLC->Data NMR->Data MS->Data

Caption: A typical workflow for the analytical characterization of the title compound.

Broader Applications in Medicinal Chemistry: The Benzamide Scaffold

While this compound is primarily associated with Amisulpride, the substituted benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11][12][13]

  • Anticancer Agents: Novel benzamide derivatives have been synthesized and evaluated for their anticancer properties. Some have shown potent antiproliferative activity against various cancer cell lines, inducing apoptosis through mechanisms such as the accumulation of reactive oxygen species (ROS).[11]

  • Smoothened (SMO) Antagonists: The Hedgehog signaling pathway is implicated in various cancers. Benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[10]

  • Other CNS Targets: The versatility of the benzamide core allows for the synthesis of ligands for various central nervous system (CNS) targets beyond dopamine receptors, including serotonin receptors and other G-protein coupled receptors (GPCRs).

The specific substitution pattern of this compound, with its electron-donating amino and methoxy groups and the electron-withdrawing ethylsulfonyl group, provides a unique electronic and steric environment that can be exploited for the design of novel bioactive molecules. Researchers can utilize this intermediate as a starting point for creating libraries of novel benzamides for screening against a diverse array of biological targets.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary and well-established application lies in the synthesis of the important antipsychotic drug, Amisulpride. The detailed synthetic and analytical protocols provided herein offer a practical guide for researchers working with this compound. Furthermore, the broader context of the substituted benzamide scaffold highlights the potential for this intermediate to serve as a starting point for the discovery and development of new therapeutic agents targeting a range of diseases. As our understanding of molecular targets and disease pathways grows, the creative application of such well-defined chemical building blocks will continue to be a cornerstone of modern drug discovery.

References

Application Notes and Protocols: A Deep Dive into the Halogenation of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a critical intermediate in the synthesis of Amisulpride, a widely used antipsychotic medication.[1][2][3] The structural integrity and purity of this intermediate directly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth analysis of a pivotal step in its synthesis: the halogenation of its precursors. Understanding the nuances of this reaction mechanism is paramount for researchers, scientists, and drug development professionals aiming to optimize synthesis, improve yield, and ensure the quality of the final product.[4][5]

One common synthetic route involves the halogenation of a protected precursor, 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with an ethane sulfinic acid sodium salt.[4] This approach offers a simple technological route with high product yield and quality.[4] This document will elucidate the underlying electrophilic aromatic substitution mechanism, provide detailed experimental protocols, and offer insights into process optimization.

PART 1: The Core Mechanism - Electrophilic Aromatic Halogenation

The introduction of a halogen atom onto the aromatic ring of a Methyl 4-amino-2-methoxybenzoate derivative is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The success of this step hinges on the careful management of the powerful activating effects of the amino and methoxy groups.

The Role of Activating Groups

The substrate, a derivative of aniline and anisole, possesses two potent activating groups on the benzene ring: the amino (-NH₂) or acetylamino (-NHCOCH₃) group and the methoxy (-OCH₃) group. Both are ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex).[6][7] The amino group, in particular, is a very strong activator, making the aromatic ring highly susceptible to electrophilic attack.[6][8] This high reactivity can often lead to undesirable side reactions, such as polyhalogenation.[6]

Controlling Reactivity: The Acetyl Protecting Group

To mitigate the high reactivity of the amino group and prevent over-halogenation, it is common practice to protect it as an acetamide (-NHCOCH₃).[6][9] The acetyl group is electron-withdrawing, which attenuates the activating effect of the nitrogen's lone pair by delocalizing it onto the adjacent carbonyl oxygen.[9] This makes the acetylamino group a moderate activator, allowing for more controlled, regioselective monohalogenation.[6] The steric bulk of the acetyl group also favors halogenation at the less hindered para position relative to the acetylamino group.[9]

The Halogenating Agent: Generating the Electrophile

Commonly used halogenating agents for this transformation include elemental halogens like chlorine (Cl₂) or bromine (Br₂), or N-halosuccinimides such as N-chlorosuccinimide (NCS).[4][10]

  • Elemental Halogens (Cl₂ or Br₂): While effective, gaseous chlorine can be hazardous to handle.[11] These reactions often proceed readily, sometimes without a traditional Lewis acid catalyst, due to the highly activated nature of the substrate.[6][12]

  • N-Chlorosuccinimide (NCS): NCS is a stable, crystalline solid that serves as a milder and more convenient source of electrophilic chlorine.[10] The succinimide group withdraws electron density from the nitrogen, making the attached chlorine atom electrophilic and susceptible to attack by the electron-rich aromatic ring.[10]

The Reaction Mechanism: A Step-by-Step Look

The electrophilic halogenation proceeds through a well-established two-step mechanism:

  • Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic halogen species (e.g., Cl⁺ from NCS or a polarized Cl-Cl molecule). This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[10]

  • Restoration of Aromaticity: A base in the reaction mixture (which can be the solvent or the counter-ion of the electrophile) removes a proton from the carbon atom bearing the new halogen. This restores the aromaticity of the ring and yields the final halogenated product.[10]

PART 2: Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for the chlorination of 2-methoxy-4-acetylamine methyl benzoate, a key step in one of the synthetic routes to this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-methoxy-4-acetylamine methyl benzoateC₁₁H₁₃NO₄223.23>98%Commercial Source
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercial Source
Chlorine (gas)Cl₂70.90N/ACommercial Source
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercial Source
Sodium EthanesulfinateC₂H₅NaO₂S116.11>95%Commercial Source
Cuprous OxideCu₂O143.09>97%Commercial Source
MethanolCH₃OH32.04AnhydrousCommercial Source
Concentrated Sulfuric AcidH₂SO₄98.0898%Commercial Source
Detailed Experimental Protocol

Step 1: Chlorination of 2-methoxy-4-acetylamine methyl benzoate

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer, a gas inlet, and a hydrogen chloride absorption device, add 300g of dichloromethane and 200g (0.89 mol) of 2-methoxy-4-acetylamine methyl benzoate.

  • Cooling: Cool the mixture to below 10°C using an ice bath.

  • Chlorine Gas Introduction: While stirring and maintaining the temperature between 10-15°C, slowly introduce chlorine gas.

  • Monitoring: Continue the gas flow until approximately 69.5g (0.98 mol) of chlorine has been added.

  • Reaction Completion: Stop the chlorine flow and continue to stir the reaction mixture for 1 hour at the same temperature.

  • Work-up: Concentrate the reaction solution under reduced pressure to dryness to obtain the solid 2-methoxy-4-acetylamino-5-chlorobenzoic acid methyl ester.

Step 2: Condensation with Sodium Ethanesulfinate

  • Reagent Addition: To the same reaction flask containing the crude chlorinated product, add 400g of DMF, 155g (1.33 mol) of sodium ethanesulfinate, and 6g (0.04 mol) of cuprous oxide.

  • Heating: Slowly raise the temperature of the reaction mixture to 65-70°C.

  • Reaction Time: Maintain the reaction at this temperature for 8 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to below 10°C and filter to isolate the solid product, 2-methoxy-4-acetamido-5-ethylsulfonylbenzoic acid methyl ester.

Step 3: Deacetylation

  • Reaction Setup: Transfer the filtered solid from the previous step to a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Solvent and Catalyst Addition: Add 250ml of methanol and 4g of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and proceed with an appropriate work-up procedure (e.g., neutralization, extraction, and crystallization) to obtain the final product, this compound.

Workflow Visualization

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Deacetylation A 2-methoxy-4-acetylamine methyl benzoate in DCM B Cool to <10°C A->B C Introduce Cl₂ gas (10-15°C) B->C D Stir for 1 hour C->D E Concentrate to dryness D->E F Crude 2-methoxy-4-acetylamino -5-chlorobenzoic acid methyl ester E->F G Add DMF, Sodium Ethanesulfinate, and Cuprous Oxide F->G Transfer crude product H Heat to 65-70°C for 8 hours G->H H->H I Cool to <10°C and filter H->I J Solid 2-methoxy-4-acetamido -5-ethylsulfonylbenzoic acid methyl ester I->J K Add Methanol and H₂SO₄ J->K Transfer solid L Reflux until complete K->L M Work-up and Isolation L->M N Final Product: Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate M->N

Caption: Experimental workflow for the synthesis of this compound.

PART 3: In-Depth Mechanistic Visualization

To further clarify the chemical transformations, the following diagram illustrates the electrophilic aromatic chlorination mechanism.

G cluster_mechanism Electrophilic Aromatic Chlorination Mechanism Reactant Starting Material (Protected Aniline Derivative) SigmaComplex Sigma Complex (Resonance-Stabilized Carbocation) Reactant->SigmaComplex Nucleophilic attack by aromatic ring on Cl⁺ NCS N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) Product Chlorinated Product SigmaComplex->Product Deprotonation to restore aromaticity Byproduct Succinimide + H⁺

Caption: Mechanism of electrophilic aromatic chlorination using NCS.

Conclusion and Future Perspectives

The halogenation of Methyl 4-amino-2-methoxybenzoate precursors is a critical and nuanced step in the synthesis of the important pharmaceutical intermediate for Amisulpride. A thorough understanding of the electrophilic aromatic substitution mechanism, the role of protecting groups, and the careful selection of reagents and reaction conditions are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis. Further research into greener solvents, alternative halogenating agents, and catalytic systems could lead to even more efficient and sustainable synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. This molecule is a critical intermediate in the manufacturing of Amisulpride, an essential antipsychotic medication.[1][2] Achieving high yield and purity is paramount to ensure the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).[2]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthetic protocols effectively.

Section 1: Strategic Synthesis Overview

The synthesis of this compound is primarily approached via two robust and scalable routes. The choice between them often depends on the available starting materials, desired purity profile, and tolerance for specific reagents.

  • Route A: The Oxidation Pathway. This is a widely adopted industrial method that begins with the corresponding thioether, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. The core transformation is the selective oxidation of the sulfide to the sulfone.[1][3] This route is valued for its atom economy and relatively straightforward nature.

  • Route B: The Halogenation-Condensation Pathway. This approach starts from a protected amine, 2-methoxy-4-acetamido methyl benzoate. The aromatic ring is first halogenated and then coupled with an ethanesulfinate salt.[4][5] This route can offer excellent control over side reactions, often resulting in a product with very high purity and a desirable white appearance.[5][6]

The following decision workflow can help in selecting the appropriate synthetic strategy.

G cluster_start Decision Point cluster_route_a Route A: Oxidation cluster_route_b Route B: Halogenation-Condensation start Select Synthetic Strategy A_start Starting Material: Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate start->A_start Thioether Available? B_start Starting Material: 2-methoxy-4-acetamido methyl benzoate start->B_start Protected Amine Available? A_process Oxidation (e.g., H₂O₂, Na₂WO₄) A_start->A_process A_pros Pros: - Fewer steps - Good atom economy A_process->A_pros end_product Target Product: Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate A_process->end_product B_process 1. Halogenation (Cl₂ or Br₂) 2. Condensation (NaSO₂Et) 3. Deprotection B_start->B_process B_pros Pros: - High purity & white appearance - Avoids certain impurities B_process->B_pros B_process->end_product

Caption: High-level decision matrix for synthetic route selection.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is off-white or yellow. How can I improve the color and purity?

A: Product discoloration is a common issue, typically arising from two sources: oxidation of the aniline amino group or process-related impurities that are difficult to remove.[5][7]

  • For Route A (Oxidation): Ensure the reaction temperature is strictly controlled. Over-oxidation or side reactions at elevated temperatures can generate colored byproducts. Work-up is also critical; residual oxidants must be thoroughly quenched.

  • For Route B (Condensation): This route is often preferred for achieving a pristine white product.[4][5] An older synthetic pathway involving a thiocyanation step was known to produce persistent yellow impurities. The halogenation-condensation route was specifically developed to circumvent this problem.[5][6] If you are using Route B and still see color, verify the purity of your starting materials and ensure the copper catalyst is completely removed during work-up.

Q2: How can I effectively monitor the reaction's progress to determine its endpoint?

A: Proper reaction monitoring is key to maximizing yield and minimizing impurity formation.

  • Thin Layer Chromatography (TLC): This is the most common and immediate method for tracking the consumption of starting material and the formation of the product.[7] A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicates the reaction is proceeding.[7]

  • High-Performance Liquid Chromatography (HPLC): For precise quantitative analysis, HPLC is the standard. It is used to determine the exact purity of the final product and can also be used for in-process control to confirm reaction completion (e.g., <1% starting material remaining). A common detection wavelength for this class of compounds is 240 nm.[5]

Q3: What are the most critical parameters to control for maximizing yield?

A: Yield optimization hinges on controlling reaction stoichiometry, temperature, and catalyst activity.

  • Stoichiometry: In the halogenation-condensation route, the molar ratios of the halogenating agent and the sodium ethanesulfinate are critical. Using a slight excess of these reagents can drive the reaction to completion, but a large excess may lead to side products. Molar ratios of 1:1.1 for halogenation and 1:1.5 for condensation (halogenated intermediate to sulfinate) are good starting points.[5]

  • Temperature: For the oxidation of the thioether (Route A), the reaction is exothermic. Maintaining a temperature between 40-45°C is crucial for preventing runaway reactions and the formation of byproducts.[3] For the condensation step in Route B, temperatures are typically higher (65-80°C) to ensure a reasonable reaction rate.[4]

  • Catalyst Activity: In Route A, the sodium tungstate catalyst is essential for activating the hydrogen peroxide.[1][3] In Route B, a copper catalyst (like cuprous oxide or cuprous chloride) is necessary for the condensation step.[4][5] Ensure you use fresh, high-quality catalysts, as their activity can degrade over time.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or Stagnant Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.Solution: Monitor the reaction by TLC/HPLC until the starting material is consumed.[7] If the reaction stalls, consider a fresh charge of catalyst. For the oxidation route, ensure the sodium tungstate catalyst is fully dissolved and active. For the condensation route, ensure the copper catalyst is from a reliable source.
2. Product Loss During Work-up: Incorrect pH during precipitation/extraction or formation of stable emulsions.Solution: The product's solubility is pH-dependent. Carefully adjust the pH to the optimal range for precipitation (typically 4.0-4.5 for the corresponding carboxylic acid).[3] To break emulsions during liquid-liquid extraction, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
Formation of Unknown Impurities 1. Side Reactions: Over-oxidation of the amino group, di-sulfonylation, or reactions with the solvent.Solution: Perform the reaction under an inert atmosphere (N₂) to prevent air oxidation of the sensitive amino group.[7] Ensure the stoichiometry of the oxidizing/halogenating agent is precise. Use high-purity, anhydrous solvents (e.g., DMF for the condensation step) to prevent unwanted hydrolysis or side reactions.
2. Contaminated Starting Materials: Impurities in the starting material are carried through the synthesis.Solution: Always verify the purity of your starting materials by NMR, HPLC, or melting point before beginning the synthesis. The quality of the final product is directly impacted by the quality of the inputs.[1]
Inconsistent Reaction Times 1. Poor Temperature Control: Inconsistent heating or cooling can lead to variable reaction rates.Solution: Use a temperature-controlled reaction vessel (e.g., oil bath, cryostat) instead of relying on ambient conditions. This is especially critical for exothermic oxidation reactions.
2. Reagent Quality/Addition Rate: Degradation of reagents (e.g., H₂O₂) or inconsistent addition rates.Solution: Use freshly opened or properly stored reagents. For exothermic reactions, add reagents like hydrogen peroxide or bromine slowly and dropwise to maintain temperature control and prevent a buildup of unreacted reagents.[3][4]

Section 4: Optimized Experimental Protocols

Protocol A: Synthesis via Oxidation of Thioether

This protocol is based on a common industrial-scale process.[3]

Reagents & Quantities:

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate1.0257.3425.7 g
Isopropyl Alcohol--100 mL
Sodium Tungstate (Na₂WO₄)0.008293.820.23 g
Hydrogen Peroxide (30% aq.)~2.234.01~25 mL

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq) and isopropyl alcohol (approx. 4 volumes). Stir until dissolved.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (0.008 eq).

  • Oxidant Addition: At ambient temperature, begin the slow, dropwise addition of 30% hydrogen peroxide.

  • Reaction: After the addition is complete, warm the mixture to 40-45°C and stir for 3-4 hours.[3] The reaction is exothermic; maintain control with an ice bath if necessary.

  • Monitoring: Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting thioether is consumed.

  • Quenching: Cool the reaction mixture to 5-10°C. Slowly add a 5% aqueous solution of sodium thiosulfate to quench any remaining hydrogen peroxide. Stir for 60 minutes.[3]

  • Work-up & Isolation: The product, this compound, can be isolated by filtration if it precipitates, or by extraction after solvent removal.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like methanol or ethanol to achieve high purity.

Protocol B: Synthesis via Halogenation and Condensation

This protocol is adapted from patented, high-yield procedures.[4][5]

Reagents & Quantities:

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
2-methoxy-4-acetamido methyl benzoate1.0223.2322.3 g
Dichloromethane (DCM)--150 mL
Chlorine Gas (or Bromine)1.170.90~7.8 g
N,N-Dimethylformamide (DMF)--200 mL
Sodium Ethanesulfinate (NaSO₂Et)1.5116.1017.4 g
Cuprous Oxide (Cu₂O)0.045143.090.64 g

Step-by-Step Methodology:

  • Halogenation: Dissolve 2-methoxy-4-acetamido methyl benzoate (1.0 eq) in dichloromethane. Cool the solution to 10-15°C. Slowly bubble in chlorine gas (1.1 eq) or add bromine dropwise, maintaining the temperature.

  • Intermediate Isolation: Stir for 1 hour after addition is complete. Concentrate the reaction mixture under reduced pressure to obtain the crude halogenated intermediate.

  • Condensation Setup: In a separate flask, add the crude intermediate, DMF, sodium ethanesulfinate (1.5 eq), and cuprous oxide (0.045 eq).[4]

  • Reaction: Slowly heat the mixture to 65-70°C and maintain for 8 hours.[4]

  • Monitoring: Monitor the disappearance of the halogenated intermediate by TLC.

  • Isolation of Protected Product: Cool the reaction to below 10°C and filter to isolate the crude 2-methoxy-4-acetamido-5-ethylsulfonylbenzoic acid methyl ester.

  • Deprotection: The acetyl protecting group is typically removed by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), followed by neutralization and extraction.

  • Purification: Recrystallize the final product from a suitable solvent to achieve >99.5% purity.[5]

Section 5: Workflow Visualization and Data Summary

The following diagram details the workflow for the more common industrial synthesis, Route A.

G A 1. Setup Dissolve Thioether Starting Material in Isopropyl Alcohol B 2. Catalyst Addition Add catalytic Sodium Tungstate A->B C 3. Oxidation Slowly add 30% H₂O₂. Maintain temp at 40-45°C B->C D 4. Monitoring Track reaction progress via TLC until starting material is consumed C->D D->C Reaction Incomplete E 5. Quenching Cool to 5-10°C. Add 5% Sodium Thiosulfate solution D->E Reaction Complete F 6. Isolation Isolate crude product by filtration or extraction E->F G 7. Purification Recrystallize from Methanol/Ethanol to achieve desired purity F->G H Final Product High-Purity Crystalline Solid G->H

Caption: Detailed experimental workflow for the oxidation pathway (Route A).

Comparative Data Summary:

Synthetic RouteTypical YieldReported PurityKey AdvantagesKey Challenges
A: Oxidation 75-85%[3][8]>99%[3]Fewer steps, good atom economy.Exothermic reaction requires careful temperature control; potential for over-oxidation.
B: Halogenation-Condensation ~80% (total)[4][5]>99.5%[5][6]Excellent purity and color; avoids certain byproducts.More steps (protection/deprotection); uses halogenating agents and copper catalyst.

References

Technical Support Center: Identification of Impurities in Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of impurity identification and control. Our approach is rooted in established analytical principles and regulatory expectations to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions that form the basis of a sound impurity control strategy.

Q1: What are the most probable sources of impurities in the synthesis of this compound?

Impurities are unwanted chemical entities that can arise from various stages of the manufacturing process and storage.[1] For this specific molecule, they can be broadly categorized as follows:

  • Organic Impurities: These are the most common and structurally similar to the API.

    • Starting Materials: Unreacted precursors, such as methyl 4-amino-5-(ethylthio)-2-methoxybenzoate or 2-methoxy-4-acetamido-5-chlorobenzoate, may carry through to the final product.[2][3]

    • Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates. A primary example is the sulfoxide intermediate, formed from the partial oxidation of the ethylthio group.

    • By-products: These result from side reactions occurring during synthesis. For instance, alternative halogenation positions or incomplete deacetylation can generate isomeric or related by-products.[4]

    • Degradation Products: The molecule can degrade under stress conditions like heat, light, humidity, or extreme pH, leading to impurities not present in the initial synthesis.[5] Common degradation pathways include hydrolysis of the methyl ester or oxidation of the aromatic amine.

  • Inorganic Impurities: These are often derived from reagents and catalysts used in the synthesis, such as residual metals (e.g., tungstate or copper catalysts) or inorganic salts.[3][6]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., isopropanol, methanol, DMF) that are not fully removed.[4][7] Their control is governed by specific guidelines such as ICH Q3C.[6][8]

Q2: Why is identifying and controlling these impurities so critical?

Impurity profiling is a cornerstone of pharmaceutical development for three main reasons:

  • Safety: Even at trace levels, certain impurities can be toxic or pharmacologically active, posing a direct risk to patient health.[1]

  • Efficacy: Impurities can potentially degrade the API, reducing its effective concentration and compromising the therapeutic efficacy of the final drug product.[8]

  • Regulatory Compliance: Global regulatory bodies, including the FDA and EMA, mandate strict control of impurities.[9][10] Adherence to guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A, is essential for drug approval.[11] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[8][12]

Q3: What are the key regulatory thresholds I must follow for impurities?

The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[6][11] The thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[12]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[6]

Section 2: Troubleshooting Guide - From Detection to Identification

This section provides a systematic approach to common challenges encountered during impurity analysis.

Problem: An unknown peak is consistently observed in my HPLC chromatogram.

An unexpected peak in your high-performance liquid chromatography (HPLC) analysis requires a structured investigation. This workflow ensures that you efficiently move from detection to structural confirmation.

Workflow for Identification of an Unknown Impurity

G A Unknown Peak Detected in HPLC-UV Analysis B Step 1: Verify Peak (Check blank, system suitability, re-inject standard) A->B Initial Observation C Step 2: LC-MS Analysis (Determine Molecular Weight & Fragmentation) B->C Peak is Real D Step 3: Propose Potential Structures (Based on MW, synthesis route, degradation pathways) C->D Data Acquired E Decision: Is Impurity Level > Identification Threshold? D->E Hypotheses Formed F Step 4: Isolate Impurity (Preparative HPLC) E->F Yes I Document as Unidentified Impurity Below Threshold. E->I No G Step 5: Full Structural Elucidation (1D/2D NMR, HRMS) F->G Sufficient Purity & Quantity H Structure Confirmed. Update Specification & Report. G->H Structure Solved

Caption: Systematic workflow for the identification of an unknown impurity.

Causality and Rationale:

  • Step 1 (Verification): This initial step is crucial to eliminate system artifacts, such as ghost peaks from the mobile phase or carryover from previous injections. It ensures that analytical resources are focused on genuine impurities.

  • Step 2 (LC-MS): Coupling HPLC with Mass Spectrometry (MS) is the most efficient first step for characterization.[13][14] The molecular weight provided by MS is a critical piece of the puzzle, immediately narrowing down potential identities.[15]

  • Step 3 (Hypothesis): A scientifically sound hypothesis is built upon knowledge of the synthetic process and chemical stability.[9] Consider starting materials, intermediates, and likely degradation products. For example, a peak with a mass of +16 Da compared to the API strongly suggests an N-oxide or a product of oxidative degradation.

  • Step 4 & 5 (Isolation & Elucidation): If the impurity exceeds the ICH identification threshold, its structure must be unequivocally confirmed.[16] While MS provides the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise atomic connectivity and stereochemistry, providing definitive structural proof.[17][18] Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC are indispensable for this task.[19]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your laboratory experiments.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed to separate the main component from its potential process-related impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in reverse-phase chromatography.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B), 40-45 min (10% B)A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 240 nmA wavelength where both the API and related structures are likely to have significant absorbance.[4]
Injection Vol. 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the mobile phase.
Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[5][20] The goal is to achieve 5-20% degradation of the API.

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 8 hoursTo identify impurities susceptible to acid-catalyzed degradation, such as ester hydrolysis.[21]
Base Hydrolysis 0.1 M NaOH at 60 °C for 4 hoursTo identify impurities formed under basic conditions, primarily ester hydrolysis.[21]
Oxidative 3% H₂O₂ at room temp for 24 hoursTo mimic oxidative stress, potentially forming N-oxides or other oxidation products.[21]
Thermal Solid API at 80 °C for 48 hoursTo assess the impact of heat on drug substance stability.
Photolytic Solid API/Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours)To evaluate light sensitivity and identify photodegradation products.

Experimental Steps:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Expose aliquots of the stock solution (or solid API for thermal/photolytic) to the stress conditions listed in the table.

  • At specified time points, withdraw a sample.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base/acid, respectively, before dilution.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the diluent.

  • Analyze the stressed samples, along with an unstressed control sample, using the HPLC-UV method described in Protocol 1.

  • Compare the chromatograms to identify new peaks, which represent potential degradation products.

Visualizing Potential Impurity Sources

API Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate SM Starting Materials (e.g., Thioether Precursor) SM->API INT Intermediates (e.g., Sulfoxide) INT->API BP By-products (e.g., Isomers) BP->API DEG Degradation Products (e.g., Hydrolyzed Acid) DEG->API SOLV Residual Solvents & Reagents SOLV->API

Caption: Major sources contributing to the impurity profile of the API.

References

"Improving the purity of synthesized Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis & Purification of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Welcome to the technical support center for the synthesis and purification of this compound, a critical intermediate in the development of pharmaceutical agents like Amisulpride.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic outcomes, ensuring the highest possible purity for this key compound.

Our approach is rooted in first-hand laboratory experience and fundamental chemical principles. We will explore the causality behind common purification challenges and provide robust, validated protocols to address them effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis and workup of this compound.

Q1: What are the most common impurities I should anticipate in my crude product?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for the common pathway involving the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, you should primarily watch for:

  • Unreacted Starting Material: The presence of the thioether precursor, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, is the most frequent impurity, resulting from incomplete oxidation.[1][4]

  • Sulfoxide Intermediate: Partial oxidation can lead to the formation of the corresponding methyl 4-amino-5-(ethylsulfinyl)-2-methoxybenzoate.

  • Color Impurities: A persistent light yellow hue can be caused by byproducts from certain synthetic routes (like those involving thiocyanation) or minor oxidation of the aromatic amino group.[5][6]

  • Inorganic Salts: Residual catalyst (e.g., sodium tungstate) and salts from the aqueous workup can precipitate with the product if not washed thoroughly.

Q2: My crude product is off-white or yellow. What causes this discoloration and how can I obtain a pure white solid?

A2: A yellow tint is a common issue. It often indicates the presence of trace aromatic impurities that are difficult to remove by simple crystallization alone.[5] The primary causes are residual byproducts from specific synthetic pathways or slight oxidation of the electron-rich aromatic amine.[6] The most effective solution is to perform a recrystallization that includes a decolorization step with activated carbon. The carbon has a high surface area that effectively adsorbs the large, planar colored impurity molecules. (See Protocol 2 for a detailed method).

Q3: How can I effectively monitor the oxidation reaction to ensure it goes to completion?

A3: Thin-Layer Chromatography (TLC) is the most practical method for real-time reaction monitoring.[6]

  • Setup: Use silica gel plates and a mobile phase such as 30-50% ethyl acetate in hexanes.

  • Analysis: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The complete disappearance of the starting material spot (which is less polar and will have a higher Rf) indicates the reaction is complete. This prevents premature quenching of the reaction, which is a primary cause of low purity.

Q4: What are the best analytical methods for determining the final purity of my product?

A4: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of this compound.[1][7] It provides excellent resolution to separate the main product from closely related impurities. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential.[8][9]

Part 2: Troubleshooting Guide for Common Purification Challenges

This guide provides a structured approach to diagnosing and solving specific purity issues.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
High level of starting material (thioether) in HPLC. Incomplete Oxidation: Insufficient reaction time, incorrect temperature, or degraded oxidant/catalyst.Verify Reaction Conditions: Ensure the reaction is maintained at the optimal temperature (typically 40-45°C) for a sufficient duration (e.g., 3-4 hours).[10] Use a fresh solution of hydrogen peroxide and ensure the sodium tungstate catalyst is active. Action: If the reaction is stalled (as monitored by TLC), a small additional charge of the oxidizing agent can be considered, but be cautious of over-oxidation.
Product appears oily or fails to crystallize. Presence of Solvent-Soluble Impurities: Low molecular weight byproducts or residual solvent (e.g., DMF, isopropanol) can act as an "oil," preventing lattice formation.Solvent Trituration: Vigorously stir or sonicate the crude oil in a non-polar solvent like hexanes or diethyl ether. This will wash away non-polar impurities and can often induce crystallization of the more polar product. Action: If trituration fails, purify via flash column chromatography to separate the product from the interfering impurities.[11]
Multiple minor peaks observed in HPLC. Side Reactions or Degradation: Over-oxidation from excessive heat or too much oxidant can damage the aromatic ring or functional groups. In some routes, self-condensation can occur.[12]Control Reaction Energetics: Add the oxidizing agent (e.g., H₂O₂) dropwise while monitoring the internal temperature to prevent thermal excursions. Action: For complex mixtures, flash column chromatography is the most effective purification method, as it separates compounds based on polarity differences.[13] A gradient elution will likely be necessary for optimal separation.
Low yield after recrystallization. Suboptimal Solvent Choice: The chosen solvent may have high solubility for the product even at low temperatures, leading to significant losses in the mother liquor.Solvent Screening: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at 0-4°C. Test a range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) and solvent mixtures (e.g., ethanol/water) on a small scale to find the optimal system that maximizes recovery.

Part 3: Visualization of Workflows

Troubleshooting Flowchart

This diagram outlines a logical sequence for addressing purity issues with your synthesized product.

G cluster_0 Purity Analysis & Troubleshooting Workflow A Crude Product Isolated B Analyze Purity by HPLC/TLC A->B C Purity > 99%? B->C D Product Meets Specification C->D Yes E Major Impurity Identified? C->E No F Is it starting material? E->F Yes H Is the product discolored? E->H If Purity is Acceptable, but color is poor J Multiple/Unknown Impurities Present E->J No G Review & Optimize Oxidation Reaction Conditions F->G Yes F->J No G->A Re-synthesize I Perform Recrystallization with Activated Carbon (Protocol 2) H->I Yes L Perform Standard Recrystallization (Protocol 1) H->L No I->B Re-analyze Crystals K Purify by Flash Column Chromatography (Protocol 3) J->K K->B Re-analyze Fractions L->B Re-analyze Crystals

Caption: Troubleshooting workflow for purity enhancement.

Experimental Workflow: Recrystallization with Decolorization

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Simmer for 5-10 min B->C D 4. Perform Hot Filtration (remove carbon) C->D E 5. Allow Filtrate to Cool Slowly D->E F 6. Cool in Ice Bath to Maximize Precipitation E->F G 7. Collect Crystals by Vacuum Filtration F->G H 8. Wash Crystals with Cold Solvent G->H I 9. Dry Under Vacuum H->I

References

"Troubleshooting common issues in Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in the production of Amisulpride.[1][2] This document provides in-depth troubleshooting for common issues encountered during synthesis, grounded in established chemical principles and practical, field-tested experience.

I. Overview of the Primary Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound and its corresponding carboxylic acid involves the oxidation of a thioether precursor.[3][4] This method is favored for its efficiency and control. The general scheme is outlined below:

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: (Optional) Hydrolysis A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate A->B H₂O₂, Sodium Tungstate Isopropanol, 40-45°C C 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic Acid B->C NaOH, H₂O 60-65°C, then HCl caption Figure 1. Common synthetic route to the target compound and its acid.

Caption: Figure 1. Common synthetic route to the target compound and its acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is incomplete. TLC analysis shows significant amounts of starting material (thioether) remaining.

Root Cause Analysis:

Incomplete oxidation is a frequent issue and typically points to three primary factors: insufficient oxidant, deactivated catalyst, or suboptimal reaction temperature. The oxidation of the electron-rich thioether to the sulfone requires careful control to drive the reaction to completion without generating byproducts.

Troubleshooting Protocol:

  • Verify Oxidant Stoichiometry and Quality:

    • Action: Ensure the hydrogen peroxide (H₂O₂) used is of the correct concentration (typically 30%) and has not degraded. Use a fresh, properly stored bottle.

    • Causality: H₂O₂ can decompose over time into water and oxygen, reducing its effective molar equivalence. An insufficient amount of oxidant will naturally lead to an incomplete reaction.

  • Catalyst Activity Check:

    • Action: Sodium tungstate is the catalyst of choice.[3][4] Ensure it is fully dissolved in the reaction mixture before adding the oxidant. The use of a catalytic amount is standard, but its purity is crucial.

    • Causality: The tungstate catalyst forms a peroxotungstate species with H₂O₂, which is the active oxidizing agent. If the catalyst is impure or not properly solubilized, the catalytic cycle will be inefficient.

  • Temperature Control:

    • Action: Maintain a steady reaction temperature between 40-45°C.[4]

    • Causality: The oxidation rate is temperature-dependent. Temperatures below this range may result in a sluggish reaction, while excessively high temperatures can accelerate the decomposition of H₂O₂ and increase the risk of side reactions.

Troubleshooting Workflow:

Incomplete_Oxidation_Troubleshooting Start Incomplete Oxidation Detected Check_H2O2 Verify H₂O₂ Concentration & Age Start->Check_H2O2 Check_Catalyst Assess Catalyst Solubility & Purity Check_H2O2->Check_Catalyst Check_Temp Monitor & Maintain Reaction Temperature (40-45°C) Check_Catalyst->Check_Temp Add_More_H2O2 Incrementally Add More H₂O₂ (Monitor by TLC) Check_Temp->Add_More_H2O2 Add_More_H2O2->Start Failure Reaction_Complete Reaction Complete Add_More_H2O2->Reaction_Complete Success

Caption: Figure 2. Workflow for troubleshooting incomplete oxidation.

FAQ 2: The final product is a yellow solid, not the expected white powder. How can I improve the color and purity?

Root Cause Analysis:

A yellow discoloration in the final product often indicates the presence of impurities.[5] These can arise from several sources:

  • By-products from side reactions: Over-oxidation or other side reactions can create colored impurities.

  • Residual starting materials: Incomplete thiocyanation in alternative synthetic routes is a known source of color that is difficult to remove.[5]

  • Degradation: The amino group on the aromatic ring can be susceptible to air oxidation, especially under harsh workup conditions.

Purification and Prevention Protocol:

  • Quenching Excess Oxidant:

    • Action: After the reaction is complete, quench any remaining H₂O₂ by adding a 5% sodium thiosulfate solution and stirring for an hour.[4]

    • Causality: Residual oxidant can lead to product degradation during isolation and purification, forming colored impurities. Sodium thiosulfate is a gentle reducing agent that safely neutralizes excess peroxide.

  • Controlled pH Adjustment during Isolation:

    • Action: If proceeding to the carboxylic acid, cool the reaction mixture before acidification. Adjust the pH slowly to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[4]

    • Causality: Rapid or localized pH changes can cause the product to "oil out" or trap impurities within the precipitate. Slow, controlled precipitation promotes the formation of a purer crystalline solid.

  • Recrystallization:

    • Action: If the isolated product remains colored, perform a recrystallization. Suitable solvents include methanol or isopropanol/water mixtures.

    • Causality: Recrystallization is a powerful purification technique that separates the desired compound from soluble impurities and those with different crystallization properties.

Data Summary: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Methanol64.733.0Good solvent for many polar organic compounds.
Isopropanol82.618.3Less polar than methanol, often used in mixtures.
Water100.080.1Used as an anti-solvent with alcohols.
FAQ 3: My overall yield is low in a multi-step synthesis. Where are the most likely points of loss?

Root Cause Analysis:

Low yields in multi-step syntheses can be attributed to losses at each stage. Alternative routes, such as those starting from 2-methoxy-4-acetylaminobenzoic acid methyl ester, involve halogenation, condensation, and deacetylation steps, each with potential pitfalls.[5][6] One report notes that a 5-step route involving thiocyanation can have a total yield as low as 50% due to low yields in individual steps and difficult purification.[5]

Yield Optimization Strategy:

  • Halogenation Step:

    • Issue: The halogenation of the activated aromatic ring can lead to di-substituted or other isomeric by-products.

    • Optimization: Use a precise molar ratio of the halogenating agent (e.g., chlorine, bromine) to the starting material, typically 1:1 to 1:1.2.[5] Maintain a low temperature (10-15°C) during the addition to improve selectivity.[6]

  • Condensation with Sodium Ethanesulfinate:

    • Issue: This is a nucleophilic substitution reaction that can be sluggish.

    • Optimization: The use of a copper catalyst, such as cuprous oxide or cuprous chloride, is often necessary.[5][6] The reaction requires elevated temperatures (e.g., 65-80°C) and sufficient time (8+ hours) to proceed to completion.

  • Purification of Intermediates:

    • Issue: Carrying impurities from one step to the next can inhibit subsequent reactions and lower the final yield.

    • Optimization: It is crucial to ensure the purity of each intermediate. While not always done in industrial "one-pot" processes, isolating and purifying key intermediates can significantly improve the overall yield and final product quality.[7]

III. Detailed Experimental Protocol: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol is a synthesized example based on common industrial procedures.[4]

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq)

  • Isopropanol

  • Sodium Tungstate (catalytic amount, e.g., 0.007 eq)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 5% w/v Sodium Thiosulfate solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the starting thioether and isopropanol. Begin agitation and add the catalytic amount of sodium tungstate.

  • Oxidant Addition: At ambient temperature, slowly add the 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the reaction mixture to 40-45°C and maintain stirring for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the mixture to 5-10°C.

  • Decomposition of Excess Oxidant: Slowly add the 5% sodium thiosulfate solution. Continue stirring for 60 minutes to ensure all residual peroxide is neutralized.

  • Isolation: The product, this compound, can be isolated by filtration or by proceeding with subsequent steps like hydrolysis. For isolation, the product may be precipitated by the addition of water and then collected by filtration, washed, and dried.

IV. References

  • The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview. NINGBO INNO PHARMCHEM CO.,LTD. 3

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis. ChemicalBook. 4

  • Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Semantic Scholar. --INVALID-LINK--

  • CN112521318A - Preparation method of amisulpride important intermediate. Google Patents. --INVALID-LINK--

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Eureka | Patsnap. --INVALID-LINK--

  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents. --INVALID-LINK--

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Key Pharmaceutical Intermediate for Amisulpride Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 1

  • Amisulpride Intermediate Supplier. 2

References

Technical Support Center: Degradation Pathways of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential degradation products, design robust stability studies, and troubleshoot common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?

Based on its chemical structure, which includes a methyl ester, an aromatic amine, a methoxy group, and an ethylsulfonyl group, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

  • Oxidative Degradation: The aromatic amine functionality is prone to oxidation, potentially leading to the formation of nitroso, nitro, or colored polymeric impurities. The ethylsulfonyl and methoxy groups are generally more stable to oxidation but can degrade under harsh conditions.

  • Photodegradation: Aromatic amines are known to be photosensitive.[1][2] Exposure to light, particularly UV radiation, can trigger the formation of radical species, leading to a complex mixture of degradation products, including N-oxides and products from the cleavage of the methoxy group.[3][4][5]

Q2: How does pH influence the hydrolytic degradation of the methyl ester?

The rate of hydrolysis of the methyl ester in this compound is significantly influenced by pH.

  • Acidic Conditions: Under acidic conditions, the ester can undergo hydrolysis to form the corresponding carboxylic acid, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The reaction is typically slower than base-catalyzed hydrolysis. A study on the related compound amisulpride identified a new significant degradant under acidic conditions, suggesting that other acid-catalyzed reactions may also occur.[6][7]

  • Basic Conditions: In alkaline media, the ester will undergo saponification, a rapid and generally irreversible hydrolysis, to yield the carboxylate salt of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Q3: What are the expected oxidative degradation products?

The primary site of oxidative attack is the aromatic amino group. Potential degradation products include:

  • N-oxidation products: Formation of hydroxylamines, nitroso, and nitro derivatives.

  • Oxidative coupling/polymerization: Aromatic amines can undergo oxidative coupling to form colored dimeric and polymeric impurities.[8][9]

Under photocatalytic conditions, oxidation of the related compound amisulpride has been shown to lead to dealkylation and cleavage of the methoxy group.[4][5][10]

Q4: Is this compound sensitive to light?

Yes, compounds containing an aromatic amine moiety are often susceptible to photodegradation.[1][2] Studies on the structurally similar antipsychotic drug, amisulpride, have shown it to be susceptible to direct photolysis.[3][11][12] Therefore, it is crucial to protect this compound and its solutions from light to prevent the formation of photolytic degradants.

Q5: What are the likely thermal degradation pathways?

While specific data on the thermal degradation of this molecule is limited, studies on related aromatic sulfonamides suggest they are relatively stable to heat under typical processing conditions like pasteurization.[13][14] However, at elevated temperatures, decomposition can occur. A study on amisulpride indicated thermal decomposition occurs in a single step between 200 and 450°C.[15] Potential thermal degradation could involve decarboxylation (if hydrolysis to the acid occurs first) or cleavage of the sulfonyl and methoxy groups at higher temperatures.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic pH (e.g., using a phosphate buffer at pH 3) is a good starting point.[16] - Use a high-purity, well-end-capped C18 or C8 column. - Reduce the injection volume or the concentration of the sample.
Appearance of unexpected peaks in the chromatogram of a freshly prepared sample. - On-column degradation. - Degradation in the sample solvent. - Contamination of the solvent or glassware.- Ensure the mobile phase and sample solvent are compatible with the analyte and will not induce degradation. - Prepare samples fresh and analyze them promptly. - Use high-purity solvents and thoroughly clean all glassware.
Inconsistent results in forced degradation studies. - Poor control of stress conditions (temperature, pH, light intensity). - Variability in reagent concentration. - Secondary degradation of primary degradation products.- Precisely control and monitor all stress conditions. Use calibrated equipment. - Use accurately prepared and fresh reagents for stress studies. - Analyze samples at multiple time points to distinguish between primary and secondary degradation products.
Difficulty in identifying degradation products by LC-MS. - Co-elution of degradants. - Low abundance of certain degradation products. - Formation of unstable degradants.- Optimize the HPLC method to achieve better separation (e.g., adjust gradient, change column chemistry). - Use a more sensitive mass spectrometer or increase the sample concentration if possible. - Analyze samples immediately after the stress study to minimize further degradation of unstable products.
Formation of colored solutions during oxidative or photolytic stress studies. - Polymerization of the aromatic amine.- This is an expected outcome of the degradation of aromatic amines.[17] Characterize the colored material if it is a significant degradant, or adjust the stress conditions to minimize its formation if focusing on other pathways.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours in a water bath.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • At appropriate time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Heat the mixture at 80°C for 24 hours.

    • Withdraw and dilute aliquots at the same time points as the acid hydrolysis study for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

    • Keep the mixture at room temperature and protected from light for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a mixture of acetonitrile and water (1:1) at a concentration of approximately 0.1 mg/mL.

  • Light Exposure:

    • Place the solution in a photostability chamber and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample, protected from light with aluminum foil, in the same chamber to serve as a dark control.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Protocol 4: Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C in a hot air oven for 7 days.

    • At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Heat the solution at 80°C for 24 hours.

    • At appropriate time intervals, withdraw aliquots, cool to room temperature, and analyze by HPLC.

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on its chemical structure and known degradation mechanisms of related compounds.

G parent This compound hydrolysis 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid parent->hydrolysis Hydrolysis (Acidic/Basic) oxidation N-Oxidized Products (Nitroso, Nitro, etc.) parent->oxidation Oxidation (e.g., H2O2) photodegradation Photolytic Products (e.g., N-Oxides, Demethylated Products) parent->photodegradation Photolysis (UV/Vis Light)

Caption: Primary degradation pathways of the target compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradants (e.g., LC-MS, NMR) analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for forced degradation studies.

V. References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.

  • Zhang, T., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS.

  • Yuan, F., et al. (2022). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts.

  • Antonopoulou, M., et al. (2023). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. Catalysts.

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis.

  • Salama, N. N., et al. (2015). Thermal behavior study and decomposition kinetics of amisulpride under non-isothermal and isothermal conditions. Journal of Thermal Analysis and Calorimetry.

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Bentham Science Publishers.

  • Antonopoulou, M., et al. (2023). Photocatalytic degradation pathways of amisulpride. ResearchGate.

  • Riva, S., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules.

  • Antonopoulou, M., et al. (2023). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. CoLab.

  • Klupczyńska, A., & Kokot, Z. J. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research.

  • Sexton, A., & Rochelle, G. T. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research.

  • Salama, N. N., et al. (2015). Thermal behavior study and decomposition kinetics of amisulpride under non-isothermal and isothermal conditions. ResearchGate.

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.

  • Jacob, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health.

  • Antonopoulou, M., et al. (2023). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. ResearchGate.

  • Riemer, T. C. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists.

  • Sahoo, S. K., et al. (2019). List of aromatic amines used in this study and the efficiency of their... ResearchGate.

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies.

  • Chavan, S. S., et al. (2024). Analytical Method Development And Validation of Amisulpride and its Force Degradation. International Journal of Creative Research Thoughts.

  • Klupczyńska, A., & Kokot, Z. J. (2017). Degradation study of amisulpride. ResearchGate.

  • Patel, M. M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

  • "Magpie". (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org.

  • Wang, H., et al. (2018). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Angewandte Chemie.

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.

  • NCERT. (n.d.). Amines. NCERT.

  • Spyrou, A., et al. (2022). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. ResearchGate.

  • Stachniuk, A., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules.

  • Vione, D., et al. (2011). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Environmental Science & Technology.

  • Patel, M. M., et al. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate.

  • Al-Abri, M., et al. (2023). Towards Flow Heterogeneous Photocatalysis as a Practical Approach to Point-of-Use Water Remediation Strategies. Catalysts.

  • Liesen, A., et al. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.

  • Salgado, R., et al. (2015). Photolysis of the antidepressants amisulpride and desipramine in wastewaters: Identification of transformation products formed and their fate. Water Research.

  • Chen, Z., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment.

  • Kumar, S., et al. (2011). A Review on “Formulation, Development and Evaluation of Amisulpride Once Daily Tablet”. Update Publishing House.

  • Lee, J. K., et al. (2007). Method for preparing p-aminobenzoic acid. Google Patents.

  • Chen, S., et al. (2014). Methyl 4-aminobenzoate synthesis. ChemicalBook.

  • Wikipedia. (n.d.). Amisulpride. Wikipedia.

  • Puglisi, C., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers.

  • Halley, J., et al. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.

  • Patsnap Synapse. (2024). What is the mechanism of Amisulpride?. Patsnap Synapse.

  • Rosenzweig, P., et al. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. Human Psychopharmacology.

  • Schulten, H. R., & Gotsis, A. D. (1986). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. Journal of Applied Polymer Science.

  • Zhang, Y., et al. (2023). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Nanomaterials.

References

"Proper storage and handling of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 80036-89-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical troubleshooting advice to ensure the successful storage, handling, and application of this compound in your experiments.

Knowledge Base: Core Compound Properties

This section provides fundamental information about this compound.

Question: What are the primary chemical properties of this compound?

Answer: this compound is a complex organic molecule with the chemical formula C₁₁H₁₅NO₅S.[1] It is typically supplied as a solid.[2] As a research chemical, it is known to be an impurity and a precursor in the synthesis of the pharmaceutical agent Amisulpride.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 80036-89-1[1][2]
Molecular Formula C₁₁H₁₅NO₅S[1]
Molecular Weight 273.31 g/mol [1]
Appearance Solid[2]
Boiling Point 514.5°C at 760 mmHg[2]
Flash Point 265°C[2]
Density ~1.289 g/cm³[2]

Storage and Handling FAQs

Proper storage and handling are critical to maintaining the integrity and stability of the compound.

Question: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly closed to prevent moisture ingress and potential degradation.[3][4] For optimal preservation of quality, storage in a dark place, protected from light, is also recommended, as aromatic amines can be sensitive to photodegradation. Storing under an inert atmosphere, such as nitrogen or argon, can further minimize the risk of oxidative degradation.

Question: What personal protective equipment (PPE) should be used when handling this compound?

Answer: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:

  • Protective gloves: To prevent skin contact.

  • Eye protection: Chemical safety goggles or glasses are essential to protect against eye irritation.[4]

  • Protective clothing: A lab coat or other suitable protective clothing should be worn.[4]

  • Respiratory protection: If there is a risk of inhaling dust, especially when handling the solid compound, a respirator should be worn.[4]

All handling should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3] It is also crucial to wash hands thoroughly with soap and water after handling.[3]

Question: What are the known incompatibilities for this compound?

Answer: The compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can induce chemical degradation. Exposure to direct sunlight and moisture should also be avoided.[4]

Experimental Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound.

Issue 1: Compound Precipitation from Solution

Question: I dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a common issue for compounds with low aqueous solubility. The compound is soluble in a high-concentration organic solvent like DMSO, but "crashes out" or precipitates upon dilution into an aqueous medium where its solubility is significantly lower. This can lead to inaccurate and unreliable experimental results.

Below is a troubleshooting workflow to address this issue:

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation Modification cluster_3 Phase 4: Advanced Solutions start Precipitation Observed check_dmso Verify final DMSO concentration (Target < 1%, ideally < 0.5%) start->check_dmso check_conc Review final compound concentration. Is it above suspected aqueous solubility limit? check_dmso->check_conc serial_dilute Perform serial dilution in assay buffer instead of a single large dilution. check_conc->serial_dilute lower_conc Lower final compound concentration. serial_dilute->lower_conc mix Increase mixing energy (vortex/sonicate) during dilution. lower_conc->mix cosolvents Use co-solvents (e.g., PEG-400, ethanol) in the final buffer. mix->cosolvents surfactants Add surfactants (for biochemical assays) (e.g., Tween-20 at low %). cosolvents->surfactants ph_adjust Adjust buffer pH (for ionizable compounds). surfactants->ph_adjust measure_sol Formally measure kinetic solubility to define concentration limits. ph_adjust->measure_sol

Caption: Troubleshooting workflow for addressing compound precipitation.

Causality Explained:

  • High Final DMSO Concentration: While DMSO is an excellent solvent, at higher concentrations in cell-based assays (typically >1%), it can cause cellular stress or toxicity, confounding your results.

  • Serial Dilution: Adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer creates a momentary, highly concentrated aqueous solution from which the compound can rapidly precipitate. A staged, serial dilution can mitigate this by avoiding such a drastic change in solvent environment.

  • Co-solvents and Surfactants: These agents can increase the aqueous solubility of your compound, helping to keep it in solution at the desired final concentration. However, they must be validated for compatibility with your specific assay.

Issue 2: Suspected Compound Degradation

Question: I am observing a loss of activity or the appearance of unexpected peaks in my HPLC analysis over the course of my experiment. How can I determine if the compound is degrading?

Answer: this compound contains two primary functional groups susceptible to degradation: a methyl ester and an aromatic amine. Understanding their potential degradation pathways is key to troubleshooting.

Potential Degradation Pathways:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would cleave the ester bond, yielding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and methanol. The formation of the carboxylic acid is a known step in related chemical syntheses, often achieved by treatment with a strong base like sodium hydroxide.[5]

  • Oxidation: The 4-amino group (an aromatic amine) is prone to oxidation. This can be accelerated by exposure to air, light, or certain metal ions. Oxidation can lead to the formation of colored byproducts and a loss of the compound's intended biological activity.

G parent Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate hydrolysis Hydrolysis (Acid/Base, Moisture) parent->hydrolysis Ester Cleavage oxidation Oxidation (Air, Light, Oxidizing Agents) parent->oxidation Amino Group Reaction hydrolysis_product 4-amino-5-(ethylsulfonyl) -2-methoxybenzoic Acid + Methanol hydrolysis->hydrolysis_product oxidation_products Colored Degradation Products (e.g., N-oxides, quinone-imines) oxidation->oxidation_products

Caption: Potential degradation pathways for the compound.

Protocol: Performing a Forced Degradation Study

To confirm stability in your experimental conditions, a forced degradation study is recommended. This involves intentionally stressing the compound to identify potential degradation products and assess the stability-indicating capability of your analytical method.

Table 2: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24-72 hours at RT or 60°CTo promote hydrolysis of the ester group.
Base Hydrolysis 0.1 M NaOH2-24 hours at RTTo promote rapid hydrolysis of the ester group.
Oxidation 3% H₂O₂24 hours at RTTo induce oxidation of the amino group.[6]
Thermal 80°C (solid & solution)48-72 hoursTo assess thermal stability.[6]
Photolytic High-intensity light (ICH Q1B)24-72 hoursTo assess light sensitivity of the aromatic amine.

Experimental Workflow:

  • Prepare Solutions: Prepare solutions of the compound (e.g., in acetonitrile/water) and expose them to the stress conditions outlined above. Include a control sample protected from stress.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC.

Analytical Method Guidance

Question: How can I develop an HPLC method to analyze the purity and stability of this compound?

Answer: A stability-indicating HPLC method must be able to resolve the parent compound from all potential process impurities and degradation products. While a specific validated method for this compound is not publicly available, the following provides a strong starting point based on its chemical properties and published methods for similar compounds.

Recommended Starting HPLC Parameters:

ParameterRecommendationRationale/Justification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides good peak shape for the basic amino group by ensuring it is protonated.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a low % of B (e.g., 10-20%) and ramp up to a high % (e.g., 90-95%) over 15-20 minutes.A gradient is necessary to elute the parent compound and separate it from more polar (degradation products) and less polar (impurities) species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 240 nmA patent for the synthesis of this compound specifies UV detection at 240 nm.[3] A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity.

Method Development and Validation:

  • Analyze Stressed Samples: Inject the samples from your forced degradation study.

  • Assess Resolution: The primary goal is to achieve baseline separation between the parent peak and any new peaks that appear under stress conditions. The hydrolyzed carboxylic acid will likely be more polar and elute earlier. Oxidized products may have varying polarities.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples. This helps to ensure that no degradation products are co-eluting.

  • Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

"Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate stability studies and conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Introduction

This compound (CAS No: 80036-89-1) is a key intermediate in pharmaceutical synthesis, notably as a precursor to Amisulpride.[1][2] Its chemical integrity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals, addressing common stability-related questions and troubleshooting challenges encountered during its handling and evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage and handling conditions for this compound?

A1: To maintain the compound's integrity, proper storage is critical. Based on its structural motifs—an aromatic amine, a methyl ester, and a sulfonamide—the following conditions are recommended.

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature Store in a cool, dry place (2-8°C recommended for long-term storage).[6] Minimizes the rate of potential hydrolytic and oxidative degradation reactions.
Light Keep in an opaque or amber-colored container, protected from light.[7] The aromatic amine functionality is susceptible to photodegradation, which can cause discoloration and the formation of impurities.[8][9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). The 4-amino group is prone to oxidation, which can be accelerated by atmospheric oxygen.[7]

| Moisture | Keep container tightly closed in a desiccated environment. | Prevents hydrolysis of the methyl ester group and minimizes moisture-mediated degradation.[7] |

Q2: What are the most probable degradation pathways for this molecule?

A2: The molecule possesses three primary functional groups susceptible to degradation:

  • Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (a known Amisulpride impurity).[2][10]

  • Aromatic Amine: Prone to oxidation, which can lead to the formation of colored impurities (often nitroso or nitro compounds) and polymerization products. This process can be catalyzed by light and trace metals.

  • Sulfonamide Group: Generally stable, but can undergo hydrolysis under harsh acidic conditions, leading to cleavage of the C-S or S-N bond, although this is less common than ester hydrolysis.[11][12][13]

Q3: My solid-state material has developed a slight yellow or brown tint over time. Is it still suitable for use?

A3: A change in color from its typical white or off-white appearance often indicates degradation, most likely the oxidation of the 4-amino group.[14] While the compound may still be largely intact, the presence of colored impurities signifies a drop in purity. It is strongly recommended to re-analyze the material using a validated stability-indicating method (e.g., HPLC-UV) to quantify the purity and identify the degradants before proceeding with any synthesis.

Q4: I am dissolving the compound in a protic solvent like methanol for my experiment. Will this affect its stability?

A4: While soluble in solvents like methanol, long-term storage in solution is not recommended.[15] Protic solvents can participate in solvolysis reactions, particularly if acidic or basic contaminants are present. For experimental use, prepare solutions fresh and use them promptly. If storage is unavoidable, keep the solution at a low temperature (2-8°C) and protected from light for the shortest possible duration. A short-term stability study of the solution should be performed to validate the storage period.[8]

Troubleshooting Guide for Stability Studies

Issue 1: Appearance of New Peaks in HPLC Analysis of a Stability Sample

  • Possible Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Characterize the Peak: Determine the retention time (RT) of the new peak relative to the parent compound. Is it more polar (earlier RT) or less polar (later RT)? Hydrolysis to the carboxylic acid will typically result in an earlier-eluting peak on a reverse-phase column.

    • Perform Co-injection: If you have a reference standard for a suspected degradant (e.g., the corresponding carboxylic acid), perform a co-injection with the stability sample. If the new peak's area increases and remains symmetrical, it confirms the identity of the degradant.

    • Consult Forced Degradation Data: Compare the chromatogram to those from your forced degradation studies (see protocol below). The degradation profile under specific stress conditions (e.g., acid or base hydrolysis) can help identify the impurity.[16][17]

    • Mass Spectrometry: If the identity is still unknown, LC-MS analysis is the definitive tool for identifying the mass of the new peak and proposing its structure.

Issue 2: Poor Mass Balance in a Stability Study (<95%)

  • Possible Cause: The analytical method is not fully stability-indicating, or degradants are not being detected.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation pathways may produce impurities that do not absorb at the detection wavelength used for the parent compound. Analyze samples using a photodiode array (PDA) detector to examine the full UV spectrum and check for peaks at other wavelengths.

    • Investigate Volatile or Insoluble Degradants: Degradation could lead to volatile products that are lost during sample preparation or highly polar/polymeric impurities that are not eluting from the HPLC column. Consider using alternative analytical techniques like Gas Chromatography (GC) for volatiles or a different HPLC column/mobile phase combination.

    • Re-evaluate Forced Degradation: Ensure that the forced degradation studies achieved a relevant level of degradation (typically 5-20%).[16] If degradation was too extensive, it might have produced secondary or tertiary degradants that are difficult to track. The goal of stress testing is to identify likely degradation products, which helps in developing a stability-indicating method.[4]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[4][16]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the stock solution to the conditions outlined in Table 2. Include a control sample stored at 2-8°C and protected from light.

Table 2: Typical Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration Post-Exposure Processing
Acid Hydrolysis 0.1 M HCl 60°C 24 - 48 hours Neutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH 60°C 4 - 8 hours Neutralize with 0.1 M HCl
Oxidation 3% H₂O₂ Room Temp. 24 hours Quench if necessary, dilute
Thermal Dry Heat (Solid State) 80°C 7 days Dissolve in solvent

| Photolytic | ICH Q1B Conditions[18] | Room Temp. | As per guideline | Dissolve in solvent |

  • Time Point Sampling: Withdraw aliquots at appropriate intervals (e.g., 2, 8, 24, 48 hours).

  • Analysis: Dilute all samples, including the neutralized and control samples, to the target analytical concentration and analyze using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose Aliquots oxid Oxidation (3% H₂O₂) stock->oxid Expose Aliquots photo Photolysis (ICH Q1B) stock->photo Expose Aliquots thermal Thermal (Solid) (80°C) stock->thermal Expose Aliquots neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability-Indicating HPLC-PDA/MS neutralize->hplc report Identify Degradants & Assess Mass Balance hplc->report

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential process impurities and degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Use a PDA detector and monitor at the compound's absorbance maximum (λ-max), while also evaluating other wavelengths (e.g., 240 nm) to ensure detection of all impurities.[14]

  • Method Validation: This method must be validated according to ICH Q2(R1) guidelines. Crucially, the specificity must be demonstrated by analyzing the forced degradation samples. The method is considered stability-indicating only if all degradation products are baseline-resolved from the parent peak and from each other.

Degradation_Pathways cluster_degradants Potential Degradants parent Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate hydrolysis Carboxylic Acid (from Ester Hydrolysis) parent->hydrolysis  Acid / Base   (H₂O) oxidation Oxidized Species (e.g., Nitroso/Nitro from Amine) parent->oxidation  Oxidant / Light (O₂)   cleavage Sulfonic Acid / Aniline derivatives (from Sulfonamide Cleavage) parent->cleavage  Strong Acid / Heat  

Caption: Potential degradation pathways for the target molecule.

References

"Effect of temperature and pH on Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthesis, anticipate challenges, and ensure the highest quality of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical process, as this compound is a key intermediate in the manufacturing of the atypical antipsychotic drug, Amisulpride.[1] The most common and industrially scalable synthetic route involves a two-step process: the oxidation of a thioether precursor, Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, followed by the hydrolysis of the resulting methyl ester to the corresponding carboxylic acid, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[2] Precise control over reaction parameters, particularly temperature and pH, is paramount to achieving high yield and purity.[1]

This guide will focus on the critical aspects of temperature and pH control throughout this synthetic sequence, providing you with the knowledge to navigate potential experimental hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes related to temperature and pH, and validated solutions.

Problem Potential Cause(a) (Temperature or pH Related) Suggested Solution(s)
Low Yield of this compound 1. Incomplete Oxidation: Reaction temperature during the oxidation of the thioether precursor was too low (<40 °C).1. Optimize Temperature: Increase the reaction temperature to the optimal range of 40-45 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed.[2]
2. Product Degradation: Reaction temperature during oxidation was too high (>50 °C).2. Precise Temperature Control: Implement a reliable temperature control system to maintain the reaction temperature within the 40-45 °C range. Overheating can lead to the degradation of the sulfonamide product.
Low Purity of Final Product (Discoloration, Presence of Impurities) 1. Over-oxidation: Excessive temperature or prolonged reaction time during the oxidation step.1. Control Reaction Time and Temperature: Adhere strictly to the recommended temperature range of 40-45 °C and monitor the reaction closely. Use a quenching agent like sodium thiosulfate upon completion to destroy any excess oxidant.[2]
2. Incomplete Precipitation: The pH for the precipitation of the carboxylic acid was not optimal (significantly different from 4.0-4.5).2. Precise pH Adjustment: Carefully adjust the pH to the optimal range of 4.0-4.5 using a dilute acid (e.g., hydrochloric acid) for maximum precipitation of the pure product.[2]
3. Co-precipitation of Impurities: The pH during precipitation was too low or too high, leading to the precipitation of acidic or basic impurities.3. Optimize pH for Crystallization: The isoelectric point of the product is crucial for its selective precipitation. Conduct small-scale experiments to determine the exact pH for maximum purity if impurities are a persistent issue.
Poor Filterability of the Precipitated Product 1. Amorphous Solid Formation: Rapid pH adjustment or "crashing out" of the product.1. Slow Acid Addition: Add the acid for precipitation slowly with vigorous stirring to promote the formation of a crystalline solid, which is easier to filter and wash.
2. Fine Particle Size: Sub-optimal pH leading to the formation of very fine particles.2. Controlled Crystallization: After pH adjustment, allow the mixture to stir for a sufficient period to allow for crystal growth before filtration.

Frequently Asked Questions (FAQs)

Q1: Why is the temperature for the oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate so critical?

A1: The temperature of the oxidation step, typically maintained between 40-45 °C, represents a delicate balance between reaction rate and product stability.[2]

  • Below 40 °C: The reaction rate is significantly slower, leading to incomplete conversion of the thioether to the desired sulfone. This results in a lower yield and complicates the purification process due to the presence of unreacted starting material.

  • Above 45-50 °C: While the reaction rate increases, there is a heightened risk of side reactions and product degradation. Sulfonamides can be susceptible to thermal degradation. More importantly, the oxidizing agent, typically hydrogen peroxide, can become more aggressive at higher temperatures, leading to over-oxidation of the electron-rich aromatic ring or the amino group, resulting in colored impurities and reduced purity.

Q2: What are the likely byproducts if the oxidation temperature is too high?

A2: While specific byproducts for this exact reaction are not extensively detailed in public literature, based on general principles of oxidation chemistry of aromatic amines and thioethers, potential over-oxidation products could include:

  • N-oxides: Oxidation of the aromatic amino group.

  • Hydroxylated species: Oxidation of the aromatic ring.

  • Sulfonic acid: Further oxidation of the sulfone group, although this is generally less common under these conditions.

  • Polymeric materials: Radical-mediated polymerization initiated by the decomposition of hydrogen peroxide at elevated temperatures.

These byproducts are often colored and can be difficult to remove, emphasizing the need for strict temperature control.

Q3: How does pH influence the yield and purity during the final product precipitation?

A3: The final product, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is an amphoteric molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. Its solubility in the aqueous reaction medium is highly pH-dependent.

  • At low pH (acidic): The amino group is protonated (-NH3+), forming a salt that is soluble in water.

  • At high pH (basic): The carboxylic acid group is deprotonated (-COO-), forming a salt that is also soluble in water.

The lowest solubility, and therefore the maximum precipitation, occurs at the isoelectric point (pI), where the net charge on the molecule is zero. For this compound, the optimal pH for precipitation has been empirically determined to be in the range of 4.0-4.5.[2]

  • Precipitating at a pH significantly lower than 4.0: A portion of the product will remain in solution as the protonated salt, leading to a lower yield.

  • Precipitating at a pH significantly higher than 4.5: A portion of the product will remain in solution as the deprotonated salt, also resulting in a reduced yield. Furthermore, precipitating at a non-optimal pH can lead to the co-precipitation of other acidic or basic impurities that may be present in the reaction mixture, thereby compromising the purity of the final product.

Q4: Can the methyl ester, this compound, be isolated before hydrolysis?

A4: Yes, it is possible to isolate the methyl ester after the oxidation step and before hydrolysis. This is often done in situ, where the hydrolysis is carried out in the same reaction vessel after the oxidation is complete.[2] However, if isolation is desired, after quenching any excess oxidant, the product can be extracted into an organic solvent. This might be beneficial for analytical purposes or if a different hydrolysis method is to be employed.

Experimental Protocols

Protocol 1: Synthesis of this compound and subsequent in-situ Hydrolysis

This protocol is based on a common industrial synthesis method.[2]

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Isopropyl alcohol

  • Sodium tungstate (catalyst)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide

  • Dilute hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropyl alcohol. Add a catalytic amount of sodium tungstate.

  • Oxidation: While maintaining the temperature at ambient conditions, slowly add 30% hydrogen peroxide to the reaction mixture.

  • Heating: After the addition is complete, warm the reaction mixture to 40-45 °C and stir for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 5-10 °C. Add a 5% aqueous solution of sodium thiosulfate and stir for 60 minutes to quench any unreacted hydrogen peroxide.

  • Hydrolysis (Saponification): To the reaction mixture containing the in situ formed this compound, add an aqueous solution of sodium hydroxide.

  • Heating for Hydrolysis: Warm the mixture to 60-65 °C and stir for 2-3 hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Precipitation: Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid.

  • Isolation: The product, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, will precipitate out of solution. Isolate the solid by filtration, wash with water, and dry under vacuum.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis & Precipitation A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate A->B H2O2, Na2WO4 Isopropyl Alcohol 40-45 °C C 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid B->C 1. NaOH, H2O, 60-65 °C 2. HCl, pH 4.0-4.5 Troubleshooting_Workflow Start Problem Identified: Low Yield or Purity Check_Oxidation_Temp Was Oxidation Temp. 40-45 °C? Start->Check_Oxidation_Temp Check_Hydrolysis_pH Was Precipitation pH 4.0-4.5? Check_Oxidation_Temp->Check_Hydrolysis_pH Yes Adjust_Temp Adjust Temperature Control and Re-run Check_Oxidation_Temp->Adjust_Temp No Adjust_pH Re-dissolve (if possible) and Adjust pH Carefully Check_Hydrolysis_pH->Adjust_pH No Check_Reaction_Time Was Reaction Time Sufficient? Check_Hydrolysis_pH->Check_Reaction_Time Yes Increase_Time Increase Reaction Time with Monitoring Check_Reaction_Time->Increase_Time No Purity_Issue Investigate Impurity Profile (HPLC, LC-MS) Check_Reaction_Time->Purity_Issue Yes

References

Technical Support Center: Safe Handling of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting. The following information is a synthesis of established safety protocols and field-proven insights to address specific issues you may encounter during your experiments.

I. Core Safety & Hazard Information

Before handling this compound, it is crucial to understand its properties and potential hazards.

Property Value Reference
Molecular Formula C11H15NO5S[1][2]
Molecular Weight 273.31 g/mol [1][2]
Appearance Solid[3]
Boiling Point 514.5°C at 760 mmHg[3]
Density 1.289 g/cm³[3]

Hazard Identification:

This compound is classified with the following hazards:

  • Harmful if swallowed [4]

  • Causes skin irritation [4][5]

  • Causes serious eye irritation [4][5]

  • May cause respiratory irritation [4][5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and disposal of this compound.

1. What are the essential personal protective equipment (PPE) requirements for handling this compound?

Due to the irritant nature of this chemical, a comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[4][6] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[6][7]

  • Body Protection: A lab coat, buttoned and covering as much skin as possible, is required.[8] For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[8][9]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is necessary.[4][8]

2. What are the proper storage conditions for this compound?

To maintain the integrity of the compound and ensure safety, adhere to the following storage guidelines:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Avoid direct sunlight.[4]

3. How should I dispose of waste containing this chemical?

Chemical waste must be disposed of responsibly to prevent environmental contamination and ensure compliance with regulations.

  • Never pour this chemical down the drain.[6]

  • Collect waste in a clearly labeled, sealed container.[5]

  • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[10]

4. What should I do if I accidentally inhale the dust of this compound?

If you inhale this compound, take the following steps immediately:

  • Move to an area with fresh air at once.[5][11]

  • If you feel unwell or experience respiratory irritation, seek medical advice.[4]

  • If breathing has stopped, perform artificial respiration and seek immediate medical attention.[11]

III. Troubleshooting Guide: Spills and Exposures

This section provides step-by-step guidance for managing accidental spills and exposures in the laboratory.

Scenario 1: A small amount of solid this compound is spilled on the lab bench.

Causality: Spills can occur due to improper handling, equipment failure, or accidental knocking over of containers. The primary risks are inhalation of the dust and skin contact.

Step-by-Step Protocol:

  • Alert Nearby Personnel: Immediately inform colleagues in the vicinity of the spill.[12]

  • Don Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, gloves, a lab coat, and a dust respirator.[5]

  • Contain the Spill: Prevent the spread of the dust.[13]

  • Clean-Up:

    • Gently sweep or vacuum the solid material. Avoid actions that generate dust.[5]

    • Place the collected material into a sealed, labeled container for proper disposal.[5]

  • Decontaminate the Area: Wash the affected surface with soap and water.[13]

  • Dispose of Cleaning Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Scenario 2: The compound comes into contact with your skin.

Causality: This can happen due to a breach in PPE (e.g., torn glove) or accidental splashing. The compound is a known skin irritant.[4]

Step-by-Step Protocol:

  • Remove Contaminated Clothing: Promptly take off any clothing that has come into contact with the chemical.[11]

  • Flush the Area: Immediately wash the affected skin with plenty of soap and running water.[1][11]

  • Seek Medical Attention: If skin irritation occurs or persists, get medical advice.[1]

Scenario 3: The compound is splashed into your eyes.

Causality: This is a serious exposure that can result from improper use of eye protection or unexpected reactions. The compound causes serious eye irritation.[4]

Step-by-Step Protocol:

  • Immediate Irrigation: Go to the nearest eyewash station and rinse your eyes cautiously with water for at least 15 minutes.[1][13] Keep your eyelids open during the rinse.[5]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them if it is safe to do so.[1]

  • Seek Immediate Medical Attention: After rinsing, seek medical attention without delay, even if the pain subsides.[5][13]

IV. Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound.

Spill_Response_Workflow cluster_spill Small Spill of Solid Compound Spill Spill Occurs Alert Alert Others Spill->Alert PPE Don PPE (Goggles, Gloves, Respirator) Alert->PPE Contain Contain Spill PPE->Contain Clean Gently Sweep/Vacuum Contain->Clean Dispose_Solid Place in Labeled Waste Container Clean->Dispose_Solid Decontaminate Clean Area with Soap & Water Dispose_Solid->Decontaminate Dispose_Waste Dispose of Contaminated Materials Decontaminate->Dispose_Waste Exposure_Response_Workflow cluster_exposure Personal Exposure Response Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eyewash Use Eyewash Station for 15 min Eye_Contact->Eyewash Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Flush_Skin Flush Skin with Soap & Water for 15 min Remove_Clothing->Flush_Skin Medical_Advice_Skin Seek Medical Advice if Irritation Persists Flush_Skin->Medical_Advice_Skin Remove_Lenses Remove Contact Lenses Eyewash->Remove_Lenses Immediate_Medical_Attention_Eye Seek Immediate Medical Attention Remove_Lenses->Immediate_Medical_Attention_Eye Medical_Advice_Inhalation Seek Medical Advice if Unwell Fresh_Air->Medical_Advice_Inhalation

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Amisulpride, an antipsychotic medication. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides an in-depth comparison of the prevalent synthetic routes to this key intermediate, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the introduction of the ethylsulfonyl group at the C5 position of a substituted aminobenzoate precursor. The choice of starting material and the method of introducing this functionality define the major synthetic pathways. This guide will focus on the most common and industrially relevant routes, providing a comparative analysis to aid in the selection of the most appropriate method for a given research or production context.

Comparative Analysis of Synthesis Routes

The following sections detail the most prominent synthetic strategies for this compound. A summary of their key performance indicators is provided in the table below for a quick comparison.

Parameter Route 1: Halogenation-Sulfination Route 2: Oxidation of Thioether Route 3: Thiocyanation Route Route 4: Chlorosulfonylation Route
Starting Material 2-Methoxy-4-acetamidobenzoateMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate2-Methoxy-4-aminobenzoic acid methyl ester2-Methoxy-4-acetamidobenzoate
Overall Yield Up to 80%~82% (for the corresponding acid)~5

A Comparative Guide to Analytical Method Validation for Quantifying Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantification

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1) is a key chemical intermediate, notably in the synthesis of the antipsychotic drug Amisulpride.[1][2][3] Its purity and concentration are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical manufacturing process.[4][5]

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for validating a chosen method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8] The objective of any analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][7][9] This ensures that the data generated is accurate, precise, and reproducible, forming a reliable basis for regulatory submissions and quality control decisions.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is the foundational step in method development. The choice depends on the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application (e.g., in-process control, final product release, stability testing). For this compound, a polar aromatic compound, the following techniques are evaluated.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Analyte
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a stationary phase and a mobile liquid phase, with detection based on UV absorbance.Robust, reproducible, widely available, and cost-effective. Excellent for routine QC.Moderate sensitivity and speed compared to UPLC. Potential for peak co-elution.Excellent. The chromophoric nature of the molecule makes it ideal for UV detection. A patent for a related process specifies HPLC for purity analysis at 240nm.[10]
Ultra-High-Performance Liquid Chromatography (UPLC) with UV/MS Detection Similar to HPLC but uses columns with smaller particles (<2 µm), requiring higher pressures. Often coupled with Mass Spectrometry (MS).Significantly faster run times, higher resolution, and increased sensitivity. MS provides mass confirmation, enhancing specificity.Higher initial instrument cost and complexity. Methods may be less transferable to labs with only HPLC systems.Superior. Ideal for high-throughput screening, impurity profiling, and when higher sensitivity is required.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection Separation of volatile compounds in a gaseous mobile phase.Extremely high sensitivity and specificity, especially with MS detection.The analyte has a high boiling point (514.5°C at 760 mmHg) and is thermally labile, making it unsuitable for direct GC analysis without derivatization.[1][11] The derivatization step adds complexity and potential for error.Poor. Not recommended due to the non-volatile nature of the analyte.

The Validation Workflow: A Step-by-Step Guide

Analytical method validation is a systematic process. Before commencing validation experiments, a detailed validation protocol must be written, which predefines the procedures, performance characteristics, and acceptance criteria.[4][7]

G cluster_0 Phase 1: Pre-Validation cluster_2 Phase 3: Post-Validation Dev Method Development & Optimization Proto Write Validation Protocol (Define Scope, Parameters, Acceptance Criteria) Dev->Proto Finalized Method Spec Specificity/ Selectivity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LoQ LOD & LOQ Rob Robustness Report Compile Validation Report (Summarize Results, Deviations, Conclusions) Spec->Report Data Lin->Report Data Acc->Report Data Prec->Report Data LoQ->Report Data Rob->Report Data Approval QA/Regulatory Approval Report->Approval Lifecycle Method Lifecycle Management (Ongoing Monitoring, Re-validation) Approval->Lifecycle

Caption: The three-phase workflow for analytical method validation.

Detailed Validation Protocols for an RP-HPLC Method

The following protocols are designed to validate an HPLC method for the assay (quantification) of this compound, in accordance with ICH Q2(R2) guidelines.[7][12]

System Suitability

Causality: Before any validation run, system suitability testing is performed to confirm that the chromatographic system is adequate for the intended analysis. It is a self-validating check of the system's operational performance.

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the key performance characteristics.

Acceptance Criteria:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Relative Standard Deviation (RSD) of Peak Areas RSD ≤ 2.0% Demonstrates the precision of the injector and the stability of the system's response.[13]

| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column in separating components. |

Specificity / Selectivity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[13][14] This ensures the method is selective for the target compound.

Protocol:

  • Blank Analysis: Analyze a sample of the mobile phase and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally produce degradation products.

  • Analyze the stressed samples using the proposed method, often with a photodiode array (PDA) detector.

  • Assess the peak purity of the analyte in the presence of its degradants using the PDA software. Resolution between the analyte peak and the closest eluting peak should be determined.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or matrix components.

  • Peak purity index should be close to 1, indicating spectral homogeneity.

  • Resolution (Rs) between the analyte and the nearest impurity/degradant peak should be > 2.0.

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the method's response (e.g., peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[13][15][16]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line.

Example Data and Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101102500
1201211000
  • Acceptance Criteria: Correlation coefficient (r) ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true or accepted reference value. It is typically determined by recovery studies.[14]

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Example Data and Acceptance Criteria:

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.5100.5%
120%120.0119.499.5%
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[16]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This evaluates the effect of random events on the method's precision.[16]

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis but less so for an assay of the main component.

Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) obtained from the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] It provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2, temperature ± 5°C, flow rate ± 10%).

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters and analyte quantification.

Example Data and Acceptance Criteria:

Parameter VariedResultImpact on Assay
Flow Rate (0.9 mL/min)System suitability PASSAssay = 99.8%
Flow Rate (1.1 mL/min)System suitability PASSAssay = 100.3%
Column Temp (35°C)System suitability PASSAssay = 100.1%
Column Temp (45°C)System suitability PASSAssay = 100.0%

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. The assay results should not deviate significantly from the nominal condition.

G cluster_params Core Validation Parameters (ICH Q2) Validation Validated Analytical Method Specificity Specificity Specificity->Validation Ensures identity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Defines Accuracy->Validation Ensures truthfulness Precision->Validation Ensures consistency Range->Accuracy Range->Precision LOQ LOQ LOQ->Range Lower limit for quantitation Robustness Robustness Robustness->Validation Ensures reliability

Caption: Interrelationship of core analytical validation parameters.

Conclusion and Recommendation

For the quantification of this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection stands out as the most appropriate choice for routine quality control environments. Its robustness, cost-effectiveness, and widespread acceptance make it a reliable workhorse. While UPLC offers advantages in speed and sensitivity, the principles of validation remain the same.

The successful execution of the validation protocols detailed in this guide, following the framework of ICH Q2(R2), will produce a method that is scientifically sound and defensible. This ensures that every measurement of this compound is accurate, precise, and fit for its intended purpose, ultimately safeguarding the quality of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Qualifying Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of Amisulpride and its related compounds, the integrity of your analytical reference standards is the bedrock of reliable and reproducible data. This guide provides an in-depth technical framework for the specification, comparison, and validation of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate reference standards, a critical impurity of Amisulpride. We will move beyond a simple checklist of specifications to a holistic understanding of how to qualify a reference standard for its intended use, ensuring the trustworthiness of your analytical results.

Defining the Gold Standard: Ideal Specifications for a this compound Reference Standard

A high-quality reference standard for this compound (CAS: 80036-89-1), also known as Amisulpride Impurity 5, is more than just a bottle of chemical. It is a well-characterized material with documented identity, purity, and stability. When sourcing a reference standard, the Certificate of Analysis (CoA) is your primary source of information. Here’s what to look for and why:

Parameter Ideal Specification Rationale & Scientific Insight
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)Orthogonal methods are crucial for unambiguous structure confirmation. ¹H and ¹³C NMR provide detailed information about the molecular structure, while MS confirms the molecular weight and provides fragmentation patterns for further structural elucidation.
Purity ≥ 99.5% (by HPLC)A high purity level is essential for accurate quantification of impurities in your test samples. The CoA should specify the method used for purity determination (e.g., HPLC with UV detection).
Impurity Profile Each specified impurity < 0.15%, Total impurities ≤ 0.5%The CoA should list and quantify any known impurities. Understanding the impurity profile is critical, especially for impurities that may co-elute with your analyte of interest or other impurities in your sample.
Water Content ≤ 0.5% (by Karl Fischer titration)Water content can affect the accurate weighing of the reference standard and can also contribute to its degradation over time.
Residual Solvents Complies with ICH Q3C limitsResidual solvents from the synthesis process can interfere with analytical methods and may have their own toxicological properties.
Certificate of Analysis (CoA) Comprehensive and transparentThe CoA should include all the above information, as well as the batch number, storage conditions, and retest or expiry date.

The Comparative Analysis: An Experimental Workflow for Qualifying Your Reference Standard

Simply relying on the supplier's CoA is not sufficient for rigorous scientific practice. It is imperative to perform an in-house verification and comparison, especially when switching between different lots or suppliers. This section outlines a comprehensive experimental workflow to compare a new candidate reference standard against an established in-house or pharmacopeial standard.

Experimental Workflow Overview

The following diagram illustrates the logical flow for the comparative qualification of a new reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation & Acceptance A Receipt of Candidate Reference Standard B Visual Inspection & Documentation Review A->B C Identity Confirmation (NMR & MS) B->C D Purity Assessment (HPLC Method 1) C->D E Head-to-Head HPLC Analysis (Candidate vs. Current Standard) D->E F Alternative HPLC Method (Method 2) E->F G Forced Degradation Study F->G H Data Comparison & Acceptance Criteria Evaluation G->H I Final Qualification Report & Release for Use H->I

Caption: Workflow for the qualification of a new reference standard.

Detailed Experimental Protocols

A. ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the reference standard.

  • Protocol:

    • Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected structure.

  • Expected ¹H NMR Data (in DMSO-d₆, illustrative):

    • ~1.1 ppm (t, 3H): Methyl protons of the ethylsulfonyl group.

    • ~3.3 ppm (q, 2H): Methylene protons of the ethylsulfonyl group.

    • ~3.8 ppm (s, 3H): Methoxy protons.

    • ~3.9 ppm (s, 3H): Methyl ester protons.

    • ~6.0 ppm (br s, 2H): Amino protons.

    • ~6.5 ppm (s, 1H): Aromatic proton.

    • ~7.9 ppm (s, 1H): Aromatic proton. (Note: These are predicted shifts and should be confirmed with the supplier's data or by independent analysis.)

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the reference standard.

  • Protocol:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected MS Data:

    • Molecular Formula: C₁₁H₁₅NO₅S

    • Molecular Weight: 273.31 g/mol

    • Expected [M+H]⁺ ion: m/z 274.07 (Note: Fragmentation patterns can provide further structural confirmation and should be consistent with the proposed structure.)

Using two different HPLC methods provides a more robust assessment of purity, as impurities that may co-elute with the main peak in one method may be resolved in the other.

A. HPLC Method 1 (Based on Patent CN103553991A)[1]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Water:Methanol (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

B. HPLC Method 2 (Alternative Stability-Indicating Method)

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm and 280 nm

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Comparative Analysis Protocol:

  • Prepare stock solutions of both the candidate and the current reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Prepare working solutions at a concentration of 0.1 mg/mL.

  • Inject both solutions in triplicate onto both HPLC systems.

  • Comparison Criteria:

    • Retention Time: The retention time of the main peak for the candidate standard should be within ± 2% of the current standard.

    • Purity: The purity of the candidate standard should be comparable to the current standard and meet the acceptance criteria (≥ 99.5%).

    • Impurity Profile: The impurity profiles of both standards should be qualitatively and quantitatively similar. No new impurities above 0.10% should be detected in the candidate standard.

A forced degradation study is essential to ensure that the analytical method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.

  • Objective: To demonstrate the specificity of the HPLC method and to identify potential degradation products.

  • Protocol:

    • Prepare solutions of the candidate reference standard at 1 mg/mL.

    • Subject the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: 80 °C for 48 hours (solid state).

      • Photostability: Expose to light according to ICH Q1B guidelines.

    • Analyze the stressed samples using HPLC Method 2.

  • Evaluation:

    • The method should be able to resolve the main peak from all degradation products.

    • Peak purity analysis of the main peak in the stressed samples should be performed to ensure it is not co-eluting with any degradants.

Data Interpretation and Acceptance Criteria

The following table summarizes the key acceptance criteria for qualifying a new this compound reference standard.

Test Acceptance Criteria
Identity (NMR, MS) Spectral data must be consistent with the proposed structure.
Purity (HPLC) ≥ 99.5%
Comparison of Purity Difference in purity between candidate and current standard should be ≤ 0.5%.
Impurity Profile No new individual impurity > 0.10% in the candidate standard compared to the current standard.
Forced Degradation The analytical method must be stability-indicating.

Conclusion: Ensuring the Integrity of Your Analytical Data

The qualification of a reference standard is a critical, yet often overlooked, aspect of ensuring the quality and reliability of analytical data in a regulated environment. By moving beyond a simple reliance on the supplier's Certificate of Analysis and adopting a rigorous, in-house comparative qualification process, researchers can have a high degree of confidence in their analytical results. The experimental workflows and acceptance criteria outlined in this guide provide a robust framework for the qualification of this compound reference standards, ultimately contributing to the development of safe and effective pharmaceuticals.

References

"Comparative analysis of catalysts in Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a critical precursor to the atypical antipsychotic drug Amisulpride, is no exception. The choice of catalytic system for its synthesis directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparative analysis of the two primary catalytic routes for the industrial production of this vital intermediate, supported by experimental data and mechanistic insights to inform your process development.

Introduction: The Significance of Catalysis in Amisulpride Intermediate Synthesis

The molecular architecture of this compound features a crucial ethylsulfonyl group on a substituted benzene ring. The introduction of this functional group is a key challenge in the synthesis, and catalytic methods offer the most efficient solutions. This guide will focus on a comparative analysis of two robust catalytic systems:

  • Method A: Copper-Catalyzed Condensation of a Halogenated Intermediate with Sodium Ethanesulfinate.

  • Method B: Tungstate-Catalyzed Oxidation of a Thioether Precursor.

We will dissect each method, presenting detailed experimental protocols, comparative performance data, and the underlying catalytic mechanisms that govern their efficacy.

Method A: Copper-Catalyzed C-S Bond Formation

This synthetic route involves the initial halogenation of an accessible precursor, followed by a copper-catalyzed cross-coupling reaction to introduce the ethylsulfonyl moiety.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is based on a patented industrial process.[1][2][3]

Step 1: Halogenation of 2-methoxy-4-acetaminomethyl benzoate

  • In a suitable reactor, dissolve 2-methoxy-4-acetaminomethyl benzoate in a solvent such as dichloromethane.

  • Cool the mixture to 10-15°C.

  • Slowly introduce a halogenating agent (e.g., chlorine gas or bromine) while maintaining the temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until completion.

  • Concentrate the reaction mixture under reduced pressure to obtain the halogenated intermediate (e.g., 2-methoxy-4-acetamido-5-chlorobenzoate methyl ester).

Step 2: Copper-Catalyzed Condensation with Sodium Ethanesulfinate

  • To the reactor containing the halogenated intermediate, add a solvent such as N,N-Dimethylformamide (DMF).

  • Add sodium ethanesulfinate and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl) or cuprous oxide (Cu₂O).

  • Heat the mixture to 65-80°C and maintain for several hours, monitoring the reaction progress.

  • Upon completion, cool the mixture and isolate the product, 2-methoxy-4-acetamido-5-ethylsulfonylbenzoic acid methyl ester, by filtration.

Step 3: Deacetylation

  • The intermediate from Step 2 is dissolved in a solvent like methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux for several hours.

  • Cooling and crystallization yield the final product, this compound.

Catalytic Mechanism: The Role of Copper

The key step in this route is the copper-catalyzed cross-coupling of the aryl halide with sodium ethanesulfinate. While the precise mechanism can be complex and dependent on the specific copper source and ligands (if any), a plausible catalytic cycle is illustrated below. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by metathesis with the sulfinate salt and subsequent reductive elimination to form the C-S bond and regenerate the Cu(I) catalyst.

Aryl-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Cu(I) Cu(I) Catalyst Cu(III)_Intermediate Ar-Cu(III)-X Oxidative_Addition->Cu(III)_Intermediate Metathesis Metathesis Cu(III)_Intermediate->Metathesis Sulfinate Sodium Ethanesulfinate (EtSO₂Na) Sulfinate->Metathesis Cu(III)_Sulfinate Ar-Cu(III)-SO₂Et Metathesis->Cu(III)_Sulfinate Reductive_Elimination Reductive Elimination Cu(III)_Sulfinate->Reductive_Elimination Reductive_Elimination->Cu(I) Regeneration Product Aryl Ethyl Sulfone (Ar-SO₂Et) Reductive_Elimination->Product

Figure 1. Proposed catalytic cycle for copper-catalyzed sulfonylation.

Method B: Tungstate-Catalyzed Oxidation

This approach utilizes a thioether precursor, which is then catalytically oxidized to the desired sulfone. This method is often favored for its atom economy and the use of environmentally benign oxidants.

Experimental Protocol: Tungstate-Catalyzed Oxidation

This protocol is based on a reported industrial-scale synthesis.[4]

  • In a suitable reactor, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a solvent such as isopropanol.

  • Add a catalytic amount of sodium tungstate (Na₂WO₄).

  • Slowly add 30% hydrogen peroxide (H₂O₂) to the mixture at ambient temperature.

  • Heat the reaction mixture to 40-45°C and stir for 3-4 hours.

  • Cool the mixture and quench any remaining peroxide with a solution of sodium thiosulfate.

  • The resulting product, this compound, can be isolated or used in situ for subsequent hydrolysis to the corresponding carboxylic acid if desired.

Catalytic Mechanism: The Role of Tungstate

The catalytic activity of sodium tungstate in this oxidation lies in its ability to form peroxotungstate species in the presence of hydrogen peroxide. These peroxotungstates are powerful yet selective oxidizing agents. The generally accepted mechanism involves the formation of a diperoxotungstate complex from tungstate and hydrogen peroxide. This complex then transfers an oxygen atom to the electron-rich sulfur of the thioether, oxidizing it first to a sulfoxide and then to the sulfone.

cluster_catalyst_activation Catalyst Activation cluster_oxidation Substrate Oxidation Na2WO4 Sodium Tungstate (WO₄²⁻) Peroxotungstate Peroxotungstate [WO(O₂)₂] or [W(O₂)₄]²⁻ Na2WO4->Peroxotungstate + 2 H₂O₂ - 2 H₂O H2O2_1 2 H₂O₂ Thioether Thioether (Ar-S-Et) Sulfoxide Sulfoxide (Ar-SO-Et) Thioether->Sulfoxide [O] from Peroxotungstate Sulfone Sulfone (Ar-SO₂-Et) Sulfoxide->Sulfone [O] from Peroxotungstate

Figure 2. Simplified mechanism of tungstate-catalyzed oxidation.

Comparative Analysis of Catalytic Performance

The choice between these two catalytic methods depends on several factors, including starting material availability, desired purity, and process safety considerations. Below is a summary of reported performance data.

ParameterMethod A: Copper-CatalyzedMethod B: Tungstate-Catalyzed
Catalyst Cuprous Chloride (CuCl) or Cuprous Oxide (Cu₂O)Sodium Tungstate (Na₂WO₄)
Starting Material Halogenated 2-methoxy-4-acetaminobenzoateMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate
Reported Yield Up to 80% (overall)[1][2][3]82% (for the corresponding acid)[4]
Reported Purity Up to 99.5%[1][2][3]99%[4]
Key Reagents Halogenating agent, Sodium ethanesulfinateHydrogen peroxide
Advantages High yield and purity reported in a direct route.Uses a readily available and "green" oxidant (H₂O₂). Avoids the use of halogenated intermediates.
Disadvantages Involves halogenation and deacetylation steps. Copper catalyst may require removal from the final product.The thioether precursor needs to be synthesized. Handling of concentrated H₂O₂ requires care.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • In Method A , the choice of a copper(I) catalyst is crucial. Cu(I) salts are known to be effective in Ullmann-type couplings for C-S bond formation. The use of a polar aprotic solvent like DMF facilitates the dissolution of the sulfinate salt and promotes the reaction. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. The initial protection of the amine as an acetamide prevents potential side reactions during halogenation and coupling.

  • In Method B , sodium tungstate is an excellent choice because it is a robust, inexpensive, and non-toxic catalyst for peroxide-based oxidations. The reaction is typically run in an alcohol solvent where both the organic substrate and the aqueous hydrogen peroxide have reasonable solubility. The moderate heating (40-45°C) accelerates the reaction without causing significant decomposition of the hydrogen peroxide. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the thioether to the sulfone.

Alternative Catalysts and Future Outlook:

  • For the C-S cross-coupling reaction in Method A , while copper is a workhorse, research has explored the use of other transition metals. Palladium and nickel-based catalysts, often with specialized ligands, have shown high efficacy in similar transformations, sometimes under milder conditions.[5][6][7] However, the cost and toxicity of these metals, particularly palladium, can be a drawback for industrial-scale synthesis.

  • In the oxidation of thioethers (Method B ), other catalytic systems exist. These include other metal-based catalysts like those of manganese, niobium, and tantalum, as well as metal-free approaches using reagents like Oxone.[8] However, the sodium tungstate/H₂O₂ system remains highly attractive due to its efficiency, low cost, and favorable environmental profile.

Conclusion for the Practicing Scientist

Both the copper-catalyzed condensation and the tungstate-catalyzed oxidation represent viable and high-yielding routes to this compound.

  • The copper-catalyzed method is a robust process that can deliver high-purity material, making it suitable for pharmaceutical manufacturing. The multi-step nature, however, requires careful optimization of each stage.

  • The tungstate-catalyzed oxidation offers a more streamlined approach from the thioether precursor and aligns well with the principles of green chemistry. Its industrial application is well-documented and demonstrates high efficiency.

The ultimate choice of catalyst and synthetic route will depend on a comprehensive evaluation of factors specific to your manufacturing environment, including raw material sourcing, process safety infrastructure, and economic considerations. This guide provides the foundational data and mechanistic understanding to make an informed decision.

References

A Comparative Guide to the Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: An Analysis of Yield and Process Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a crucial precursor for the antipsychotic drug Amisulpride, is no exception.[1][2] The selection of a synthetic route can significantly impact not only the final yield but also the purity, cost-effectiveness, and scalability of the manufacturing process. This guide provides a critical comparison of the prevalent methods for synthesizing this important intermediate, supported by experimental data and mechanistic insights to inform your process development decisions.

Introduction to Synthetic Strategies

The synthesis of this compound and its corresponding carboxylic acid has been approached from several distinct chemical pathways. These routes primarily differ in their choice of starting materials and the sequence of reactions employed to introduce the ethylsulfonyl group at the C5 position of the benzene ring. The key challenge lies in achieving high regioselectivity and overall yield while maintaining process simplicity and minimizing the formation of impurities. This guide will dissect three major synthetic approaches, evaluating their respective strengths and weaknesses.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for the different synthetic routes to this compound and its corresponding acid.

Method Starting Material Key Steps Reported Overall Yield Advantages Disadvantages
Method 1 2-Methoxy-4-acetamidobenzoateHalogenation, Condensation with Sodium Ethanesulfinate, DeacetylationUp to 80%[3][4]High overall yield, good product quality (white appearance, purity up to 99.5%)[3][4], simpler process route.[3][4]Requires handling of halogens and a copper catalyst.
Method 2 2-Methoxy-4-aminobenzoic acid methyl esterThiocyanation, Ethylation, Oxidation, Deacetylation~50%[3]Utilizes a readily available starting material.Lower overall yield, multi-step process with low yield in some steps, formation of colored by-products that are difficult to remove.[3]
Method 3 Methyl 4-amino-5-(ethylthio)-2-methoxybenzoateOxidation82% (for the carboxylic acid)[5]High-yielding final step, potentially shorter overall route if the starting thioether is accessible.Yield is for the hydrolyzed product; the synthesis of the starting thioether is not included in this yield.
Method 4 2-Methoxy-4-acetamido methyl benzoateChlorosulfonylation, Reduction to Sulfinate, Ethylation, Deacetylation~75-77%[6][7]High overall yield and purity (99.5%).[6][7]Involves the use of chlorosulfonic acid, which is highly corrosive.
Method 5 4-Amino-2-hydroxybenzoic acidMethylation, Thiocyanation, Ethylation, Oxidation24.5%[8]Starts from a simple, inexpensive raw material.Very low overall yield, multi-step process with inefficient transformations.[8]

In-Depth Analysis of Prominent Synthetic Routes

Method 1: Halogenation and Condensation Route

This approach has emerged as a highly efficient method due to its high overall yield and the quality of the final product.[3][4] The strategic use of an acetamido protecting group on the amine allows for selective halogenation at the C5 position, followed by a copper-catalyzed condensation with sodium ethanesulfinate.

Step 1: Halogenation of Methyl 2-methoxy-4-acetamidobenzoate

  • In a reaction flask equipped with a hydrogen chloride absorption device, suspend Methyl 2-methoxy-4-acetamidobenzoate (1.0 eq) in dichloromethane.[3]

  • Cool the mixture to below 10°C.

  • Slowly introduce chlorine gas (1.1 eq) while maintaining the temperature between 10-15°C.[3]

  • After the addition is complete, continue to stir the reaction for 1 hour.[3]

  • Concentrate the reaction mixture under reduced pressure to obtain the solid Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[3]

Step 2: Condensation with Sodium Ethanesulfinate

  • To the same reaction flask, add the chlorinated intermediate, DMF, sodium ethanesulfinate (1.5 eq), and cuprous oxide (0.045 eq).[3]

  • Slowly heat the mixture to 65-70°C and maintain this temperature for 8 hours.[3]

  • Cool the reaction mixture to below 10°C and filter to isolate Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate.[3]

Step 3: Deacetylation

  • Suspend the product from the previous step in methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 5-10 hours.[4]

  • Cool the reaction mixture to crystallize the product, this compound.

The initial N-acetylation is a critical step that deactivates the amino group, preventing side reactions during the electrophilic aromatic substitution (halogenation). The electron-donating methoxy and acetamido groups direct the incoming electrophile (halogen) to the ortho and para positions. With the para position (C4) blocked, halogenation occurs regioselectively at the C5 position. The subsequent condensation is a nucleophilic aromatic substitution where the sulfinate anion displaces the halide, facilitated by a copper catalyst. The final acidic hydrolysis removes the acetyl protecting group to yield the desired product.

Method1_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Deacetylation A Methyl 2-methoxy-4- acetamidobenzoate B Methyl 4-acetamido-5-chloro- 2-methoxybenzoate A->B  Cl2, CH2Cl2  10-15°C C Methyl 4-acetamido-5-(ethylsulfonyl)- 2-methoxybenzoate B->C  Sodium Ethanesulfinate, DMF  Cu2O, 65-70°C D Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate C->D  H2SO4, Methanol  Reflux

Caption: Workflow for the Halogenation and Condensation Route (Method 1).

Method 4: Chlorosulfonylation Route

This method also starts with the N-acetylated precursor and offers a high-yield alternative to direct halogenation. The introduction of the sulfonyl group is achieved through chlorosulfonylation followed by reaction with sodium sulfite and an ethylating agent.

Step 1: Chlorosulfonylation of Methyl 2-methoxy-4-acetamidobenzoate

  • React Methyl 2-methoxy-4-acetamido methyl benzoate (1.0 eq) with chlorosulfonic acid (5-8 eq) for 5-10 hours.[6]

  • Perform hydrolysis and separation to obtain Methyl 4-acetamido-2-methoxy-5-(chlorosulfonyl)benzoate.[6]

Step 2: Formation of the Ethyl Sulfone

  • React the chlorosulfonyl intermediate with sodium sulfite (4-6 eq) and diethyl sulfate (2-3 eq) under reflux for 5-10 hours.[6]

Step 3: Hydrolysis and Deacetylation

  • Acidify the reaction mixture with hydrochloric acid to facilitate hydrolysis and deacetylation, yielding the final product.[6]

The use of chlorosulfonic acid allows for the direct introduction of a chlorosulfonyl group onto the aromatic ring. This reactive intermediate is then converted to the corresponding sulfinate salt by reduction with sodium sulfite. The in-situ generated sulfinate then undergoes nucleophilic attack by the ethylating agent (diethyl sulfate) to form the ethyl sulfone. The final step involves the removal of the acetyl protecting group under acidic conditions.

Method4_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonylation & Ethylation cluster_step3 Step 3: Deacetylation A Methyl 2-methoxy-4- acetamidobenzoate B Methyl 4-acetamido-2-methoxy- 5-(chlorosulfonyl)benzoate A->B  ClSO3H C Methyl 4-acetamido-5-(ethylsulfonyl)- 2-methoxybenzoate B->C  1. Na2SO3  2. Diethyl Sulfate D Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate C->D  HCl

Caption: Workflow for the Chlorosulfonylation Route (Method 4).

Conclusion and Recommendations

Based on the available data, Method 1 (Halogenation and Condensation) and Method 4 (Chlorosulfonylation) represent the most industrially viable routes for the synthesis of this compound. Both methods report high overall yields (up to 80% and ~77% respectively) and produce a high-purity product. The choice between these two methods may depend on factors such as the availability and cost of reagents, as well as the specific equipment and safety protocols in place for handling halogens versus chlorosulfonic acid.

In contrast, the multi-step route involving thiocyanation (Method 2) suffers from a significantly lower yield and the formation of difficult-to-remove impurities. While the oxidation of the thioether precursor (Method 3) shows a high-yielding final step, a complete evaluation would require an efficient synthesis of the starting material. The route starting from 4-amino-2-hydroxybenzoic acid (Method 5) is not competitive due to its very low overall yield.

For research and development professionals, the optimization of either Method 1 or Method 4 would be the most prudent path forward for the scalable and cost-effective production of this key pharmaceutical intermediate.

References

A Spectroscopic Journey: Unraveling the Molecular Evolution of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the unequivocal structural confirmation of a target molecule and its synthetic intermediates is a cornerstone of regulatory compliance and a testament to synthetic prowess. This guide provides an in-depth spectroscopic comparison of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate, with its precursors. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will dissect the molecular transformations, offering researchers a clear roadmap for reaction monitoring and quality control.

The synthesis of this compound is a multi-step process, each stage introducing a specific functional group that leaves a unique spectroscopic fingerprint. Understanding these fingerprints is paramount for process optimization and impurity profiling.

The Synthetic Pathway: A Spectroscopic Roadmap

The journey to our target molecule often begins with the functionalization of a substituted benzoic acid derivative. A common synthetic route involves the introduction of the ethylthio group onto the aromatic ring of Methyl 4-amino-2-methoxybenzoate, followed by oxidation to the corresponding sulfone. This strategic approach allows for a systematic spectroscopic analysis at each key transformation.

Synthetic_Pathway cluster_0 Synthetic Workflow A Methyl 4-amino- 2-methoxybenzoate B Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate A->B Ethylthiolation C Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate B->C Oxidation

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The choice of spectroscopic technique is dictated by the specific structural questions we aim to answer. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, FT-IR identifies the key functional groups, and MS confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3][4][5] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectra of the target compound and its precursors reveal characteristic changes in the aromatic region and the appearance of new signals corresponding to the introduced functional groups.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Methyl Ester Protons (δ, ppm)Ethyl Group Protons (δ, ppm)Amino Protons (δ, ppm)
Methyl 4-amino-2-methoxybenzoate ~7.6 (d), ~6.2 (dd), ~6.1 (d)~3.8 (s, 3H)~3.8 (s, 3H)-~4.5 (br s, 2H)
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate ~7.5 (s), ~6.2 (s)~3.9 (s, 3H)~3.8 (s, 3H)~2.8 (q, 2H, -S-CH₂-), ~1.3 (t, 3H, -CH₃)~4.7 (br s, 2H)
This compound ~8.2 (s), ~6.2 (s)~4.0 (s, 3H)~3.9 (s, 3H)~3.3 (q, 2H, -SO₂-CH₂-), ~1.3 (t, 3H, -CH₃)~5.0 (br s, 2H)

Interpretation of ¹H NMR Spectra:

  • Methyl 4-amino-2-methoxybenzoate: The aromatic region shows a classic three-proton system. The introduction of the electron-donating amino and methoxy groups shields the aromatic protons, resulting in upfield shifts compared to unsubstituted methyl benzoate.[6]

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate: The introduction of the ethylthio group simplifies the aromatic proton signals to two singlets, indicating a symmetrical substitution pattern. The appearance of a quartet and a triplet in the aliphatic region is a clear indicator of the ethyl group attached to a heteroatom.

  • This compound: The oxidation of the thioether to the sulfone leads to a significant downfield shift of the adjacent aromatic proton (from ~7.5 to ~8.2 ppm) and the methylene protons of the ethyl group (from ~2.8 to ~3.3 ppm). This is due to the strong electron-withdrawing nature of the sulfonyl group. The amino protons also experience a downfield shift.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecules.[7][8][9]

CompoundAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Methyl Ester Carbon (δ, ppm)Ethyl Group Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
Methyl 4-amino-2-methoxybenzoate ~150-100~55~52-~168
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate ~155-100~56~52~28 (-S-CH₂-), ~15 (-CH₃)~167
This compound ~158-100~57~52~50 (-SO₂-CH₂-), ~7 (-CH₃)~166

Interpretation of ¹³C NMR Spectra:

  • The chemical shifts of the aromatic carbons are influenced by the substituents.

  • The most notable change is the significant downfield shift of the methylene carbon of the ethyl group upon oxidation from the thioether (~28 ppm) to the sulfone (~50 ppm), again highlighting the electron-withdrawing effect of the sulfonyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[10][11][12][13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Functional GroupMethyl 4-amino-2-methoxybenzoate (cm⁻¹)Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (cm⁻¹)This compound (cm⁻¹)
N-H Stretch (amine)~3400-3300 (two bands)~3400-3300 (two bands)~3400-3300 (two bands)
C-H Stretch (aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (aliphatic)~2950-2850~2950-2850~2950-2850
C=O Stretch (ester)~1700~1695~1690
C=C Stretch (aromatic)~1600-1450~1600-1450~1600-1450
S=O Stretch (sulfonyl)--~1300 and ~1150 (strong)
C-O Stretch (ether)~1250~1250~1260
C-N Stretch (amine)~1300~1290~1280

Interpretation of FT-IR Spectra:

  • The presence of the primary amine is confirmed by the two N-H stretching bands in the 3400-3300 cm⁻¹ region.

  • The strong carbonyl absorption of the methyl ester is consistently observed around 1700 cm⁻¹.

  • The most significant diagnostic feature is the appearance of two strong absorption bands around 1300 cm⁻¹ and 1150 cm⁻¹ in the spectrum of this compound, which are characteristic of the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.[14]

Mass Spectrometry (MS): The Final Verdict on Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15][16][17][18][19] It provides the molecular weight of a compound with high accuracy and can also offer structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Samples can be introduced directly or via a chromatographic system (GC-MS or LC-MS).

  • Ionization: Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Methyl 4-amino-2-methoxybenzoate C₉H₁₁NO₃181.19182.08
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate C₁₁H₁₅NO₃S241.31242.08
This compound C₁₁H₁₅NO₅S273.31274.07

Interpretation of Mass Spectra:

  • The mass spectrum of each compound should show a molecular ion peak (or a protonated molecule peak in the case of ESI) that corresponds to its calculated molecular weight.

  • The increase in mass from Methyl 4-amino-2-methoxybenzoate to Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate by 60.12 amu corresponds to the addition of a C₂H₅S group and the loss of a hydrogen atom.

  • The subsequent increase of 32 amu to this compound is indicative of the addition of two oxygen atoms during the oxidation of the thioether to the sulfone.

Spectroscopic_Analysis_Workflow cluster_1 Analytical Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Determine C-H Framework FTIR FT-IR Spectroscopy Start->FTIR Identify Functional Groups MS Mass Spectrometry Start->MS Confirm Molecular Weight Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for the spectroscopic structural elucidation of a synthesized molecule.

Conclusion

This guide has systematically demonstrated how a multi-technique spectroscopic approach can be employed to monitor the synthesis of this compound and confirm the identity of its precursors. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. For researchers in drug development, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality, purity, and integrity of their synthesized compounds.

References

A Comparative Guide to the Purity Assessment of Commercially Available Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of even trace impurities can significantly impact the safety, efficacy, and regulatory approval of a final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of methodologies for assessing the purity of commercially available Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, including the atypical antipsychotic Amisulpride.[2][3]

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques, enabling researchers to make informed decisions for their specific applications. We will delve into the orthogonal analytical approaches required for a comprehensive purity profile, including chromatographic and spectroscopic techniques.

The Criticality of Purity for Pharmaceutical Intermediates

The synthesis of any API is a multi-step process, and the purity of each intermediate directly affects the quality of the final product.[1] Impurities can arise from various sources, including residual starting materials, by-products of the reaction, reagents, solvents, and degradation products.[1] For this compound, potential impurities can be predicted by examining its synthesis pathway. A common route involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with sodium ethanesulfinate.[2][4] This process can introduce impurities such as unreacted starting materials, halogenated intermediates, or by-products from side reactions.

A thorough purity assessment is therefore not merely a quality control checkpoint but a crucial step in ensuring the final API is safe and effective. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities in pharmaceutical products.[5]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach employing various analytical methods is essential for a robust and reliable purity assessment. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Workflow for Purity Assessment

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Commercial Samples

To illustrate the importance of a thorough purity assessment, a comparative analysis of hypothetical commercial samples of this compound is presented below. The data reflects typical variations that can be observed between suppliers.

Parameter Supplier A Supplier B Supplier C Reference Standard
Appearance Off-white powderWhite crystalline powderPale yellow powderWhite crystalline powder
Purity by HPLC (% area) 98.7%99.8%97.5%≥ 99.9%
Highest Individual Impurity (HPLC, % area) 0.45%0.12%0.89%< 0.05%
Total Impurities (HPLC, % area) 1.3%0.2%2.5%< 0.1%
Residual Solvents (GC-HS) Acetone: 500 ppmNot DetectedDichloromethane: 150 ppmNot Detected
Water Content (Karl Fischer) 0.3%0.1%0.8%< 0.1%
Identity Confirmation (¹H NMR) ConformsConformsConformsConforms

This data is for illustrative purposes only and does not represent actual product specifications from any specific supplier.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the purity assessment of this compound. These protocols are based on established analytical principles and best practices.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound.[5] A reversed-phase method is typically employed.

Rationale: This method separates compounds based on their polarity. The non-polar stationary phase retains the analyte and its impurities to varying degrees, allowing for their separation and quantification as they are eluted by a polar mobile phase.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (based on the chromophore of the molecule).[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC is ideal for the separation and analysis of volatile organic compounds, making it the method of choice for detecting residual solvents from the synthesis process.[5]

Rationale: Headspace sampling is used to introduce volatile compounds into the GC system without injecting the non-volatile sample matrix. The separated compounds are then detected by a mass spectrometer, which provides both quantification and identification.

Protocol:

  • Instrumentation: A GC system with a headspace autosampler and a mass spectrometer detector.

  • Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

  • Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra to those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[6][7]

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule, confirming its identity. The integration of signals in ¹H NMR can be used to determine the relative amounts of different compounds in a sample, allowing for a quantitative purity assessment against a certified internal standard.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule for unambiguous structural assignment.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample and a certified internal standard in the deuterated solvent.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and correlations to the expected structure of this compound.

    • Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the internal standard of known purity and concentration.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

MS is a highly sensitive technique used to determine the molecular weight of a compound and to help identify unknown impurities. It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).

Rationale: MS ionizes molecules and then separates them based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Protocol:

  • Instrumentation: An HPLC or GC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Mass Analyzer: Operated in full scan mode to detect all ions within a given mass range.

  • Data Analysis:

    • Molecular Weight Confirmation: Confirm the presence of the molecular ion corresponding to this compound.

    • Impurity Identification: Tentatively identify unknown impurities by their mass-to-charge ratios and fragmentation patterns.

Conclusion

The purity assessment of this compound requires a rigorous and multi-faceted analytical approach. A combination of HPLC for primary purity and impurity profiling, GC-MS for residual solvent analysis, and NMR and MS for structural confirmation and identification provides a comprehensive and reliable evaluation of the quality of commercially available materials. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting materials, leading to the development of safer and more effective pharmaceuticals. It is crucial to validate these analytical procedures according to ICH guidelines to ensure their suitability for their intended purpose.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography (GC) for the analysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. As a critical intermediate in the synthesis of pharmaceuticals like Amisulpride, ensuring the purity and stability of this compound through robust, validated analytical methods is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or transfer analytical methods for this and structurally similar compounds.

The cross-validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7] Our objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, providing a self-validating system for method selection and implementation.

The Analytical Challenge: Understanding the Analyte

This compound possesses several functional groups that dictate its analytical behavior: a methyl ester, an aromatic amine, a methoxy group, and an ethylsulfonyl group. This unique combination presents both opportunities and challenges for separation and detection. The primary analytical objectives are typically the accurate quantification of the main component (assay), the detection and quantification of process-related impurities, and the identification of degradation products that may arise during manufacturing or storage.

To ensure that an analytical method is truly "stability-indicating," a forced degradation study is an indispensable part of the validation process.[8][9] This involves subjecting the analyte to harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to generate potential degradants. A robust method must be able to separate the intact analyte from all these degradation products, a concept known as specificity.[10][11]

Experimental Design: A Tripartite Approach to Cross-Validation

We selected three prevalent chromatographic techniques for this comparative validation study, each offering distinct advantages in terms of speed, selectivity, and sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The established workhorse of pharmaceutical quality control, valued for its robustness and reliability.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A modern evolution of HPLC that utilizes sub-2 µm particle columns to achieve faster analysis times, superior resolution, and higher sensitivity.[12][13] The coupling with mass spectrometry provides unparalleled specificity through mass-to-charge ratio detection, which is particularly useful for identifying unknown impurities and confirming the structure of degradants.[14]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A powerful technique for volatile and semi-volatile compounds. Given the analyte is a methyl ester, direct analysis is feasible, though its polarity and thermal stability must be carefully considered.[15][16]

The cross-validation workflow is designed to systematically compare these techniques based on the core performance characteristics mandated by regulatory guidelines.[17][18]

cluster_prep Phase 1: Preparation & Stress Testing cluster_analysis Phase 2: Analytical Method Application cluster_validation Phase 3: Validation & Comparison analyte Analyte: Methyl 4-amino-5- (ethylsulfonyl)-2-methoxybenzoate forced_degradation Forced Degradation Study (Acid, Base, H2O2, Heat, Light) analyte->forced_degradation Subject to Stress hplc HPLC-UV Analysis forced_degradation->hplc Analyze Stressed & Unstressed Samples uplc UPLC-MS Analysis forced_degradation->uplc Analyze Stressed & Unstressed Samples gc GC-FID Analysis forced_degradation->gc Analyze Stressed & Unstressed Samples specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq robustness Robustness hplc->robustness uplc->specificity uplc->linearity uplc->accuracy uplc->precision uplc->lod_loq uplc->robustness gc->specificity gc->linearity gc->accuracy gc->precision gc->lod_loq gc->robustness result Comparative Validation Report specificity->result linearity->result accuracy->result precision->result lod_loq->result robustness->result start Sample Preparation pump Isocratic Pump (60:40 ACN:Buffer) start->pump injector Autosampler (10 µL Injection) pump->injector column C18 Column (4.6 x 150 mm, 5 µm) @ 30°C injector->column detector UV Detector @ 240 nm column->detector data Data Acquisition & Analysis detector->data start Sample Preparation pump Binary Pump (Gradient Elution) start->pump injector Autosampler (2 µL Injection) pump->injector column C18 Column (2.1 x 50 mm, 1.7 µm) @ 40°C injector->column detector QTOF Mass Spectrometer (ESI+ Mode) column->detector data Data Acquisition & Analysis detector->data start Sample Preparation inlet GC Inlet (250°C, Split 10:1) start->inlet column DB-5 Column (30m x 0.25mm, 0.25µm) inlet->column oven Oven Program (150°C to 280°C) detector Flame Ionization Detector (FID) @ 300°C column->detector data Data Acquisition & Analysis detector->data cluster_hplc HPLC-UV cluster_uplc UPLC-MS cluster_gc GC-FID title Logical Comparison of Analytical Techniques hplc_pros Pros: - Robust & Reliable - Widely Available - Good Specificity hplc_cons Cons: - Slower Run Time - Moderate Sensitivity - No Structural Info uplc_pros Pros: - Very Fast (High Throughput) - Excellent Sensitivity & Resolution - Confirmatory (Mass Data) uplc_cons Cons: - Higher Instrument Cost - More Complex Operation gc_pros Pros: - Excellent for Volatiles - Simple Detector gc_cons Cons: - Poor for Polar/Non-Volatile Analytes - Lower Precision for this Analyte - Potential for Thermal Degradation

References

"Benchmarking new synthesis methods for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate against established protocols"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediate synthesis, the quest for efficient, scalable, and high-purity production methods is perpetual. Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key precursor in the manufacture of amisulpride, an antipsychotic medication, is a focal point of such optimization efforts.[1] This guide provides a comparative analysis of established and novel synthesis protocols for this crucial intermediate, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data. Our objective is to dissect the nuances of each method, elucidating the rationale behind procedural choices and their impact on yield, purity, and overall process viability.

Introduction: The Significance of this compound

The structural integrity and purity of this compound are paramount, as they directly influence the quality and efficacy of the final active pharmaceutical ingredient (API). The presence of the electron-withdrawing ethylsulfonyl group and the electron-donating amino and methoxy groups on the benzene ring presents unique challenges and opportunities in its synthesis. This guide will navigate through various synthetic routes, from traditional multi-step processes to more streamlined modern approaches.

Established Synthesis Protocols: A Critical Review

The traditional synthesis of this compound and its corresponding carboxylic acid has been well-documented, often involving a multi-step approach. We will explore two of the most common established methods.

Method 1: Oxidation of a Thioether Precursor

A prevalent and historically significant route commences with the oxidation of a thioether precursor, typically methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1][2] This method is favored for its relatively straightforward final oxidation step.

Causality of Experimental Choices:

  • Starting Material: The choice of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate as the starting material is strategic. The thioether is readily accessible and the sulfur atom is in a lower oxidation state, allowing for a controlled oxidation to the sulfone.

  • Oxidizing Agent: Hydrogen peroxide is a commonly employed oxidizing agent due to its efficiency, relatively low cost, and environmentally benign byproduct (water).[1][2]

  • Catalyst: The use of a catalyst like sodium tungstate is crucial for activating the hydrogen peroxide and facilitating a selective and efficient oxidation of the thioether to the sulfonyl group without over-oxidation or degradation of other functional groups on the aromatic ring.[1][2]

Experimental Protocol: Method 1

  • Oxidation:

    • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq) in a suitable solvent such as isopropyl alcohol.[2]

    • Add a catalytic amount of sodium tungstate.[2]

    • Slowly add 30% hydrogen peroxide (excess) to the mixture while maintaining the temperature at 40-45°C.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and quench any excess peroxide with a reducing agent like sodium thiosulfate.[2]

  • Work-up and Isolation:

    • The resulting this compound can be isolated through extraction and subsequent crystallization to achieve the desired purity.

Method 2: Multi-step Synthesis from 4-Amino-2-hydroxybenzoic Acid

Another established, albeit more laborious, protocol begins with the more readily available starting material, 4-amino-2-hydroxybenzoic acid. This route involves a series of functional group transformations.[3]

Causality of Experimental Choices:

  • Protection and Activation: The initial methylation of the carboxylic acid and hydroxyl group serves to protect these functionalities and increase the molecule's solubility in organic solvents for subsequent reactions.

  • Directed Functionalization: The introduction of the thiocyanate group is a key step, which is then converted to the ethylthio group. This directed functionalization at the 5-position is a critical strategic element of this pathway.

  • Final Oxidation: Similar to Method 1, the final step involves the oxidation of the ethylthio group to the desired ethylsulfonyl group.

Experimental Protocol: Method 2

  • Methylation:

    • React 4-amino-2-hydroxybenzoic acid with dimethyl sulfate to yield methyl 4-amino-2-methoxybenzoate.[3]

  • Thiocyanation:

    • Treat the product from the previous step with potassium thiocyanate and bromine to introduce a thiocyanate group at the 5-position, forming methyl 4-amino-2-methoxy-5-thiocyanatobenzoate.[3]

  • Ethylation:

    • React the thiocyanate intermediate with bromoethane in the presence of a base like potassium hydroxide to form methyl 4-amino-5-ethylthio-2-methoxybenzoate.[3]

  • Oxidation:

    • Oxidize the ethylthio intermediate with hydrogen peroxide to obtain the final product, this compound.[3]

New Synthesis Methods: Pushing the Boundaries of Efficiency

Recent advancements in synthetic methodology have led to the development of more efficient and streamlined routes to this compound, often with improved yields and purity. These methods aim to reduce the number of synthetic steps and utilize more readily available starting materials.

Method 3: Halogenation and Condensation Route

A notable newer method involves the halogenation of an acetamido-protected precursor followed by condensation with sodium ethanesulfinate.[4]

Causality of Experimental Choices:

  • Protecting Group: The use of an acetyl protecting group for the amine is crucial to prevent unwanted side reactions during the halogenation step and to direct the halogen to the desired position.

  • Halogenation: Chlorination, bromination, or iodination at the 5-position activates the ring for nucleophilic substitution.[4]

  • Condensation: The copper-catalyzed condensation with sodium ethanesulfinate provides a direct route to introduce the ethylsulfonyl group.[4] The choice of a copper catalyst is key to facilitating this carbon-sulfur bond formation.

  • Deprotection: The final deprotection of the acetyl group is typically achieved under acidic conditions to yield the free amine.[4]

Experimental Protocol: Method 3

  • Halogenation:

    • React 2-methoxy-4-acetylamine methyl benzoate with a halogenating agent (e.g., chlorine, bromine) in a solvent like dichloromethane.[4]

  • Condensation:

    • To the halogenated intermediate, add sodium ethanesulfinate and a copper catalyst (e.g., cuprous oxide or cuprous chloride) in a solvent like DMF.[4]

    • Heat the reaction mixture to facilitate the condensation reaction.[4]

  • Deprotection:

    • Treat the resulting protected product with a strong acid (e.g., concentrated sulfuric acid) in methanol to remove the acetyl group and yield the final product.

Method 4: Two-Step Synthesis via Chlorosulfonation

A more recent and highly efficient two-step method has been developed, which significantly simplifies the synthesis.[5][6]

Causality of Experimental Choices:

  • Direct Sulfonylation: This method circumvents the need for a pre-installed sulfur functionality by directly introducing a sulfonyl chloride group onto the aromatic ring using chlorosulfonic acid. The acetamido group directs the chlorosulfonation to the desired 5-position.

  • Reductive Ethylation: The subsequent reaction with sodium sulfite and diethyl sulfate achieves both the reduction of the sulfonyl chloride and the introduction of the ethyl group in a one-pot fashion. This tandem reaction is a hallmark of the efficiency of this route.

Experimental Protocol: Method 4

  • Chlorosulfonation:

    • React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid.[6]

    • Perform hydrolysis to yield 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.[6]

  • Reductive Ethylation and Deprotection:

    • React the sulfonyl chloride intermediate with sodium sulfite and diethyl sulfate under reflux conditions.[6]

    • Acidification with hydrochloric acid leads to the final product.[6]

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthesis methods.

Parameter Method 1: Oxidation of Thioether Method 2: From 4-Amino-2-hydroxybenzoic Acid Method 3: Halogenation & Condensation Method 4: Two-Step Chlorosulfonation
Starting Material Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate4-Amino-2-hydroxybenzoic Acid2-methoxy-4-acetylamine methyl benzoate2-methoxy-4-acetaminomethyl benzoate
Number of Steps 1 (from thioether)432
Reported Overall Yield ~82% (for the acid)[2]~24.5%[3]Up to 80%[4]Up to 75%[5][6]
Reported Purity 99% (for the acid)[2]Not explicitly stated, requires purificationUp to 99.5%[4]Up to 99.5%[5][6]
Key Reagents H₂O₂, Sodium TungstateDimethyl sulfate, KSCN, Br₂, C₂H₅Br, H₂O₂Halogenating agent, Sodium ethanesulfinate, Copper catalystChlorosulfonic acid, Sodium sulfite, Diethyl sulfate
Advantages High yield in the final step, well-established.Starts from a simple, readily available material.Good overall yield and high purity.Very few steps, high overall yield and purity.[6]
Disadvantages Requires synthesis of the thioether precursor.Long synthetic route, low overall yield.[3]Use of copper catalyst can be a concern for API synthesis.Use of corrosive and hazardous chlorosulfonic acid.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Method_1_and_2_Workflow cluster_0 Method 1: Oxidation of Thioether cluster_1 Method 2: From 4-Amino-2-hydroxybenzoic Acid A Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate B This compound A->B H₂O₂, Na₂WO₄ C 4-Amino-2-hydroxybenzoic Acid D Methyl 4-amino-2-methoxybenzoate C->D (CH₃)₂SO₄ E Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate D->E KSCN, Br₂ F Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate E->F C₂H₅Br, KOH G This compound F->G H₂O₂ Method_3_and_4_Workflow cluster_2 Method 3: Halogenation and Condensation cluster_3 Method 4: Two-Step Chlorosulfonation H 2-methoxy-4-acetylamine methyl benzoate I Halogenated Intermediate H->I Halogenation J Protected Product I->J NaSO₂Et, Cu catalyst K This compound J->K Deprotection L 2-methoxy-4-acetaminomethyl benzoate M Sulfonyl Chloride Intermediate L->M ClSO₃H, Hydrolysis N This compound M->N Na₂SO₃, (C₂H₅)₂SO₄, H⁺

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a compound that requires careful handling due to its chemical properties. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to ensure a deep understanding of safe and compliant waste management practices.

Understanding the Compound: Hazard Profile and Initial Precautions

This compound is an aromatic amine, a class of compounds known for potential health and environmental hazards.[1][2][3][4] While a specific, comprehensive toxicological profile for this exact molecule may be limited, the precautionary principle dictates that it should be handled as a potentially hazardous substance. Aromatic amines, as a class, can be irritants and may have other long-term health effects.[1][2][3][4]

Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS provides critical information on hazards, handling, and emergency measures.[5][6]

Immediate Safety and Handling Precautions:

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7] Personal Protective Equipment (PPE) is non-negotiable.

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.[5][7]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[5][7]Prevents skin contact and absorption.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure to spills.

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most responsible method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[8] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[8][9]

Step 1: Waste Segregation and Identification

Proper segregation is the first critical step in safe chemical waste management. It prevents inadvertent and potentially hazardous reactions between incompatible chemicals.[7][10]

  • Action: Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

  • Causality: Keeping this waste stream separate from others, such as strong oxidizing agents or acids, mitigates the risk of unforeseen chemical reactions within the waste container.[10]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and environmental contamination.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap.[7] The original product container, if in good condition, is often a suitable choice.[11]

  • Causality: The container must be robust enough to withstand storage and transport without degrading or leaking its contents.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.[12][13][14]

  • Action: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • The approximate quantity or concentration of the waste.

    • The date the waste was first added to the container.

    • Any relevant hazard pictograms (e.g., irritant).

  • Causality: This information allows your institution's Environmental Health and Safety (EHS) department and the disposal vendor to manage the waste appropriately and safely.[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated and properly managed location within the laboratory.[12][13][14]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] The SAA should be:

    • At or near the point of waste generation.[12][14]

    • Under the control of laboratory personnel.

    • Inspected regularly for leaks or container degradation.

  • Causality: SAAs are designed to ensure that hazardous waste is managed safely and in compliance with regulations, which often specify maximum accumulation times and quantities.[11][12][14]

Step 5: Arranging for Disposal

The final step is to coordinate with your institution's EHS department for the collection and disposal of the waste.

  • Action:

    • When the container is full or has reached the end of its allowable accumulation time, contact your EHS department to schedule a waste pickup.[8]

    • Provide them with a complete and accurate description of the waste.

    • Maintain a detailed record of the amount of this compound designated for disposal.[8]

  • Causality: Your EHS department is responsible for ensuring that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[15]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Cleanup:

  • Alert personnel in the immediate area.

  • If the spill is significant or you are unsure how to proceed, contact your institution's EHS department immediately.

  • For minor spills, and if you are trained to do so, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Action: Carefully scoop the absorbent material and the spilled compound into a designated hazardous waste container.[6]

  • Clean the spill area with soap and water.[16]

  • All materials used for cleanup must be disposed of as hazardous waste.[11]

Personnel Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[5][6][16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6][16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Waste Generation AssessHazards Assess Hazards (Consult SDS) Start->AssessHazards WearPPE Wear Appropriate PPE AssessHazards->WearPPE SegregateWaste Segregate Waste WearPPE->SegregateWaste Containerize Containerize in a Compatible & Sealed Container SegregateWaste->Containerize Label Label as Hazardous Waste Containerize->Label StoreInSAA Store in Designated SAA Label->StoreInSAA ContactEHS Contact EHS for Pickup StoreInSAA->ContactEHS Documentation Maintain Disposal Records ContactEHS->Documentation End End: Compliant Disposal Documentation->End

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the rationale behind each step and adhering to these guidelines, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and efficacy of the researchers who handle them. This guide provides a detailed, procedural framework for the safe handling of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 80036-89-1), a compound frequently used in research and development.[1] The protocols outlined herein are designed to establish a self-validating system of safety, grounded in authoritative data, to protect you and your colleagues.

Hazard Profile Analysis: Understanding the "Why" Behind the "How"

Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a chemical's specific hazard profile. Understanding the inherent risks of this compound dictates every procedural choice we make.

Chemical Identity and Properties:

PropertyValueSource
Chemical Name Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate[1][2]
CAS Number 80036-89-1[1][2]
Molecular Formula C11H15NO5S[2][3]
Molecular Weight 273.31 g/mol [2][3]
Appearance Solid[1]

GHS Hazard Classification and Implications:

The Globally Harmonized System (GHS) provides a clear, universal language for chemical hazards. For this compound, the following classifications are critical for our safety assessment.[4][5]

Hazard StatementClassificationImplication for Researchers
H302 Harmful if swallowedIngestion can lead to acute toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the lab and diligent hand washing after handling.[4][5]
H315 Causes skin irritationDirect contact with the skin can cause irritation or dermatitis. This necessitates the use of chemically resistant gloves and protective clothing to prevent exposure.[4][5][6]
H319 Causes serious eye irritationThe compound can cause significant, potentially damaging eye irritation upon contact. This makes chemical safety goggles or a face shield mandatory.[4][5][6]
H335 May cause respiratory irritationInhalation of the dust or powder can irritate the respiratory tract. All handling of the solid form must be done in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

The Core PPE Protocol: A Multi-Layered Defense

Safety is achieved through layers of protection. Before any personal equipment is worn, engineering controls must be in place.

Primary Barrier: Engineering Controls

Your first and most effective line of defense is not PPE, but your laboratory's infrastructure.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This contains dust and vapors at the source, minimizing inhalation exposure.[6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][6]

Level 1 Protection: Standard Laboratory Attire

This is the baseline for any work in a chemical laboratory, regardless of the specific substance being handled.

  • Safety Glasses: While safety glasses offer baseline protection, they are insufficient for handling this compound. They must be upgraded as described below.

  • Laboratory Coat: A full-length lab coat, buttoned completely, protects against incidental splashes and contact.

  • Long Pants and Closed-Toe Shoes: No exposed skin should be visible on the lower body or feet.

Level 2 Protection: Task-Specific PPE for Direct Handling

When actively handling this compound, the following specific PPE is mandatory.[2][4][6]

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are required to protect against dust particles and potential splashes.[4]

    • Best Practice: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn over the safety goggles for full facial protection.[7][8]

  • Hand Protection:

    • Requirement: Chemically resistant gloves are essential.[4][5]

    • Selection: Nitrile gloves are a common and effective choice for incidental contact. Always double-check the manufacturer's glove compatibility chart for the specific glove you are using.

    • Protocol: Always inspect gloves for tears or punctures before use. Use a "double-gloving" technique for extended procedures or when handling higher concentrations to provide an extra layer of protection. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly immediately after.[6]

  • Respiratory Protection:

    • Requirement: As stated, work must be conducted in a fume hood to mitigate respiratory risk.[6]

    • Contingency: In the rare event of ventilation failure or during a large-scale spill response, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or higher) is necessary.[6][9] Fit testing and training are required for proper respirator use.

Operational and Disposal Plans

A safety plan is incomplete without clear, step-by-step workflows for routine operations and emergency situations.

Experimental Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_decision Decision Point cluster_action Action Prep Task: Handle Compound Assess Assess Scale & Risk of Splash Prep->Assess Eng_Control Work in Fume Hood Assess->Eng_Control Base_PPE Standard Attire: Lab Coat, Closed Shoes Eng_Control->Base_PPE Hand_PPE Hand Protection: Nitrile Gloves (Double-glove optional) Base_PPE->Hand_PPE Eye_PPE Eye/Face Protection Hand_PPE->Eye_PPE Decision High Splash Risk or Large Quantity? Eye_PPE->Decision Goggles Wear Chemical Safety Goggles Decision->Goggles No Face_Shield Wear Face Shield OVER Goggles Decision->Face_Shield Yes

Caption: PPE selection workflow based on task scale.

Accidental Release and Spill Response

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine if it is a minor or major spill. A minor spill is a small amount of solid that you are trained and equipped to handle. A major spill involves a large quantity or is outside a containment area.

  • Evacuate (if necessary): For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: For minor spills, don the appropriate PPE as described above, including double gloves and respiratory protection if not already worn.[6]

  • Contain and Clean:

    • Do NOT use water to clean up the initial spill, as this can create a solution that is harder to contain.[6]

    • Use dry cleanup procedures.[6] Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep or scoop the material into a designated, sealable waste container.[6] Avoid generating dust.[6]

    • Once the bulk material is collected, decontaminate the area with soap and large amounts of water.[6]

  • Dispose: Label the waste container as "Hazardous Waste: this compound" and arrange for pickup through your EHS department.[6]

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Alert Alert Personnel Start->Alert Assess Minor or Major Spill? Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Minor Evacuate Evacuate Area Assess->Evacuate Major Dry_Clean Dry Clean Up: Cover, Sweep Gently Don_PPE->Dry_Clean Containerize Place in Labeled Waste Container Dry_Clean->Containerize Decon Decontaminate Area Containerize->Decon Call_EHS Contact EHS/ Emergency Services Evacuate->Call_EHS

Caption: Decision tree for spill response.

Chemical Waste Disposal Plan

Proper disposal is a legal and ethical requirement to ensure environmental and public safety.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be treated as hazardous waste.[10] Do not mix it with non-hazardous trash.

  • Containment: Store waste in a designated, clearly labeled, and tightly sealed container.[7] The container must be compatible with the chemical.

  • Storage: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until collection.[7]

  • Collection: Contact your institution's EHS department to schedule a pickup.[7] Provide them with an accurate description of the waste. Never dispose of this chemical down the drain.[7]

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6]
Skin Contact Immediately take off all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[2][5][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or seek medical attention.[2][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.